molecular formula C8H10N2O B074021 N-methylbenzohydrazide CAS No. 1483-24-5

N-methylbenzohydrazide

Cat. No.: B074021
CAS No.: 1483-24-5
M. Wt: 150.18 g/mol
InChI Key: VVCYTTNKSCQICY-UHFFFAOYSA-N
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Description

N-methylbenzohydrazide is a versatile benzohydrazide derivative that serves as a valuable chemical intermediate and scaffold in organic synthesis and medicinal chemistry research. Its structure, featuring a hydrazide group substituted with a methyl group on the nitrogen, makes it a key precursor for the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles and other nitrogen-containing architectures, which are of significant interest in the development of novel pharmacologically active molecules. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop new compounds with potential biological activities. Its mechanism of action as a final compound is context-dependent but often relates to its ability to act as a metal chelator or to participate in hydrogen bonding, making it a candidate for investigating enzyme inhibition, particularly against targets like carbonic anhydrase or monoamine oxidase. This compound is provided to the scientific community to facilitate innovation in drug discovery, chemical biology, and materials science. All products are strictly for research and development purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O/c1-10(9)8(11)7-5-3-2-4-6-7/h2-6H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCYTTNKSCQICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287423
Record name N-methylbenzohydrazide
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-24-5
Record name 1483-24-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-methylbenzohydrazide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-methylbenzohydrazide, a derivative of the versatile benzohydrazide scaffold, represents a molecule of significant interest in contemporary chemical and pharmaceutical research. The benzohydrazide moiety is a recognized pharmacophore, a key structural feature responsible for a compound's biological activity, and is present in a wide array of therapeutic agents.[1] This has fueled extensive investigation into novel benzohydrazide derivatives, revealing a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering a foundational framework for its application in research and development.

Strategic Approach to the Synthesis of this compound

The most direct and efficient synthetic route to this compound involves the nucleophilic acyl substitution reaction between an activated benzoic acid derivative, typically an ester, and methylhydrazine. This method is favored for its high atom economy and generally straightforward reaction conditions.

Core Synthetic Pathway: Ester Aminolysis

The primary reaction involves the aminolysis of methyl benzoate with methylhydrazine. In this reaction, the lone pair of electrons on the nitrogen atom of methylhydrazine attacks the electrophilic carbonyl carbon of methyl benzoate. This is followed by the departure of the methoxy group as a leaving group, resulting in the formation of this compound.

Reaction:

This reaction is typically carried out under reflux in a suitable solvent, such as ethanol, to ensure the reaction proceeds to completion.[2] The choice of an ester as the starting material is strategic; it is sufficiently reactive towards aminolysis by hydrazine derivatives while being stable under normal laboratory conditions.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed to ensure high yield and purity of the final product.

Materials and Equipment:

  • Methyl benzoate

  • Methylhydrazine

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Recrystallization apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl benzoate (1.0 equivalent) in anhydrous ethanol.

  • Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.1-1.2 equivalents) dropwise at room temperature. A slight excess of methylhydrazine is used to ensure the complete consumption of the methyl benzoate.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Reaction Monitoring: To monitor the reaction, take a small aliquot of the reaction mixture and spot it on a TLC plate alongside the starting material (methyl benzoate). Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the progress of the reaction.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a crystalline solid.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Comprehensive Characterization of this compound

Accurate structural elucidation and purity assessment are paramount in the synthesis of any new chemical entity. A combination of spectroscopic and physical methods is employed for the comprehensive characterization of this compound.

Physical Properties
PropertyValueSource
Molecular Formula C₈H₁₀N₂O[3][4]
Molecular Weight 150.18 g/mol [3][4]
Appearance White to off-white crystalline solid (predicted)
Melting Point Not available[3]

Note: The melting point for this compound is not consistently reported in the literature.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy:

  • Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.4-7.8 ppm, corresponding to the five protons on the phenyl ring. The protons ortho to the carbonyl group will be the most deshielded.

  • N-H Proton (-NH-): A broad singlet that can appear over a wide range, typically between δ 8.0 and 10.0 ppm. The chemical shift of this proton is concentration-dependent and it will exchange with D₂O.

  • N-CH₃ Protons (-NHCH₃): A singlet at approximately δ 3.0-3.3 ppm, integrating to three protons.

  • NH₂ Protons (-NH₂): A broad singlet, typically in the range of δ 4.0-5.0 ppm, integrating to two protons. This signal will also exchange with D₂O.

¹³C NMR (Carbon-13) NMR Spectroscopy:

  • Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

  • Aromatic Carbons (C₆H₅-): Multiple signals in the aromatic region (δ 125-135 ppm). The ipso-carbon (the carbon attached to the carbonyl group) will be downfield, while the other aromatic carbons will have distinct chemical shifts based on their positions.

  • N-CH₃ Carbon (-NHCH₃): A signal in the range of δ 30-35 ppm.

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3300-3400N-H StretchAmine (NH₂)Medium
3200-3300N-H StretchAmide (N-H)Medium
3000-3100C-H StretchAromaticMedium
2850-2960C-H StretchAliphatic (CH₃)Medium
1640-1680C=O StretchAmide IStrong
1580-1600C=C StretchAromaticMedium
1500-1550N-H BendAmide IIMedium

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 150, corresponding to the molecular weight of this compound.

  • Key Fragmentation Patterns:

    • Loss of the methylamino group (-NHCH₃): A peak at m/z = 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. This is often the base peak.

    • Loss of the phenyl group (-C₆H₅): A peak at m/z = 73, corresponding to the [CONHNHCH₃]⁺ fragment.

    • Formation of the phenyl cation: A peak at m/z = 77, corresponding to the [C₆H₅]⁺ fragment.

Visualizing the Process: Diagrams and Workflows

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Methyl Benzoate reaction Aminolysis in Ethanol (Reflux, 4-6h) start1->reaction start2 Methylhydrazine start2->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup purification Recrystallization (Ethanol/Water) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization cluster_data Data Analysis & Structural Confirmation product Purified This compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms mp Melting Point Determination product->mp appearance Visual Inspection product->appearance analysis Spectral Interpretation & Data Correlation nmr->analysis ftir->analysis ms->analysis mp->analysis appearance->analysis confirmation Structural Elucidation & Purity Assessment analysis->confirmation

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a comprehensive and authoritative overview of the synthesis and characterization of this compound. The outlined synthetic protocol, based on established chemical principles, offers a reliable method for the preparation of this important molecule. The detailed characterization data, including predicted spectroscopic features, serves as a valuable reference for researchers in the field. As the interest in benzohydrazide derivatives continues to grow, this guide provides the foundational knowledge necessary for the successful synthesis, identification, and application of this compound in various scientific endeavors, particularly in the realm of drug discovery and development.

References

  • Fall, A., Diop, M., Sarr, O., Diallo, A., Diop, L., & Gaye, M. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Modern Chemistry, 11(2), 43-48. [Link]
  • ChemSynthesis. (2025). This compound. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242395, this compound. PubChem. [Link]
  • Khan, I., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(11), 1537. [Link]
  • Organic Syntheses. (n.d.).
  • Kilway, K. V. (2007). Nitration of Methyl Benzoate. University of Missouri – Kansas City. [Link]
  • Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments. Houghton Mifflin.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
  • LibreTexts Chemistry. (2023).

Sources

An In-depth Technical Guide to N-methylbenzohydrazide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-methylbenzohydrazide, a molecule of interest within the broader class of benzohydrazides. As a Senior Application Scientist, the following sections synthesize foundational chemical knowledge with practical insights relevant to its synthesis, characterization, and potential applications in medicinal chemistry. The benzohydrazide scaffold is a well-established pharmacophore, and understanding the nuances of its derivatives, such as this compound, is crucial for the development of novel therapeutics.[1][2][3]

I. Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Chemical Structure and Identifiers

This compound is structurally characterized by a benzoyl group attached to a hydrazine moiety, which is further substituted with a methyl group.

  • CAS Number: 1483-24-5[4][5][6]

  • Molecular Formula: C₈H₁₀N₂O[4][5][7]

  • IUPAC Name: this compound[5]

  • Synonyms: Benzoic acid, 1-methylhydrazide; N-methylbenzhydrazide[4][5]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is readily available, other parameters like melting and boiling points are not consistently reported in the literature.

PropertyValueSource(s)
Molecular Weight 150.18 g/mol [4][5][7]
Appearance White solid (predicted)[8]
Melting Point Not available[6]
Boiling Point Not available[6]
Solubility No data available[8]
LogP 0.6323[4]
Topological Polar Surface Area (TPSA) 46.33 Ų[4][5]

II. Synthesis and Characterization

The synthesis of this compound can be logically approached through the acylation of methylhydrazine. This method is a standard and reliable route for the formation of hydrazides.

Proposed Synthetic Pathway

The most direct synthesis involves the reaction of benzoyl chloride with methylhydrazine in the presence of a base to neutralize the hydrochloric acid byproduct. The causality behind this choice of reactants lies in the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the hydrazine derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Benzoyl_Chloride Benzoyl Chloride Reaction_Vessel Acylation Benzoyl_Chloride->Reaction_Vessel Methylhydrazine Methylhydrazine Methylhydrazine->Reaction_Vessel Solvent DCM or THF Solvent->Reaction_Vessel Base Triethylamine or Pyridine Base->Reaction_Vessel Temperature 0°C to Room Temperature Temperature->Reaction_Vessel N_methylbenzohydrazide This compound Reaction_Vessel->N_methylbenzohydrazide Formation

Caption: Proposed synthesis of this compound via acylation.

Detailed Synthesis Protocol

This protocol is based on established methods for the synthesis of analogous benzohydrazides.[1][9]

  • Preparation: In a round-bottom flask, dissolve methylhydrazine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.

  • Cooling: Cool the mixture to 0°C in an ice bath to control the exothermic reaction.

  • Acylation: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the cooled mixture with constant stirring.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with water and brine to remove the base and any water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

FT-IR Spectroscopy:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3200-3400 (one band for secondary amine)
C=O Stretch (Amide)1650-1690
Aromatic C-H Stretch3000-3150
Aromatic C=C Stretch1450-1600

¹H NMR Spectroscopy:

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons7.2 - 7.8Multiplet
N-HVariable (broad singlet)Singlet
N-CH₃~3.0 - 3.5Singlet

¹³C NMR Spectroscopy:

CarbonExpected Chemical Shift (δ, ppm)
Carbonyl Carbon165 - 175
Aromatic Carbons125 - 135
N-CH₃30 - 40

III. Potential Biological Activities and Mechanism of Action

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2][3]

Pharmacological Potential
  • Antimicrobial Activity: Many benzohydrazide derivatives have demonstrated significant antibacterial and antifungal properties.[3][7][9] The proposed mechanism often involves the inhibition of essential enzymes or disruption of cell wall synthesis in microorganisms.[7]

  • Anticancer Activity: The hydrazide-hydrazone backbone has been identified as a key pharmacophore in a number of anticancer agents.[2] These compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2]

Postulated Mechanism of Action

While the specific mechanism of action for this compound has not been elucidated, it is plausible that it could act as an enzyme inhibitor. The hydrazide moiety is known to chelate metal ions, which are often crucial cofactors for enzyme activity.

Mechanism_of_Action N_methylbenzohydrazide This compound Enzyme Target Enzyme (e.g., Metalloenzyme) N_methylbenzohydrazide->Enzyme Binds to active site Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Leads to Downstream_Effect Disruption of Cellular Pathway Inhibition->Downstream_Effect Results in Biological_Outcome Biological Outcome (e.g., Antimicrobial Effect) Downstream_Effect->Biological_Outcome Causes

Caption: Postulated enzyme inhibition mechanism for this compound.

IV. Safety and Handling

As with any chemical compound, proper safety precautions are paramount when handling this compound and its precursors.

General Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15][16]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[14][16]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14][15]

Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the general hazards associated with hydrazide derivatives should be considered.

HazardPrecaution
Harmful if swallowed, inhaled, or in contact with skin. Avoid ingestion, inhalation, and skin contact.[14]
Causes skin and eye irritation. Wear appropriate PPE.[15][16]
Disposal

Dispose of this compound and any related chemical waste in accordance with local, state, and federal regulations.[14]

V. Conclusion

This compound is a compound with significant potential, stemming from the well-documented biological activities of the benzohydrazide class of molecules. This guide has provided a framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from analogous structures. Further research is warranted to fully elucidate its specific properties and pharmacological profile, which could pave the way for its use in the development of novel therapeutic agents.

VI. References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242395, this compound. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Chemsrc. (2024, April 5). This compound hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258698, N'-Benzoyl-4-methylbenzohydrazide. Retrieved from [Link]

  • ResearchGate. (2023, May 10). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-chloro-N'-methylbenzohydrazide. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

  • Chem Service. (2019, November 13). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Crystal Structure and Antibacterial Activity of N'-(2-Bromobenzylidene)-4-methylbenzohydrazide. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N′-(2-Hydroxybenzylidene)-3-methylbenzohydrazide. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR NMR Chart New. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129539672, N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15376235, N'-tert-butyl-3-methoxy-2-methylbenzohydrazide. Retrieved from [Link]

  • INGREZZA® (valbenazine) capsules | HCP. (n.d.). Mechanism of Action. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of N-methylbenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of N-methylbenzohydrazide and its derivatives. It is designed to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug design, and materials science. By delving into the synthesis, conformational analysis, and structural elucidation of these compounds, this document aims to provide a foundational understanding of their chemical behavior and biological significance.

Introduction: The Significance of the Benzohydrazide Scaffold

Benzohydrazides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2] The core structure, characterized by a benzene ring linked to a hydrazide functional group (-CONHNH-), serves as a versatile scaffold for the development of novel therapeutic agents. The historical context of hydrazide-containing drugs is highlighted by the discovery of isoniazid, a primary treatment for tuberculosis, which sparked extensive research into this chemical class.[1]

The this compound moiety, in particular, offers a strategic point for structural modification. The introduction of a methyl group on the nitrogen atom influences the molecule's conformational preferences, electronic properties, and potential for intermolecular interactions, thereby modulating its biological activity.[3] These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[2][4] Understanding the intricate details of their molecular structure is paramount for elucidating structure-activity relationships (SAR) and designing more potent and selective drug candidates.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically follows established chemical pathways, primarily involving the reaction of a benzoic acid derivative with methylhydrazine or the N-methylation of a pre-formed benzohydrazide. A common synthetic approach is outlined below.

General Synthetic Workflow

Synthesis_Workflow General Synthetic Route to this compound Derivatives start Substituted Benzoic Acid / Ester intermediate1 Substituted Benzoyl Chloride / Ester start->intermediate1 SOCl2 or Esterification intermediate2 Substituted Benzohydrazide intermediate1->intermediate2 Hydrazine Hydrate product This compound Derivative intermediate2->product Methylating Agent (e.g., CH3I)

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of N'-Benzoyl-2-methylbenzohydrazide[1]

This protocol details a two-step synthesis for a representative this compound derivative.

Step 1: Synthesis of 2-methylbenzohydrazide

  • Reaction Setup: Dissolve methyl 2-methylbenzoate (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux: Reflux the mixture for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.

Step 2: Synthesis of N'-Benzoyl-2-methylbenzohydrazide

  • Reaction Setup: Dissolve the synthesized 2-methylbenzohydrazide (1 equivalent) in a suitable solvent (e.g., dichloromethane) and cool the mixture in an ice bath.

  • Acylation: Slowly add benzoyl chloride (1 equivalent) dropwise to the cooled mixture with constant stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N'-Benzoyl-2-methylbenzohydrazide.[1]

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound derivatives is a key determinant of their biological activity. This section explores the molecular geometry and conformational flexibility of these compounds, drawing upon data from X-ray crystallography and computational studies.

Insights from X-ray Crystallography

For instance, the crystal structure of N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide reveals the presence of two independent molecules in the asymmetric unit, designated as Molecule A and Molecule B, which exhibit different conformations.[1] This phenomenon, known as conformational polymorphism, highlights the rotational flexibility of the hydrazone linkage.

A key structural feature is the dihedral angle between the two aromatic rings. In Molecule A, this angle is a mere 10.0(2)°, indicating a relatively planar conformation.[1] In contrast, Molecule B displays a significantly more twisted geometry, with a dihedral angle of 85.3(2)° between the aromatic rings.[1] This demonstrates that even subtle differences in crystal packing forces can lead to substantial changes in molecular conformation.

The crystal packing of these derivatives is often stabilized by intermolecular hydrogen bonds, typically of the N—H···O type, which link the molecules into chains or more complex networks.[1][6]

Table 1: Selected Bond Lengths (Å) for N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide [1]

BondMolecule AMolecule B
C=O1.234(3)1.231(3)
C-N (amide)1.345(4)1.348(4)
N-N1.381(3)1.379(3)
C=N (imine)1.280(4)1.282(4)

Table 2: Selected Bond Angles (°) for N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide [1]

AngleMolecule AMolecule B
O-C-N (amide)122.3(3)122.5(3)
C-N-N118.9(2)119.2(2)
N-N=C (imine)116.5(3)116.3(3)
Conformational Analysis and the Impact of N-Methylation

The conformation of N-acylhydrazones, including this compound derivatives, is largely dictated by rotation around the C(O)-N bond. Theoretical studies, often employing Density Functional Theory (DFT), have shown that N-methylation significantly influences the preferred dihedral angle (O=C–N–X).[3][7]

For unsubstituted N-acylhydrazones, the most stable conformation is typically antiperiplanar. However, the introduction of a methyl group on the amide nitrogen leads to a significant conformational shift, favoring a synperiplanar conformation.[3][7] This shift is primarily due to steric hindrance between the methyl group and the rest of the molecule.

This conformational change has a direct impact on the electronic properties of the molecule. The altered geometry can disrupt the conjugation within the N-acylhydrazone moiety, leading to changes in electron density distribution, particularly at the carbonyl and imine carbons.[3] These electronic perturbations can, in turn, affect the molecule's ability to interact with biological targets.

Conformational_Isomers Rotation around the C(O)-N bond cluster_0 Unsubstituted (R=H) cluster_1 N-methylated (R=CH3) a1 Antiperiplanar (More Stable) b1 Synperiplanar (More Stable) NMR_Workflow Workflow for NMR-based Structural Elucidation sample_prep Sample Preparation oneD_NMR 1D NMR (1H, 13C) sample_prep->oneD_NMR twoD_NMR 2D NMR (COSY, HSQC, HMBC) oneD_NMR->twoD_NMR For complex structures data_processing Data Processing oneD_NMR->data_processing twoD_NMR->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation

Caption: A typical workflow for the structural elucidation of organic molecules using NMR spectroscopy.

Biological Activities and Mechanism of Action

This compound derivatives have been reported to exhibit a broad spectrum of biological activities. The hydrazide-hydrazone scaffold is a key pharmacophore that can interact with various biological targets.

Table 3: Overview of Reported Biological Activities of Benzohydrazide Derivatives

ActivityTarget/Mechanism (where known)Reference(s)
Anticancer Induction of apoptosis, cell cycle arrest, inhibition of enzymes like histone deacetylases (HDACs).[2]
Antimicrobial Inhibition of enzymes involved in cell wall synthesis (e.g., glucosamine-6-phosphate synthase) or DNA replication (e.g., DNA gyrase).[2]
Enzyme Inhibition Inhibition of monoamine oxidase (MAO), carbonic anhydrase, urease, and peroxidases.[5][8][9]
Anti-inflammatory Varies depending on the specific derivative.[4]
Mechanism of Enzyme Inhibition

The mechanism of enzyme inhibition by benzohydrazide derivatives can be complex and target-specific. For example, in the case of horseradish peroxidase, benzhydrazide acts as a mechanism-based inactivator. The enzyme catalyzes the oxidation of the hydrazide to a reactive benzoyl radical, which then covalently modifies the active site, leading to irreversible inhibition. [1] For other enzymes, such as monoamine oxidase (MAO), hydrazide derivatives can act as either reversible or irreversible inhibitors. [5]Irreversible inhibitors often form a covalent bond with the flavin coenzyme of MAO. The nature and position of substituents on the benzohydrazide scaffold play a crucial role in determining the potency and selectivity of inhibition.

Molecular docking studies are often employed to predict the binding modes of these inhibitors within the active site of their target enzymes, providing valuable insights for the design of more effective compounds. [8][9]

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with a rich chemical landscape and diverse biological potential. This guide has provided a comprehensive overview of their molecular structure, from synthesis and conformational analysis to detailed spectroscopic characterization. The interplay between the N-methyl group, the benzohydrazide core, and various substituents creates a vast chemical space for exploration.

Future research in this area should continue to focus on:

  • Synthesis of novel derivatives: Exploring a wider range of substituents to fine-tune biological activity and selectivity.

  • Detailed structural studies: Conducting more X-ray crystallographic and advanced NMR studies to build a comprehensive library of structural data.

  • Computational modeling: Utilizing computational chemistry to gain deeper insights into structure-activity relationships and to guide the design of new compounds.

  • Elucidation of mechanisms of action: Investigating the precise molecular mechanisms by which these compounds exert their biological effects.

By integrating these multidisciplinary approaches, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective drugs and materials.

References

  • ResearchGate. Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies.
  • PubMed. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes.
  • IUCr Journals. How to grow crystals for X-ray crystallography.
  • ResearchGate. Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination.
  • MDPI. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity.
  • RSC Publishing. A series of aromatic hydrazides and aroyl hydrazones had been successfully prepared from readily available starting compounds with convenient procedure and screened for their antimicrobial application.
  • NIH. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine.
  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • RSC Publishing. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors.
  • NIH. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones.
  • NIH. Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides.
  • MDPI. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles.
  • Semantic Scholar. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • The Royal Society of Chemistry. Contents 1 Spectral data of synthesized compounds Page No. 1-2 2 1H &13C NMR and mass spectra of synthesized compounds Page.
  • Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
  • NIH. N′-(2-Chlorobenzylidene)-4-methylbenzohydrazide.
  • RCSI Repository. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones.

Sources

A Comprehensive Technical Guide to the Mechanisms of Action of Benzohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The benzohydrazide scaffold (C₇H₈N₂O) represents a cornerstone in medicinal chemistry, serving as a versatile precursor for a vast array of therapeutically significant molecules.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antitubercular, antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties.[1][2][3][4][5] This guide provides an in-depth exploration of the core mechanisms through which these compounds exert their effects. We will dissect the well-established paradigm of isoniazid's action against Mycobacterium tuberculosis, explore broader antimicrobial and anticancer pathways, and detail the molecular interactions underlying their enzyme inhibition and antioxidant capabilities. This document is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of current knowledge but also detailed experimental protocols to facilitate further investigation in the field.

The Cornerstone Mechanism: Antitubercular Activity

The most critical and well-elucidated mechanism of action for a benzohydrazide derivative is that of isoniazid (INH), a frontline drug for treating tuberculosis (TB).[6] The discovery of its mode of action has paved the way for understanding how related compounds function and for designing new, more potent antitubercular agents.

The Isoniazid Paradigm: Inhibition of Mycolic Acid Synthesis

Isoniazid's action is a classic example of prodrug activation, a process where the compound is converted into its biologically active form by the target organism. This specificity is a key reason for its selective toxicity against mycobacteria.[6][7]

The mechanism unfolds in a precise sequence:

  • Bacterial Uptake & Activation: Isoniazid, a small, water-soluble molecule, passively diffuses into the Mycobacterium tuberculosis (Mtb) bacillus.[6] Inside the cell, it is activated by the bacterial catalase-peroxidase enzyme, KatG.[7][8] This activation step is critical; mutations in the katG gene are a primary cause of INH resistance.

  • Formation of a Reactive Intermediate: KatG converts INH into a spectrum of reactive species, most notably an isonicotinic acyl radical.[6][8]

  • Adduct Formation: The isonicotinic acyl radical spontaneously couples with the nicotinamide adenine dinucleotide (NAD⁺) cofactor, forming a potent isonicotinic acyl-NADH adduct.[8]

  • Target Inhibition: This adduct serves as the ultimate inhibitor. It binds with high affinity to the active site of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[6][7]

  • Disruption of Mycolic Acid Synthesis: InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for elongating the very-long-chain fatty acids that are precursors to mycolic acids.[6] Mycolic acids are the hallmark lipid components of the mycobacterial cell wall, providing a waxy, impermeable barrier. By inhibiting InhA, the activated INH effectively halts mycolic acid biosynthesis.[7][9]

  • Cell Death: The inability to produce and maintain the mycolic acid layer compromises the structural integrity of the cell wall, leading to a loss of viability and eventual bacterial cell death.[6][9] This action is bactericidal against actively replicating Mtb.[6]

Isoniazid Mechanism of Action cluster_Mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) INH->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH Adduct Isonicotinic Acyl-NADH Adduct Activated_INH->Adduct NADH_Pool NADH NADH_Pool->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Cell Wall Integrity Disrupted Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death

Isoniazid's multi-step activation and inhibition pathway within M. tuberculosis.
Alternative Antitubercular Mechanisms

While InhA is the primary target for isoniazid, research into other benzohydrazide derivatives has revealed alternative mechanisms. This is crucial for overcoming resistance and developing novel therapeutics. One such mechanism involves the disruption of the tryptophan biosynthesis pathway. Cross-resistance studies and whole-genome sequencing of resistant Mtb strains have identified mutations in genes like TrpE and TrpD after exposure to certain fluorophenylbenzohydrazides, strongly suggesting these compounds inhibit this essential amino acid pathway.[10]

Experimental Workflow: Elucidating Antitubercular Action

Identifying the mechanism of a novel antitubercular compound requires a systematic, multi-faceted approach. The causality behind this workflow is to move from broad activity to a specific molecular target.

Antitubercular Target ID Workflow Start Synthesized Benzohydrazide Library MIC_Assay MIC Determination vs. M. tuberculosis H37Rv Start->MIC_Assay Hit_Selection Select 'Hit' Compound (Low MIC, Low Cytotoxicity) MIC_Assay->Hit_Selection Resistance_Gen Generate Resistant Mutants (Serial Passaging) Hit_Selection->Resistance_Gen WGS Whole Genome Sequencing (WGS) of Mutants Resistance_Gen->WGS SNP_Analysis Identify Non-synonymous SNPs in Resistant Strains WGS->SNP_Analysis Target_Hypothesis Hypothesize Target Gene (e.g., inhA, trpE) SNP_Analysis->Target_Hypothesis Validation Target Validation (Enzyme Assays, Overexpression) Target_Hypothesis->Validation

A logical workflow for identifying the molecular target of a novel antitubercular compound.

Protocol: Cell-Free Mycolic Acid Synthesis Inhibition Assay This protocol is a self-validating system to confirm if a compound directly inhibits the mycolic acid synthesis machinery, independent of cellular uptake or prodrug activation.

  • Preparation of Cell Extracts:

    • Culture an INH-sensitive strain of mycobacteria (e.g., Mycobacterium aurum or M. tuberculosis H37Ra) to mid-log phase.[11]

    • Harvest cells by centrifugation, wash with buffer (e.g., phosphate buffer with MgCl₂ and dithiothreitol), and resuspend.

    • Lyse the cells using a French press or sonicator on ice to obtain a crude cell-free extract.

    • Centrifuge at high speed (e.g., 27,000 x g) to pellet cell debris. The resulting supernatant contains the enzymes for mycolic acid synthesis.[11]

  • Assay Reaction:

    • In a microcentrifuge tube, combine the cell-free extract, buffer, and necessary cofactors (ATP, NADH, NADPH).

    • Add the radiolabeled precursor, [¹⁴C]acetate or [¹⁴C]acetyl-CoA, which will be incorporated into newly synthesized lipids.

    • Add the test benzohydrazide compound at various concentrations (use DMSO as a vehicle control). Include isoniazid as a positive control.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a saponification agent (e.g., KOH in methanol) and heat to hydrolyze the lipids.

    • Acidify the mixture (e.g., with H₂SO₄) and extract the fatty acids with an organic solvent like diethyl ether or chloroform/methanol.

    • Evaporate the solvent and re-dissolve the lipid residue in a small volume of solvent.

    • Spot the extracted lipids onto a thin-layer chromatography (TLC) plate.

    • Develop the TLC plate in an appropriate solvent system to separate the different lipid classes.

    • Visualize the radiolabeled mycolic acids using autoradiography or a phosphorimager.

  • Data Interpretation:

    • A reduction in the intensity of the radiolabeled mycolic acid spot in the presence of the test compound, compared to the DMSO control, indicates direct inhibition of the synthesis pathway.[9][11]

Broad-Spectrum Antimicrobial & Antifungal Effects

Many benzohydrazide derivatives, particularly Schiff bases formed by reacting benzohydrazides with aldehydes or ketones, exhibit significant activity against a wide range of microbes, including Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (A. niger) species.[2][12][13]

While the precise mechanisms are diverse and structure-dependent, it is postulated that their mode of action involves:

  • Cell Wall/Membrane Interaction: The lipophilic nature of many derivatives may facilitate their interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[14]

  • Enzyme Inhibition: The hydrazone moiety (-C=N-NH-C=O) is an excellent chelator of metal ions, which are essential cofactors for many microbial enzymes. By sequestering these ions, the compounds can inhibit critical metabolic processes.

Compound Type Target Organism Observed Activity (Zone of Inhibition / MIC) Reference
4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazideE. coliHigh activity, pMIC = 15[2]
4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazideA. nigerHigh activity, pMIC > 14[2]
Substituted Benzohydrazide Schiff BasesS. typhiSignificant Inhibition[13]
N'-(4-nitrobenzylidene)-4-chlorobenzohydrazideB. cereusMIC = 25 µg/ml[15]

Protocol: Antimicrobial Susceptibility Testing by Agar Well Diffusion This is a standard, reliable method for initial screening of antimicrobial activity.

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri plates. Allow the agar to solidify completely.[2]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the entire surface of the agar plate with the microbial suspension to create a lawn of growth.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Compound Application: Prepare stock solutions of the test benzohydrazide compounds in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.

  • Controls: Use a well with the pure solvent (e.g., DMSO) as a negative control and a well with a standard antibiotic (e.g., Gentamicin, Amoxicillin) as a positive control.[2][15]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.[2]

  • Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each well where microbial growth has been prevented. A larger diameter indicates greater antimicrobial activity.

Enzyme Inhibition: A Versatile Mechanism

The benzohydrazide scaffold is a privileged structure for designing enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

  • Anticancer (EGFR Kinase Inhibition): Certain benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[3] Molecular docking studies show these compounds fit into the ATP-binding pocket of EGFR, forming hydrogen bonds and hydrophobic interactions with key residues like Gln767 and Leu694, thereby blocking its signaling pathway and inhibiting cancer cell proliferation.[3]

  • Carbonic Anhydrase (CA) Inhibition: Benzohydrazides have been shown to inhibit human carbonic anhydrase isozymes I and II, which are therapeutic targets for conditions like glaucoma and hypertension.[4]

  • Urease Inhibition: Carbazole-based acetyl benzohydrazides are effective inhibitors of the urease enzyme, which is implicated in infections by Helicobacter pylori.[5]

  • Monoamine Oxidase (MAO) Inhibition: The antidepressant nialamide is a classic example of a benzohydrazide-based MAO inhibitor.[16] By inhibiting MAO, these compounds prevent the breakdown of neurotransmitters like serotonin and dopamine, leading to their antidepressant effects.[16]

Enzyme Target Benzohydrazide Derivative Type IC₅₀ Value Reference
EGFR KinaseDihydropyrazole-containing0.08 µM (for compound H20)[3]
hCA-I2-amino 3-nitro benzohydrazide0.030 µM[4]
hCA-II2-amino 3-nitro benzohydrazide0.047 µM[4]
Jack bean UreaseN-(4-chlorobenzoyl)-2-(9H-carbazol-9-yl)acetohydrazide4.90 µM[5]

Antioxidant and Radical Scavenging Properties

Many benzohydrazide compounds function as potent antioxidants by scavenging harmful reactive oxygen species (ROS).[16] Oxidative stress, an imbalance between ROS production and the body's ability to neutralize them, is implicated in numerous diseases, including neurodegenerative disorders.[16] The antioxidant mechanism of benzohydrazides is primarily attributed to their ability to donate a hydrogen atom from the hydrazide moiety (-CONHH -) to a free radical, thereby neutralizing it. This activity is often enhanced by the presence of hydroxyl (-OH) groups on the aromatic rings.[16]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This is a rapid and widely used spectrophotometric method to assess antioxidant capacity. The underlying principle is the color change that occurs when the stable violet DPPH radical is reduced by an antioxidant.

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The concentration should be adjusted to yield an absorbance of ~1.0 at its λmax (~517 nm).

  • Sample Preparation: Prepare serial dilutions of the test benzohydrazide compounds in the same solvent.

  • Reaction: In a 96-well plate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test compound. Include a blank (solvent only) and a control (DPPH solution + solvent). Ascorbic acid or Trolox is typically used as a positive control standard.[16]

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each sample at the λmax of DPPH (~517 nm) using a spectrophotometer or plate reader.

  • Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Data Analysis: The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

The benzohydrazide scaffold is a testament to the power of a versatile chemical core in drug discovery. Its derivatives operate through a rich diversity of mechanisms, from the highly specific, covalent inhibition of mycolic acid synthesis in tuberculosis treatment to broader applications in enzyme inhibition, antimicrobial action, and the mitigation of oxidative stress. The continued exploration of this chemical space, guided by the mechanistic and methodological principles outlined in this guide, holds immense promise for the development of next-generation therapeutics to combat a wide range of human diseases. Future work should focus on synthesizing novel derivatives with improved pharmacokinetic properties and leveraging computational tools like molecular dynamics to refine our understanding of their interactions with biological targets.

References

  • Veeramanikandan, S., & Sherine, H. B. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica.
  • Iliev, I., & Georgieva, M. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pharmacia, 71, 291-301.
  • Shi, L., et al. (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 22(10), 1698.
  • El-Sayed, N. N. E., et al. (2023). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 16(5), 104695.
  • Sharma, S., & Sharma, P. C. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 80-87.
  • Maheswari, R., & Manjula, J. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 588-593.
  • Dimova, V. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5178-5181.
  • Sari, Y., et al. (2018). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 2023, 020059.
  • Li, P., et al. (2023). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry, 71(5), 2393–2404.
  • Senturk, M., et al. (2022). In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. Medicinal Chemistry, 18(8), 922-928.
  • Mahdi, H. H., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-664.
  • Degiacomi, G., et al. (2021). 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis. European Journal of Medicinal Chemistry, 213, 113175.
  • Takayama, K., et al. (1972). Effect of isoniazid on the in vivo mycolic acid synthesis, cell growth, and viability of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 2(1), 29-35.
  • Lee, I-S., et al. (2018). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. International Journal of Molecular Sciences, 19(11), 3469.
  • Çapan, A. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Organic Communications, 14(3), 270-279.
  • Various Authors. (n.d.). Synthesis, Pharmacokinetic and Molecular Docking Studies of New Benzohydrazide Derivatives Possessing Anti-tubercular Activity against Mycobacterium tuberculosis H37Rv. ResearchGate.
  • Patel, V. P., et al. (2022). Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Journal of Pharmaceutical Chemistry, 8(2), 105-117.
  • Dr.Oracle. (n.d.). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr.Oracle.
  • Pop, O., et al. (2022). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Pharmaceuticals, 15(11), 1335.
  • Mahdi, H. H., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Semantic Scholar.
  • Synapse. (2024). What is the mechanism of Isoniazid? Patsnap Synapse.
  • Wikipedia. (n.d.). Isoniazid. Wikipedia.
  • Slayden, R. A., & Barry, C. E. (2000). Isoniazid inhibition of mycolic acid synthesis by cell extracts of sensitive and resistant strains of Mycobacterium aurum. Antimicrobial Agents and Chemotherapy, 44(4), 1035-1039.
  • Maheswari, R., & Manjula, J. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Semantic Scholar.

Sources

N-Methylbenzohydrazide: A Technical Guide to its Core Biological Potential and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylbenzohydrazide is a versatile chemical scaffold belonging to the broader, pharmacologically significant class of benzohydrazides.[1][2] While direct and extensive research on this specific molecule is nascent, the benzohydrazide moiety serves as a critical pharmacophore in a multitude of compounds exhibiting a wide spectrum of biological activities.[2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals, extrapolating from closely related analogues to illuminate the potential biological activities of this compound. We will delve into its synthesis, explore its potential antimicrobial, anticancer, and anti-inflammatory properties, and provide detailed, field-proven experimental protocols to validate these activities. The narrative is grounded in mechanistic insights, explaining the causality behind experimental choices to empower researchers in their drug discovery efforts.

Introduction: The Benzohydrazide Scaffold

The journey of benzohydrazides in medicinal chemistry gained significant momentum following the discovery of isoniazid (isonicotinic acid hydrazide) as a potent anti-tuberculosis drug in the 1950s.[2] This landmark discovery catalyzed extensive research into hydrazide derivatives, revealing the benzohydrazide structure as a privileged scaffold.[2] Derivatives have since been shown to possess a vast array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][3]

This compound (C₈H₁₀N₂O) itself is a valuable chemical intermediate.[4] Its structure, featuring a methyl group on the nitrogen of the hydrazide moiety, provides a unique starting point for synthesizing diverse heterocyclic compounds and exploring structure-activity relationships (SAR).[4] This guide will synthesize the available data on close analogues to build a predictive framework for the biological potential of this compound.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically follows well-established chemical pathways, primarily involving the acylation of a substituted hydrazide.[2][5] The accessibility of this synthetic route makes the scaffold attractive for creating large libraries for high-throughput screening.

General Two-Step Synthesis Workflow

A common approach begins with the synthesis of a precursor, 2-methylbenzohydrazide, which is then acylated to yield the final product.[2]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acylation A Methyl 2-methylbenzoate C Reflux in Ethanol (4-6h) A->C B Hydrazine Hydrate B->C D 2-Methylbenzohydrazide C->D Precipitation & Filtration E 2-Methylbenzohydrazide G Acylation in DCM/THF with Base (e.g., Pyridine) E->G F Benzoyl Chloride F->G H N'-Benzoyl-2-methylbenzohydrazide G->H Work-up & Recrystallization

Caption: General workflow for the synthesis of N'-Benzoyl-2-methylbenzohydrazide.[2]

Experimental Protocol: Synthesis of N'-Benzoyl-2-methylbenzohydrazide

This protocol is based on established methods for analogous benzohydrazide derivatives.[2][5]

Step 1: Synthesis of 2-Methylbenzohydrazide (Precursor)

  • Reaction Setup: Dissolve methyl 2-methylbenzoate (1 equivalent) in ethanol in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[2]

  • Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate product precipitation.

  • Purification: Filter the resulting solid, wash it with cold ethanol, and dry it under a vacuum to yield pure 2-methylbenzohydrazide.[2]

Step 2: Synthesis of N'-Benzoyl-2-methylbenzohydrazide (Final Product)

  • Reaction Setup: Suspend 2-methylbenzohydrazide (1 equivalent) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask. Add a base such as pyridine (1.1 equivalents) to neutralize the HCl byproduct.[5]

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1 equivalent) dropwise while stirring continuously.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor progress by TLC.[2]

  • Work-up: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.[5]

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound.[5]

Potential Biological Activity I: Antimicrobial

The emergence of multidrug-resistant pathogens creates a pressing need for novel antimicrobial agents. Benzohydrazide derivatives have demonstrated significant potential in this area.[6] Specifically, this compound has been reported to be effective against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens.[7]

Proposed Mechanism of Action

While the precise mechanism for many benzohydrazides is still under investigation, several modes of action have been proposed.

  • Cell Wall Interaction: For this compound, the antibacterial effect against Gram-positive organisms is suggested to occur via binding to their cell walls.[7]

  • Enzyme Inhibition: A prominent mechanism for other hydrazone derivatives, particularly against Mycobacterium tuberculosis, is the inhibition of essential enzymes like enoyl-acyl carrier protein reductase (InhA), which is vital for the biosynthesis of mycolic acid.[6]

G Compound Benzohydrazide Derivative (e.g., this compound) Target Bacterial Enzyme (e.g., InhA) Compound->Target Binds to Active Site Pathway Essential Metabolic Pathway (e.g., Mycolic Acid Synthesis) Target->Pathway Catalyzes Step Inhibition Inhibition Target->Inhibition Substrate Natural Substrate Substrate->Target Binding Blocked Growth Bacterial Growth & Survival Pathway->Growth Leads to Inhibition->Pathway G Compound Hydrazone Derivative Cell Cancer Cell Compound->Cell Stress Cellular Stress / Signal Cell->Stress Casp9 Pro-Caspase-9 Stress->Casp9 Activation Casp9a Active Caspase-9 Casp9->Casp9a Activation Casp3 Pro-Caspase-3 Casp9a->Casp3 Cleavage & Activation Casp3a Active Caspase-3 Casp3->Casp3a Cleavage & Activation Apoptosis Apoptosis (Cell Death) Casp3a->Apoptosis

Caption: Simplified pathway of apoptosis induction via caspase activation. [1]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. [1]

  • Cell Seeding: Culture selected human cancer cell lines (e.g., HL-60, A-549) in appropriate media. [8][9]Harvest the cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment. [1]2. Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing the test compound.

  • Controls: Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a positive control (a known cytotoxic drug, e.g., Doxorubicin). [1]4. Incubation: Incubate the plates for 48-72 hours in a humidified atmosphere with 5% CO₂ at 37°C. [1]5. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [1]7. Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve. [1]

Data Presentation: Hypothetical Cytotoxicity Data

This table presents hypothetical IC₅₀ values for a derivative of this compound to illustrate how data would be presented.

CompoundCell Line (Cancer Type)IC₅₀ (µM)
Derivative XHL-60 (Leukemia)0.26
Derivative XA-549 (Lung)13.39
Derivative XPC-3 (Prostate)9.38
Reference: Doxorubicin HL-60 (Leukemia)0.05

(Note: Data is illustrative, based on values for related hydrazone compounds.) [8][9]

Other Potential Biological Activities

The structural versatility of the benzohydrazide scaffold extends its potential into other therapeutic areas.

  • Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of hydrazide derivatives. [10][11]The mechanism often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). [12][13]This can be mediated through the downregulation of pathways such as the NF-κB signaling cascade. [12]* Enzyme Inhibition: Beyond antimicrobial targets, benzohydrazides are investigated as inhibitors of various enzymes relevant to human disease. These include monoamine oxidases (implicated in depression), carbonic anhydrases (targets for diuretics and glaucoma drugs), and tyrosinase (involved in pigmentation). [4][14][15]The ability of the hydrazide moiety to chelate metal ions and participate in hydrogen bonding is often key to this activity. [4][16]* Antioxidant Activity: Many benzohydrazide derivatives exhibit antioxidant properties, acting as free radical scavengers. [17]This activity is beneficial in combating oxidative stress, which is implicated in numerous chronic diseases.

Conclusion and Future Directions

While direct biological data on this compound is limited, the extensive body of research on the broader benzohydrazide class strongly supports its potential as a valuable scaffold in drug discovery. Its synthetic accessibility and the proven antimicrobial, anticancer, and anti-inflammatory activities of its analogues make it a fertile ground for further investigation.

Future research should focus on:

  • Library Synthesis: Synthesizing a diverse library of this compound derivatives to systematically explore structure-activity relationships.

  • Broad-Spectrum Screening: Evaluating these derivatives against a wide range of bacterial and fungal pathogens, as well as a comprehensive panel of human cancer cell lines.

  • Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds identified.

  • Pharmacokinetic Profiling: Assessing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead candidates to determine their potential for in vivo efficacy.

This guide provides the foundational knowledge and experimental framework necessary for researchers to unlock the full therapeutic potential of the this compound scaffold.

References

  • BenchChem. (2025). Application Notes: In Vitro Biological Activity of N'-Benzoyl-2-methylbenzohydrazide.
  • BenchChem. (2025). N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential.
  • BenchChem. (2025).
  • CymitQuimica. This compound.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Studies of n'-Benzoyl-2-methylbenzohydrazide.
  • ResearchGate. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)
  • BenchChem. This compound | High Purity | For Research Use.
  • ResearchGate. Biological activity after 72 hours of compounds 1-20 and BZN exposure a.
  • Asian Publication Corporation. (2014). Synthesis, Crystal Structures and Antimicrobial Activities of N'-[4-(Dimethylamino)
  • National Institutes of Health (NIH). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues.
  • MDPI. Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase.
  • MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)
  • MDPI. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex.
  • National Institutes of Health (NIH). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study.
  • ResearchGate. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)
  • PubMed. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells.
  • Taylor & Francis Online. (2025).
  • MDPI.
  • PubMed. (2023). Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)
  • MDPI. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines.
  • Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl).
  • PubMed. (2017). Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)

Sources

Benzohydrazide Derivatives: A Legacy of Serendipity and Rational Design in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The history of benzohydrazide derivatives is a compelling narrative of scientific serendipity, keen observation, and subsequent rational drug design. This guide traces the trajectory of this versatile chemical scaffold from its unexpected emergence as a cornerstone of antitubercular therapy to its pioneering role in the treatment of depression and its current status as a prolific source of lead compounds for a multitude of therapeutic areas. We will explore the foundational discoveries of isoniazid and iproniazid, delve into their distinct mechanisms of action, provide detailed synthetic protocols, and survey the contemporary landscape of benzohydrazide-based drug development, underscoring the enduring relevance of this chemical class. This document is intended to serve as a technical resource, blending historical context with practical, field-proven insights for professionals engaged in medicinal chemistry and drug discovery.

The Genesis: An Accidental Triumph Over Tuberculosis

The story of benzohydrazide's therapeutic importance begins not with a targeted drug design program, but as a fortunate offshoot of tuberculosis research in the mid-20th century. Although the simplest isonicotinic acid hydrazide, isoniazid, was first synthesized in 1912, its profound antibacterial activity lay dormant and unrecognized for four decades.[1] The concerted effort to find effective treatments for tuberculosis, a global health crisis, led researchers down many paths.[2] In 1952, two pharmaceutical companies, Hoffmann-La Roche and Squibb, independently and almost simultaneously reported the potent antitubercular activity of isoniazid (INH).[3] This discovery was a watershed moment, establishing INH as a first-line treatment and revolutionizing the management of tuberculosis.[3][4][5]

The initial clinical trials revealed INH to be remarkably effective, inexpensive, and relatively non-toxic, securing its place in the standard multi-drug regimen for tuberculosis that persists to this day.[3][6][7] The journey of INH from a simple, forgotten chemical to a life-saving drug exemplifies the role of serendipity in pharmaceutical history and underscores the value of systematic screening.

A Second Serendipity: The Dawn of Antidepressant Therapy

As clinical experience with hydrazides grew, a curious side effect was noted in tuberculosis patients being treated with INH and its isopropyl derivative, iproniazid. Physicians observed that patients often became euphoric and "inappropriately happy," a mood-elevating effect that was distinct from the relief of their primary illness.[8][9]

This observation, particularly with iproniazid, caught the attention of psychiatrists. In 1957, Nathan S. Kline and his team presented findings showing that iproniazid had a significant antidepressant effect in patients without tuberculosis.[10][11] This marked the birth of the first class of synthetic antidepressants: the monoamine oxidase inhibitors (MAOIs).[10][12] Iproniazid, originally developed to fight bacteria, was repurposed as a "psychic energizer," fundamentally changing the course of psychiatric medicine.[9][12] Although iproniazid was later withdrawn in 1961 due to concerns about liver toxicity, its discovery was monumental.[8][12] It provided the first pharmacological tool to validate the "monoamine hypothesis of depression," which posits that depression is linked to a deficiency of neurotransmitters like serotonin and norepinephrine, and paved the way for the development of safer and more targeted antidepressants.[12]

Core Chemistry: Synthesis and Derivatization

The foundational benzohydrazide scaffold is synthetically accessible, making it an attractive starting point for medicinal chemists. The core is typically synthesized via the reaction of an ester with hydrazine hydrate. Further derivatization, most commonly through condensation with aldehydes or ketones, yields a vast library of hydrazone derivatives.[13][14]

Experimental Protocol 1: General Synthesis of Benzohydrazide

This protocol describes a standard laboratory procedure for synthesizing the parent benzohydrazide molecule. The choice of a conventional reflux method is based on its reliability and scalability.

Objective: To synthesize benzohydrazide from methyl benzoate and hydrazine hydrate.

Methodology:

  • Reaction Setup: To a 100 mL round-bottomed flask, add methyl benzoate (1.35 mL, 0.01 mol) and hydrazine hydrate (0.58 mL, 0.012 mol).[15]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Insight: Refluxing provides the necessary thermal energy to overcome the activation barrier for the nucleophilic acyl substitution reaction, where the hydrazine displaces the methoxy group of the ester. Using a slight excess of hydrazine hydrate helps drive the reaction to completion.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A white precipitate of benzohydrazide will form.[15]

  • Purification: Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying & Recrystallization: Dry the crude product. For higher purity, the benzohydrazide can be recrystallized from hot ethanol.[15]

  • Characterization: Confirm the identity and purity of the product using techniques such as Melting Point determination (literature value: ~115 °C), Fourier-Transform Infrared (FTIR) spectroscopy (presence of N-H and C=O stretches), and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

Experimental Protocol 2: Synthesis of a Benzohydrazide-Hydrazone Derivative

This protocol details the synthesis of a Schiff base (hydrazone) from a benzohydrazide and an aldehyde, a common strategy for creating diverse libraries of bioactive compounds.

Objective: To synthesize a novel benzohydrazide derivative via condensation with an aromatic aldehyde.

Methodology:

  • Reagent Preparation: Dissolve benzohydrazide (1.36 g, 0.01 mol) in 20 mL of ethanol in a 50 mL flask. In a separate beaker, dissolve a substituted aromatic aldehyde (0.01 mol) in a minimum amount of ethanol.

  • Condensation Reaction: Add the aldehyde solution to the benzohydrazide solution. Add a few drops of a catalytic amount of glacial acetic acid or hydrochloric acid.

    • Causality Insight: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the benzohydrazide.

  • Reaction: Stir the mixture at room temperature for 30 minutes to several hours. The formation of the hydrazone product often results in the formation of a precipitate.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum desiccator. Recrystallization from a suitable solvent (e.g., ethanol, DMF) can be performed if necessary.

  • Characterization: The structure of the synthesized hydrazone should be confirmed by FTIR (disappearance of aldehyde C=O, appearance of C=N imine stretch), 1H-NMR, and 13C-NMR spectroscopy.[16]

G

Mechanisms of Action: From Cell Walls to Synapses

The genius of the benzohydrazide scaffold lies in its ability to be tailored to interact with vastly different biological targets. The mechanisms of its two most famous derivatives, isoniazid and iproniazid, are prime examples of this versatility.

Isoniazid: A Prodrug Targeting Mycolic Acid Synthesis

Isoniazid's efficacy against Mycobacterium tuberculosis is a classic example of pathogen-specific enzyme activation.

  • Prodrug Activation: INH is a prodrug, meaning it is inactive until it is metabolized within the target organism.[1][17] Upon entering the mycobacterium, it is activated by the bacterial catalase-peroxidase enzyme, KatG.[3][4]

  • Radical Formation: KatG converts INH into a reactive isonicotinic acyl radical.[1][17]

  • Target Inhibition: This radical species then covalently binds to nicotinamide adenine dinucleotide (NAD+), forming a nicotinoyl-NAD adduct. This complex is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][3][17]

  • Cell Wall Disruption: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing mycolic acids.[17][18] Mycolic acids are unique, long-chain fatty acids that are essential structural components of the mycobacterial cell wall, providing a waxy, impermeable barrier.[17] By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial death.[3][17] This bactericidal action is most effective against rapidly dividing mycobacteria.[1]

G INH Isoniazid (Prodrug) ActiveINH Isonicotinic Acyl Radical INH->ActiveINH Activation KatG KatG Enzyme (Catalase-Peroxidase) KatG->ActiveINH Adduct Nicotinoyl-NAD Adduct ActiveINH->Adduct NAD NAD+ NAD->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalyzes step in MycolicAcid Mycolic Acid Synthesis FAS_II->MycolicAcid CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Essential for

Iproniazid: Inhibiting Monoamine Oxidase

Iproniazid's antidepressant effect stems from its ability to alter neurochemistry in the synaptic cleft.

  • Target Enzyme: Iproniazid is an irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[12]

  • Neurotransmitter Preservation: MAO enzymes (MAO-A and MAO-B) are located in the presynaptic neuron and are responsible for breaking down neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA) after they have been reabsorbed from the synaptic cleft.

  • Increased Availability: By inhibiting MAO, iproniazid prevents this degradation process. This leads to an accumulation of these neurotransmitters within the presynaptic neuron.[12]

  • Enhanced Signaling: The increased concentration of monoamines in the presynaptic terminal results in more neurotransmitters being packaged into vesicles and released into the synaptic cleft during neuronal firing, enhancing neurotransmission and alleviating depressive symptoms.[12]

G IncreasedNT Increased Neurotransmitter Availability in Synapse Effect Antidepressant Effect IncreasedNT->Effect Iproniazid Iproniazid Iproniazid->IncreasedNT Leads to

Modern Renaissance: The Prolific Benzohydrazide Scaffold

The foundational discoveries of the 1950s were only the beginning. Today, the benzohydrazide-hydrazone moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and its ability to form stable compounds with a wide array of biological targets.[15] Researchers have synthesized and tested thousands of derivatives, revealing a remarkable spectrum of pharmacological activities.[19][20]

These derivatives are being investigated for numerous applications, leveraging the core structure's ability to participate in hydrogen bonding and chelation, which facilitates binding to diverse enzyme active sites.[21] The hydrazone linkage (-C=N-NH-C=O) provides a combination of rigidity and conformational flexibility that is advantageous for receptor binding.

Therapeutic Area Biological Activity / Target Example Derivative Class References
Oncology Cytotoxic against various cancer cell lines (HeLa, L1210, HCT 116)N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides[15]
EGFR Kinase InhibitionBenzohydrazides containing dihydropyrazole moieties[22]
Infectious Disease Antimycobacterial (against M. tuberculosis H37Rv)4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides[15]
Antibacterial & AntifungalN'-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-benzohydrazides[15]
Antimalarial, AntiviralGeneral hydrazide-hydrazone derivatives[16][20]
Inflammation Anti-inflammatoryGeneral hydrazone derivatives[15][19]
Neurology AnticonvulsantGeneral benzohydrazide derivatives[15]
Agrochemical Insecticidal, NematicidalN'-[4-(Hydroxyimino)-cyclohexa-2,5-dien-1-ylidene]-benzohydrazides[19]
Material Science Corrosion Inhibition2-Hydroxy-N′-((thiophene-2-yl)methylene)-benzohydrazide[19]

Table 1: Summary of Diverse Biological Activities of Modern Benzohydrazide Derivatives.

Conclusion and Future Outlook

From its serendipitous beginnings in tuberculosis wards to its central role in the psychopharmacological revolution, the benzohydrazide core has proven to be one of medicinal chemistry's most enduring and fruitful scaffolds. Its simple, robust chemistry and versatile pharmacophoric features continue to empower researchers. The historical journey of benzohydrazide derivatives serves as a powerful lesson in the value of keen observation and the unpredictable pathways of scientific discovery. As challenges like antimicrobial resistance and the need for more targeted cancer therapies intensify, the rational design of novel benzohydrazide derivatives will undoubtedly continue to be a vital and productive frontier in the quest for new medicines.

References

  • Isoniazid - Wikipedia. Wikipedia. [Link]
  • What is the mechanism of Isoniazid? (2024-07-17).
  • Isoniazid. (2024-02-16).
  • The history of antidepressants: discovery and development. (2020-10-30). Imperial Bioscience Review. [Link]
  • Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. (2016-11-01). Infection and Drug Resistance. [Link]
  • Iproniazid - Wikipedia. Wikipedia. [Link]
  • Benzohydrazides: As potential bio-active agents. (2018-07-20).
  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2015-11-23). Molecules. [Link]
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • Synthesis and bioactivity of benzohydrazide derivatives. (2020-04-18). Biointerface Research in Applied Chemistry. [Link]
  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015-08-21). International Journal of Applied Research. [Link]
  • The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant. (2016-01-27). Discover Magazine. [Link]
  • History of drug discovery: Early evaluation studies and lessons learnt from them. (2011-09-01).
  • Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. (2015-05-01). Cold Spring Harbor Perspectives in Medicine. [Link]
  • The clinical introduction of iproniazid and imipramine: Half a century of antidepressant therapy. (2009-01-01).
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2022-09-09). Pharmaceuticals. [Link]
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Monoaminergic Neurotransmission: The History of the Discovery of Antidepressants from 1950s Until Today. (2009-01-01). The Good Drug Guide. [Link]
  • Hydrazone - Wikipedia. Wikipedia. [Link]
  • The Use of Hydrazones for Biomedical Applications. (2014-01-01).
  • Hydrazone compounds: Significance and symbolism. (2024-12-11). Wisdomlib. [Link]
  • What drugs are in development for Tuberculosis? (2025-03-11).
  • Antitubercular Medications. (2023-01-01).
  • Tuberculosis (TB) Treatment & Management. (2024-10-31). Medscape Reference. [Link]
  • Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde. (2022-01-01). Journal of Molecular Structure. [Link]
  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025-06-27). Applied Biological Chemistry. [Link]
  • Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. (2018-01-01).

Sources

physicochemical properties of N-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-methylbenzohydrazide

Abstract

This compound (CAS No. 1483-24-5) is a significant chemical entity belonging to the benzohydrazide class of compounds.[1] This class is a cornerstone in medicinal chemistry, renowned for producing derivatives with a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] A thorough understanding of the physicochemical properties of foundational scaffolds like this compound is paramount for researchers, scientists, and drug development professionals. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for synthetic modification. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, details robust experimental protocols for their determination, and explores the compound's potential as a versatile building block in the synthesis of novel therapeutic agents.

Chemical Identity and Structural Framework

The structural foundation of this compound consists of a benzoyl group attached to a hydrazine moiety, which is further substituted with a methyl group. This arrangement provides a unique combination of a rigid aromatic ring and a flexible, reactive hydrazide functional group.

  • IUPAC Name: this compound[4][5]

  • CAS Number: 1483-24-5[1][4][6]

  • Molecular Formula: C₈H₁₀N₂O[1][4][6]

  • Molecular Weight: 150.18 g/mol [1][4][6]

  • SMILES: CN(C(=O)C1=CC=CC=C1)N[1]

  • InChIKey: VVCYTTNKSCQICY-UHFFFAOYSA-N[4][6]

The presence of both hydrogen bond donors and acceptors, coupled with a rotatable bond between the carbonyl carbon and the nitrogen, imparts significant conformational flexibility and potential for intermolecular interactions, which are critical for biological activity.[1]

Core Physicochemical Properties

The physicochemical profile of a compound is the primary determinant of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of this compound, combining computationally predicted and available experimental data.

PropertyValueData TypeSource
Molecular Weight 150.18 g/mol Exact[1][4]
Melting Point 165 °C (for hydrochloride salt)Experimental[7]
Boiling Point Not experimentally determinedN/A[6]
logP (Octanol/Water) 0.63 to 0.70Computed[1][8]
pKa Not experimentally determinedN/A
Aqueous Solubility Not experimentally determinedN/A
TPSA 46.33 ŲComputed[1][4]
Hydrogen Bond Donors 1Computed[1]
Hydrogen Bond Acceptors 2Computed[1]
Rotatable Bonds 1Computed[1]
Analysis of Key Properties
  • Lipophilicity (logP): The computed logP values, ranging from 0.63 to 0.70, suggest that this compound is a moderately lipophilic compound.[1][8] This property is a critical factor in its ability to cross biological membranes and is a key parameter to optimize during lead optimization in drug discovery.

  • Acidity/Basicity (pKa): While no experimental pKa value is available, the hydrazide moiety confers basic properties to the molecule.[9] The terminal nitrogen atom can be protonated, and its basicity is a crucial factor in its solubility in acidic environments (e.g., the stomach) and its ability to form salts. The pKa of a base refers to the pKa of its conjugate acid.[10] General pKa tables for hydrazines can provide an estimated range for its likely basicity.[11]

  • Melting Point: The melting point of the hydrochloride salt is documented at 165°C.[7] A defined melting point is indicative of a crystalline solid with a stable lattice structure. For comparison, the related compound 4-Methylbenzohydrazide has a melting point of 116°C.[13]

Synthesis and Characterization Workflows

The synthesis of this compound is typically achieved through the acylation of methylhydrazine. This process must be carefully controlled to ensure the desired product is formed with high purity.

Proposed Synthetic Workflow

A common and effective method involves the reaction of a benzoyl chloride with methylhydrazine in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product BenzoylChloride Benzoyl Chloride Reaction Acylation Reaction BenzoylChloride->Reaction Methylhydrazine Methylhydrazine Methylhydrazine->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Temp 0°C to Room Temp Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Neutralization & Product Isolation Purification Recrystallization / Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from general procedures for benzohydrazide synthesis.[2][14]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend methylhydrazine (1.0 equivalent) in a suitable aprotic solvent like dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the suspension.

  • Cooling: Cool the mixture to 0°C in an ice bath. This is crucial to control the exothermic reaction.

  • Acylation: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the cooled mixture with constant stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires validated experimental methods. The following protocols provide a framework for characterizing this compound.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method (OECD Guideline 107) is the gold standard for logP determination. It directly measures the partitioning of the compound between n-octanol and water.

G A Prepare saturated n-octanol and water phases B Dissolve this compound in one phase A->B C Combine phases in a separatory funnel and shake vigorously B->C D Allow phases to separate (centrifugation if needed) C->D E Measure concentration of analyte in both phases (e.g., UV-Vis, HPLC) D->E F Calculate P = [Analyte]octanol / [Analyte]water E->F G Calculate logP = log10(P) F->G

Caption: Workflow for logP determination via the shake-flask method.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the phase in which it is more soluble (likely n-octanol).

  • Partitioning: Add a known volume of the stock solution to a separatory funnel containing both pre-saturated phases. Shake vigorously for 5-10 minutes.

  • Equilibration: Allow the phases to separate completely. If an emulsion forms, centrifugation may be required.

  • Analysis: Carefully sample each phase and determine the concentration of this compound using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of basic compounds.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a co-solvent system (e.g., water/methanol) to ensure solubility.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve.

Relevance and Applications in Drug Development

The benzohydrazide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[2] this compound serves as a crucial starting material or intermediate for creating more complex molecules with tailored biological activities.[5]

  • Antimicrobial Agents: Benzohydrazide derivatives have shown potent activity against various bacterial and fungal pathogens.[3][15]

  • Anticancer Therapeutics: The hydrazide-hydrazone moiety is a common feature in compounds designed to induce apoptosis or cell cycle arrest in cancer cell lines.[3]

  • Enzyme Inhibition: The structure is suitable for designing inhibitors of enzymes such as monoamine oxidase or carbonic anhydrase.[5]

  • Synthesis of Heterocycles: this compound is a key precursor for synthesizing heterocyclic compounds like 1,3,4-oxadiazoles, which are themselves important pharmacophores.[5]

The logic of using this compound in drug discovery is based on systematic structural modification to explore structure-activity relationships (SAR).

G cluster_0 Modification Sites cluster_1 Potential Outcomes Scaffold This compound Core Scaffold AromaticRing Aromatic Ring (Substitution) Scaffold->AromaticRing R-group modification Hydrazide Hydrazide Moiety (Condensation) Scaffold->Hydrazide Form hydrazones, heterocycles Activity Enhanced Biological Activity AromaticRing->Activity ADME Improved ADME Properties AromaticRing->ADME Hydrazide->Activity Selectivity Target Selectivity Hydrazide->Selectivity

Caption: SAR logic using the this compound scaffold.

Conclusion

This compound is a molecule of significant interest due to its foundational role in the synthesis of biologically active compounds. Its physicochemical profile—characterized by moderate lipophilicity, basicity, and anticipated low aqueous solubility—provides a critical starting point for the rational design of new chemical entities. The experimental protocols detailed in this guide offer a robust framework for researchers to validate and expand upon the known properties of this versatile compound. A comprehensive understanding of these characteristics is indispensable for leveraging the full potential of the this compound scaffold in modern drug discovery and development.

References

  • This compound - 1483-24-5, C8H10N2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
  • This compound | C8H10N2O | CID 242395.
  • This compound hydrochloride | CAS#:1660-25-9. Chemsrc. [Link]
  • This compound (CAS 1483-24-5). Canbebiotech. [Link]
  • Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination.
  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. [Link]
  • N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide | C22H28N2O4 | CID 129539672.
  • 4-chloro-N'-methylbenzohydrazide.
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
  • This compound. Stenutz. [Link]
  • Synthesis, Crystal Structure and Antibacterial Activity of N'-(2-Bromobenzylidene)-4-methylbenzohydrazide.
  • N-Methylbenzamide | C8H9NO | CID 11954.
  • The chemistry of hydrazides.
  • Characterization and crystal structures of solvated N′-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide and N′-(4-dimethyl-aminobenzylidene).
  • 2-methylbenzohydrazide. Stenutz. [Link]
  • N′-(3-Hydroxybenzylidene)-4-methylbenzohydrazide.
  • Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid.
  • Preparation, spectroscopic and acidity properties of two hydrazones: An organic lab experiment.
  • Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. [Link]
  • N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | C13H20N2O2 | CID 15376235.
  • Bordwell pKa Table.
  • pKa values bases. Chair of Analytical Chemistry, University of Tartu. [Link]
  • N'-benzoyl-N'-ethyl-N-methylbenzohydrazide | C17H18N2O2 | CID 149150603.
  • pKa Data Compil
  • 3-Methylbenzohydrazide. CAS Common Chemistry. [Link]

Sources

N-methylbenzohydrazide structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-methylbenzohydrazide

Introduction

This compound is an organic chemical compound belonging to the benzohydrazide class. This family of molecules is characterized by a benzene ring attached to a hydrazide functional group. The benzohydrazide scaffold is a significant "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of interacting with multiple biological targets.[1] While this compound itself is often utilized as a crucial intermediate in the synthesis of more complex molecules,[2] it and its derivatives have garnered attention for a spectrum of biological activities.[1][2][3] This guide provides a comprehensive overview of its structural and chemical properties, synthesis, and known applications for researchers and professionals in drug development.

Physicochemical and Structural Properties

The fundamental characteristics of a molecule are dictated by its structure. This compound's properties are a direct result of the interplay between its aromatic benzene ring, the carbonyl group, and the N-methylated hydrazide moiety.

Structural Formula and Identification

The structural arrangement of this compound is key to its chemical identity and reactivity.

Caption: 2D Structural Formula of this compound.

Data Summary

The key quantitative and identifying properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O[2][4][5]
Molecular Weight 150.18 g/mol [2][4][5]
IUPAC Name This compound[5]
CAS Number 1483-24-5[4][5][6]
SMILES CN(N)C(=O)C1=CC=CC=C1[4][5]
InChIKey VVCYTTNKSCQICY-UHFFFAOYSA-N[4][5]
Physical State Likely solid at room temperature[7]
Melting Point Not available[4]
Boiling Point Not available[4]

Synthesis of this compound

The synthesis of this compound typically follows established methods for forming hydrazide bonds. A common and efficient approach involves the acylation of methylhydrazine with a benzoyl derivative. The use of a more reactive derivative, such as benzoyl chloride, is preferred over benzoic acid to facilitate a more rapid and complete reaction.[1][8]

Synthetic Workflow

G start Starting Materials: - Benzoyl Chloride - Methylhydrazine - Anhydrous Solvent (e.g., THF) - Base (e.g., Pyridine) reaction Reaction Step: Combine reactants in solvent at 0°C. Add benzoyl chloride dropwise to methylhydrazine solution with base. start->reaction stir Stirring & Monitoring: Allow to warm to room temperature. Stir for 2-4 hours. Monitor completion via TLC. reaction->stir workup Aqueous Workup: Quench reaction with water. Extract with an organic solvent (e.g., Ethyl Acetate). Wash with water and brine. stir->workup purify Purification: Dry organic layer (e.g., Na2SO4). Concentrate under reduced pressure. Recrystallize crude product. workup->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative method based on the general synthesis of analogous compounds.[8]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methylhydrazine (1.1 equivalents) and a non-nucleophilic base such as pyridine (1.2 equivalents) in an anhydrous solvent like tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the cooled, stirring solution. The causality for this slow, cooled addition is to control the exothermic reaction and prevent the formation of undesired side products.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 to 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate. Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The final purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Applications and Biological Relevance

This compound serves as a valuable building block in organic synthesis and has demonstrated notable biological activity.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][7] The reactivity of the hydrazide moiety allows for a variety of chemical transformations, making it a versatile precursor for constructing more complex molecular architectures, including various heterocyclic compounds.[1][3]

Antibacterial Activity

Research has shown that this compound possesses antibacterial properties. It is reportedly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens.[2] The proposed mechanism of action involves the compound binding to the bacterial cell walls, leading to the inhibition of growth.[2] However, it is not active against acid-fast bacteria like Mycobacterium tuberculosis.[2] The presence of a hydroxyl group and a chloride in the compound can form a dipole, which may contribute to its antibacterial effect.[2]

The broader class of benzohydrazide derivatives is known for a wide spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antituberculosis properties, underscoring the therapeutic potential of this chemical scaffold.[3]

References

  • This compound - 1483-24-5, C8H10N2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
  • N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide | C22H28N2O4 | CID 129539672. PubChem. [Link]
  • This compound | C8H10N2O | CID 242395. PubChem. [Link]
  • Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination.
  • 4-chloro-N'-methylbenzohydrazide.
  • IUPAC - List Details. US EPA. [Link]

Sources

exploring novel derivatives of N-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Exploration of Novel N-Methylbenzohydrazide Derivatives

Foreword: The Rationale for Innovation

The hydrazide scaffold is a cornerstone in medicinal chemistry, a journey that began with the landmark discovery of isoniazid's potent antitubercular activity in the 1950s.[1] This event catalyzed decades of research into hydrazide derivatives, revealing a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4][5][6] The this compound core (CAS: 1483-24-5) represents a particularly compelling starting point for novel drug discovery.[7][8] Its structural simplicity belies a significant potential for modification. The strategic introduction of substituents onto the benzoyl ring and manipulation of the hydrazide moiety can profoundly influence the molecule's interaction with biological targets, allowing for the fine-tuning of its therapeutic profile.[1][4]

This guide serves as a technical deep-dive for researchers and drug development professionals. It moves beyond simple recitation of facts to explain the causality behind experimental design, from rational synthesis strategies to robust biological validation. Our objective is to provide a self-contained, authoritative framework for the exploration and development of next-generation therapeutics derived from the this compound scaffold.

Rational Design and Synthetic Strategy

The foundation of successful drug discovery lies in the rational design of new chemical entities. For the this compound scaffold, the primary avenues for derivatization involve substitution on the aromatic ring. The position (ortho-, meta-, para-) and electronic nature (electron-donating vs. electron-withdrawing) of these substituents can dramatically alter the molecule's conformation, lipophilicity, and ability to form hydrogen bonds, thereby modulating its biological activity.[4]

Core Synthetic Pathway: Acylation of N-Methylhydrazine

The most direct and versatile method for synthesizing novel this compound derivatives is the acylation of N-methylhydrazine with a substituted benzoyl chloride. This approach allows for a modular synthesis where a library of derivatives can be generated by simply varying the starting benzoyl chloride.

G sub_acid Substituted Benzoic Acid socl2 SOCl₂ or (COCl)₂ sub_acid->socl2 sub_chloride Substituted Benzoyl Chloride socl2->sub_chloride Acyl Chloride Formation derivative Novel this compound Derivative sub_chloride->derivative Acylation me_hydrazine N-Methylhydrazine me_hydrazine->derivative base Base (e.g., Pyridine) base->derivative

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 4-Chloro-N-methylbenzohydrazide

This protocol provides a representative, self-validating method for synthesizing a novel derivative. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-Chloro-N-methylbenzohydrazide via acylation.

Materials:

  • 4-Chlorobenzoyl chloride

  • N-Methylhydrazine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add 4-chlorobenzoyl chloride (1.0 eq) dissolved in anhydrous DCM (20 mL).

    • Rationale: An inert atmosphere and anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl chloride.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Rationale: The acylation reaction is exothermic. Cooling controls the reaction rate, preventing side reactions and decomposition.

  • Addition of Reagents: In a separate flask, prepare a solution of N-methylhydrazine (1.1 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled acyl chloride solution over 20 minutes with vigorous stirring.

    • Rationale: N-methylhydrazine is the nucleophile. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. Slow, dropwise addition maintains temperature control.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

    • Rationale: Warming to room temperature provides sufficient energy for the reaction to go to completion. TLC is a crucial, real-time check to validate reaction progress.

  • Workup & Extraction: Quench the reaction by adding 1M HCl (20 mL) to neutralize excess pyridine. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x20 mL), saturated NaHCO₃ solution (2x20 mL), and brine (1x20 mL).

    • Rationale: The aqueous washes serve to remove the pyridinium salt, unreacted N-methylhydrazine, and other water-soluble impurities, forming a self-validating purification step.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removal of residual water is essential before crystallization to ensure a pure, solid product.

  • Purification: Purify the resulting crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product, 4-Chloro-N-methylbenzohydrazide.

    • Rationale: Recrystallization is a powerful purification technique for crystalline solids, ensuring high purity of the final compound, which is essential for accurate biological testing.

Structural Characterization: Validating the Outcome

Unambiguous characterization of the synthesized derivatives is paramount. A combination of spectroscopic methods provides a complete picture of the molecular structure, ensuring the product of the synthesis is indeed the intended compound.

TechniquePurposeExpected Observations for 4-Chloro-N-methylbenzohydrazide
¹H NMR Determines the proton environment.Aromatic protons (AA'BB' system, ~7.4-7.8 ppm), NH proton (broad singlet), N-CH₃ protons (singlet, ~3.0 ppm).
¹³C NMR Determines the carbon skeleton.Carbonyl carbon (~165-170 ppm), aromatic carbons (4 distinct signals in the ~128-140 ppm range), N-CH₃ carbon (~35 ppm).
FT-IR Identifies key functional groups.N-H stretch (~3200-3300 cm⁻¹), C=O stretch (~1640-1660 cm⁻¹), C-Cl stretch (~750 cm⁻¹).
HRMS Confirms molecular weight and formula.A precise m/z value corresponding to the exact mass of the C₈H₉ClN₂O molecular formula.

The combination of these techniques provides a robust, self-validating system; the data from each method must be consistent with the proposed structure for it to be confirmed.[9][10][11][12]

Biological Evaluation: From Molecule to Medicine

With a library of pure, characterized derivatives, the next step is to assess their biological activity. Hydrazides are known to possess a wide range of activities, with anticancer and antimicrobial effects being particularly prominent.[3][4][13][14]

G cluster_0 compound Synthesized Derivative Library primary Primary Screening (e.g., MTT Cytotoxicity Assay) compound->primary secondary Secondary Screening (e.g., Mechanism of Action) primary->secondary Active 'Hits' inactive Inactive Compounds primary->inactive Inactive 'Hits' lead_opt Lead Optimization (SAR Studies) secondary->lead_opt Confirmed Activity & MOA

Caption: A typical screening cascade for novel drug candidates.

Protocol: MTT Assay for Anticancer Activity

This protocol assesses the cytotoxicity of novel derivatives against a chosen cancer cell line.[13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a derivative against the MCF-7 breast cancer cell line.

Materials:

  • MCF-7 cells

  • DMEM media with 10% FBS

  • Test derivative stock solution (in DMSO)

  • Doxorubicin (positive control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Rationale: A 24-hour incubation ensures cells are in a logarithmic growth phase and adhered to the plate, providing a consistent baseline for the assay.

  • Compound Treatment: Prepare serial dilutions of the test derivative and the doxorubicin control in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the compounds. Include vehicle control wells (medium with the same concentration of DMSO).

    • Rationale: A dose-response curve is essential for calculating an accurate IC₅₀. A vehicle control validates that the solvent (DMSO) is not causing cytotoxicity.

  • Incubation: Incubate the plate for 48 hours.

    • Rationale: This duration is typically sufficient for cytotoxic agents to exert their effect on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. This is a direct measure of cell viability.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol: Broth Microdilution for Antimicrobial Activity

This protocol determines the Minimum Inhibitory Concentration (MIC) of a derivative against a bacterial strain.[4]

Objective: To determine the MIC of a derivative against Staphylococcus aureus.

Materials:

  • S. aureus culture

  • Mueller-Hinton Broth (MHB)

  • Test derivative stock solution (in DMSO)

  • Vancomycin (positive control)

  • 96-well plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Rationale: Standardizing the bacterial inoculum is the most critical step for reproducibility in antimicrobial susceptibility testing.

  • Compound Dilution: Add 50 µL of MHB to each well of a 96-well plate. Add 50 µL of the test compound stock to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Future Directions

Compound IDR-Group (Position 4)IC₅₀ vs. MCF-7 (µM)MIC vs. S. aureus (µg/mL)
NMB-H-01 -H>100128
NMB-Cl-02 -Cl25.432
NMB-NO2-03 -NO₂15.816
NMB-OCH3-04 -OCH₃68.264

Hypothetical data for illustrative purposes.

From this hypothetical data, a clear SAR emerges: the presence of electron-withdrawing groups at the para-position (-Cl, -NO₂) significantly enhances both anticancer and antibacterial activity compared to the unsubstituted parent compound or a derivative with an electron-donating group (-OCH₃). This insight is invaluable, guiding the next round of synthesis to explore other electron-deficient analogs or different substitution patterns to further optimize activity.[4][15]

The exploration of novel this compound derivatives is a fertile ground for the discovery of new therapeutic agents. By combining rational design, robust synthetic protocols, and systematic biological evaluation, the scientific community can continue to build upon the rich legacy of the hydrazide scaffold to address unmet medical needs.

References

  • Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]
  • (n.d.).
  • Fall, A., et al. (2023, May 10). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination.
  • ChemSynthesis. (2025, May 20). This compound. [Link]
  • Al-Ajely, M. S., & Yaseen, A. N. (2016, March 24). Synthesis and Characterization of Some New Hydrazides and Their Derivatives.
  • (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
  • (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Al-Azzawi, A. M., et al. (2024). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. MDPI. [Link]
  • Stilinović, V., et al. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]
  • Al-Ajely, M. S., & Yaseen, A. N. (2017, March 12). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]
  • Saha, A., et al. (2010, April). Development and assessment of green synthesis of hydrazides.
  • Rollas, S., & Küçükgüzel, Ş. G. (n.d.).
  • Krátký, M., et al. (n.d.). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues.
  • Konovalova, S., et al. (2020, April 18). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]
  • Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-inflammatory and Analgesic Potential in Preclinical Models. Molecules. [Link]
  • Janeczko, M., et al. (2021).
  • Zhou, D., et al. (n.d.). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. [Link]
  • Thiel, O. R., & Achmatowicz, M. M. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis. Organic Syntheses Procedure. [Link]
  • (2025, June 27).
  • Sadeek, G. T., et al. (2025, September 30). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • (2025, August 7). Characterization and crystal structures of solvated N′-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide and N′-(4-dimethyl-aminobenzylidene).

Sources

A Technical Guide to the Theoretical Conformational Analysis of N-methylbenzohydrazide: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational landscape of a molecule is intrinsically linked to its biological activity. For drug development professionals, a profound understanding of a molecule's preferred three-dimensional structures is not merely academic—it is a cornerstone of rational drug design.[1][2][3] N-methylbenzohydrazide, a derivative of the versatile hydrazide scaffold, presents a compelling case study in the application of theoretical conformational analysis. Hydrazides are pivotal in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5][6] This guide provides a comprehensive, in-depth exploration of the theoretical methodologies employed to dissect the conformational preferences of this compound. We will delve into the causality behind computational choices, establish a self-validating protocol, and ground our discussion in authoritative references, offering researchers and drug development professionals a robust framework for their own investigations.

The Significance of Conformational Analysis in Drug Design

The interaction between a drug molecule and its biological target is a highly specific, three-dimensional event. The molecule's conformation—the spatial arrangement of its atoms—dictates its ability to fit into a binding pocket and engage in the necessary intermolecular interactions to elicit a pharmacological response.[2][7] Consequently, identifying the bioactive conformation is a critical step in the drug design pipeline.[2] Conformational analysis serves to map the potential energy surface of a molecule, identifying low-energy, stable conformers and the energy barriers that separate them.[1] This knowledge allows for the prediction of biological properties and the rational design of new chemical entities with improved potency and selectivity.[1][3]

The hydrazide functional group (-CO-NH-NH-) is a particularly interesting motif in this regard. Its inherent flexibility, arising from rotation around several single bonds, gives rise to a complex conformational space. The addition of a methyl group to the nitrogen atom, as in this compound, introduces further steric and electronic effects that significantly influence these conformational preferences.[8][9] A thorough understanding of these effects is paramount for harnessing the full therapeutic potential of this chemical class.

Theoretical Methodologies: A Scientist's Perspective

The theoretical investigation of molecular conformations relies on a variety of computational chemistry techniques. The choice of methodology is a critical decision, balancing computational cost with the desired accuracy. For a molecule like this compound, a multi-pronged approach is often the most insightful.

The Workhorse: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the preeminent tool for the conformational analysis of organic molecules due to its excellent balance of accuracy and computational efficiency.[4][10] DFT methods calculate the electronic structure of a molecule to determine its energy and properties.

  • Choice of Functional: The selection of the DFT functional is crucial. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, often providing reliable geometries and relative energies.[10][11][12] For systems where long-range interactions are important, dispersion-corrected functionals (e.g., B3LYP-D3) or range-separated functionals like CAM-B3LYP may offer improved accuracy.[8][9]

  • Basis Set Selection: The basis set describes the atomic orbitals used in the calculation. The Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are common choices. The inclusion of polarization functions (d,p) is essential for accurately describing the non-spherical nature of electron density in molecules, while diffuse functions (+) are important for systems with lone pairs or anions. For this compound, a basis set of at least 6-31+G(d,p) is recommended to properly account for the electronic features of the oxygen and nitrogen atoms.[8]

The Impact of the Cellular Milieu: Solvation Models

Biological processes occur in an aqueous environment. Therefore, it is imperative to account for the effects of the solvent on conformational stability. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient ways to incorporate these effects.[8][9] These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

A Step-by-Step Protocol for the Conformational Analysis of this compound

This section outlines a robust, self-validating workflow for the theoretical conformational analysis of this compound.

Step 1: Initial Structure Generation

  • Construct the 3D structure of this compound using a molecular builder.

  • Identify all rotatable bonds. For this compound, the key torsions are around the C(O)-N, N-N, and Ph-C(O) bonds.

Step 2: Potential Energy Surface (PES) Scan

  • Perform a relaxed PES scan for each key dihedral angle. This involves systematically rotating the bond in discrete steps (e.g., 10-15 degrees) while allowing the rest of the molecule to relax at each step.

  • This initial scan can be performed at a lower level of theory (e.g., B3LYP/6-31G(d)) to efficiently map the conformational landscape and identify all potential energy minima.

Step 3: Optimization of Stationary Points

  • From the PES scan, select the geometries corresponding to all identified energy minima (conformers) and transition states.

  • Perform a full geometry optimization on these selected structures using a higher level of theory (e.g., B3LYP/6-311+G(d,p)) and an appropriate solvation model (e.g., PCM with water as the solvent).

Step 4: Vibrational Frequency Analysis

  • Conduct a frequency calculation for each optimized structure at the same level of theory used for optimization.

  • This step is crucial for two reasons:

    • Characterization of Stationary Points: A true energy minimum will have all real (positive) vibrational frequencies. A transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate connecting two minima.

    • Thermodynamic Corrections: The frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal and entropic contributions to the Gibbs free energy.

Step 5: Analysis of Results

  • Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of all conformers. The Gibbs free energy is the most relevant quantity for determining the relative populations of conformers at a given temperature.

  • Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the most stable conformers.

  • Visualize the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's electronic properties and reactivity.[4]

Visualizing the Conformational Landscape

Diagrams are indispensable tools for conceptualizing complex molecular behavior.

Conformational_Isomers cluster_0 Syn-periplanar Conformer cluster_1 Anti-periplanar Conformer Syn Syn Conformer (O=C-N-N ~ 0°) Anti Anti Conformer (O=C-N-N ~ 180°) Syn->Anti Rotation around C(O)-N bond

Caption: Key conformational isomers of this compound arising from rotation around the C(O)-N bond.

Workflow A 1. Initial Structure Generation B 2. Potential Energy Surface Scan (Low Level Theory) A->B C 3. Optimization of Minima & Transition States (High Level Theory + Solvent) B->C D 4. Vibrational Frequency Analysis C->D E 5. Thermodynamic & Geometric Analysis D->E

Caption: A streamlined workflow for the theoretical conformational analysis of this compound.

Data Presentation and Interpretation

Quantitative data from the conformational analysis should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (O=C-N-N)Relative Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Syn-periplanar ~0°0.000.00
Anti-periplanar ~180°ValueValue
Transition State ~90°ValueValue

Note: The values in this table are illustrative and would be populated with the results from the actual calculations. It is expected that N-methylation will favor a syn-periplanar conformation.[8]

The results of such an analysis for this compound are anticipated to show a significant preference for the syn-periplanar conformation around the C(O)-N bond. This is in contrast to unsubstituted benzohydrazide, where the anti-periplanar conformer is often favored. The steric hindrance introduced by the methyl group is a key factor driving this conformational shift.[8][9]

Conclusion: From Theory to Application

The theoretical conformational analysis of this compound provides invaluable insights into its structural preferences, which are directly relevant to its potential as a pharmacophore. By employing a robust computational workflow, researchers can identify the low-energy conformers that are most likely to be biologically active. This knowledge can then be used to guide the design of more potent and selective drug candidates, ultimately accelerating the drug discovery process. The methodologies and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently explore the conformational landscapes of their molecules of interest.

References

  • PubChem. This compound.
  • Silva Franco, L., et al. (2025). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. [Link]
  • Conformational Analysis in Drug Design. Drug Design. [Link]
  • Kansız, S. (2023). Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring. Journal of Science and Engineering. [Link]
  • Yele, V., et al. (2021). DFT Calculation, Molecular Docking and Molecular Dynamics Simulation Study on Substituted Phenylacetamide and Benzohydrazide Derivatives.
  • Pinheiro, P. S. M., et al. (2025). Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones.
  • Saeed, A., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances. [Link]
  • Ferreira, R. J., et al. (2021).
  • Li, Y., et al. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry. [Link]
  • Wang, Y., et al. (2015). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative.
  • Saeed, A., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PubMed Central. [Link]
  • Abraham, R. J., et al. (2001). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Magnetic Resonance in Chemistry. [Link]
  • CONFORMATIONAL ANALYSIS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]
  • Abraham, R. J., et al. (2001). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides.
  • Conformational analysis. (n.d.). Fiveable. [Link]
  • The chemistry of hydrazides. (n.d.).
  • Crystal structure of N'-(3-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazidodioxo molybdenum(VI), C15H13BrMoN2O6. (n.d.).
  • Lee, J., et al. (2020). Ultrafast Conformational Dynamics of Rydberg- excited N-Methyl Piperidine. OSTI.GOV. [Link]
  • Benhalima, N., et al. (2021). Electronic and NLO Performances of Benzohydrazide Derivatives: DFT Investigation and (RDG, AIM) Analysis.
  • Yuriev, E., et al. (2012). Conformational Analysis of Drug Molecules: A Practical Exercise in the Medicinal Chemistry Course.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025). RSC Publishing. [Link]
  • Fun, H.-K., et al. (2008). N′-[(Z)-4-Methylbenzylidene]-4-nitrobenzohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Conformational Analysis. (n.d.).

Sources

N-methylbenzohydrazide synthesis from methyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Methyl-2-methylbenzohydrazide from Methyl 2-Methylbenzoate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-methyl-2-methylbenzohydrazide, a compound of interest in medicinal chemistry and drug development. The primary route detailed herein involves the direct hydrazinolysis of methyl 2-methylbenzoate using methylhydrazine. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and mechanistic insights required for successful and safe execution. We address common nomenclature ambiguities and focus on a robust, self-validating protocol grounded in established chemical literature.

Introduction and Strategic Rationale

Benzohydrazides represent a class of organic compounds that are cornerstones in medicinal chemistry. Their derivatives exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The ability to systematically modify the benzohydrazide scaffold allows for the fine-tuning of biological profiles, making it a "privileged" structure in drug discovery.

This guide focuses on the synthesis of a specific N-substituted hydrazide. It is critical to first clarify the nomenclature of the target compound. The starting material, methyl 2-methylbenzoate , possesses a 2-methylbenzoyl (or o-toluoyl) backbone. Therefore, its direct reaction with a hydrazine derivative will yield a 2-methylbenzohydrazide structure. The most logical and direct synthetic target, and the focus of this guide, is N-methyl-2-methylbenzohydrazide . This is achieved through the reaction with methylhydrazine, which serves as the nucleophile.

The selection of this direct, one-step hydrazinolysis of an ester is based on efficiency and atom economy. While multi-step alternatives exist, such as the N-methylation of 2-methylbenzohydrazide, such routes often introduce challenges related to regioselectivity and require additional purification steps. The direct approach is generally preferred for its straightforward execution and higher yields of the desired isomer.

Chemical Principles and Mechanism

The conversion of an ester to a hydrazide is a classic example of nucleophilic acyl substitution . The reaction mechanism proceeds through a well-understood pathway that can be visualized as follows:

  • Nucleophilic Attack: The terminal nitrogen atom of methylhydrazine (CH₃NHNH₂) is the more sterically accessible and electronically available nucleophile. It attacks the electrophilic carbonyl carbon of methyl 2-methylbenzoate. This forms a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The methoxide ion (⁻OCH₃) is eliminated as the leaving group.

  • Proton Transfer: The liberated methoxide, a strong base, deprotonates the newly formed hydrazide, and a final proton transfer (typically from the solvent, like ethanol) regenerates the neutral N-methyl-2-methylbenzohydrazide product and methanol.

The reaction is typically performed under reflux to provide the necessary activation energy to overcome the energy barrier of the tetrahedral intermediate formation.[3] An excess of methylhydrazine is often used to drive the equilibrium toward the product side.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 Methyl 2-Methylbenzoate INT Tetrahedral Intermediate (Unstable) R1->INT 1. Nucleophilic Attack by Methylhydrazine R2 Methylhydrazine P1 N-Methyl-2-methylbenzohydrazide INT->P1 2. Elimination of Methoxide 3. Proton Transfer P2 Methanol

Caption: General mechanism for nucleophilic acyl substitution.

Reagent Data and Safety Protocols

Trustworthiness through Safety: A protocol's validity is intrinsically linked to its safety. The reagents used in this synthesis, particularly methylhydrazine, are hazardous. Strict adherence to safety protocols is mandatory. All operations should be conducted inside a certified chemical fume hood by personnel trained in handling highly toxic substances.

Reagent Physical Properties
PropertyMethyl 2-MethylbenzoateMethylhydrazine
CAS Number 610-94-660-34-4
Molecular Formula C₉H₁₀O₂CH₆N₂
Molecular Weight 150.17 g/mol 46.07 g/mol
Boiling Point 208-209 °C87.5-88.5 °C[4]
Density 1.06 g/cm³0.874 g/cm³
Hazard and Safety Information

This synthesis requires handling of materials with significant health risks. A thorough risk assessment must be performed before commencing any work.

ReagentGHS PictogramsHazard Statements (H-Phrases)
Methyl 2-Methylbenzoate Exclamation MarkH302: Harmful if swallowed.
Methylhydrazine FlameSkull and CrossbonesHealth HazardEnvironmentH224: Extremely flammable liquid and vapor.H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.H351: Suspected of causing cancer.H410: Very toxic to aquatic life with long lasting effects.[4]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations must be performed in a high-efficiency chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a chemical-resistant lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles with a face shield.[5]

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have appropriate fire extinguishing media (e.g., dry chemical, CO₂) readily available.

  • Waste Disposal: All waste, including contaminated solvents and PPE, must be collected in designated hazardous waste containers and disposed of according to institutional and local regulations.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and should be scaled only after a thorough safety review.

Materials and Equipment
  • Methyl 2-methylbenzoate (1.0 eq)

  • Methylhydrazine (2.0 eq)

  • Anhydrous Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Ice bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Synthetic Workflow
Caption: High-level workflow for the synthesis of N-methyl-2-methylbenzohydrazide.
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-methylbenzoate (1.0 equivalent) in anhydrous ethanol (approx. 10 mL per gram of ester).

  • Reagent Addition: While stirring, carefully add methylhydrazine (2.0 equivalents) to the solution at room temperature. The addition should be done cautiously within the fume hood.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.[1]

  • Reaction Monitoring (Optional but Recommended): The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Subsequently, place the flask in an ice-water bath for 30-60 minutes to facilitate the precipitation of the solid product. The hydrazide product is often less soluble in cold ethanol than the starting materials.[6][7]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Conclusion

This guide outlines a reliable and direct method for the synthesis of N-methyl-2-methylbenzohydrazide from methyl 2-methylbenzoate. The procedure is based on the well-established nucleophilic acyl substitution reaction of an ester with a substituted hydrazine. By providing a detailed explanation of the chemical principles, a step-by-step protocol, and, most critically, comprehensive safety information, this document serves as a valuable resource for researchers. The successful synthesis of this and related benzohydrazide derivatives is crucial for advancing research in medicinal chemistry and the development of novel therapeutics.

References

  • BenchChem. (2025). N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential. BenchChem Technical Guides. Available online
  • ChemicalBook. (2023). N'-tert-Butyl-3-Methoxy-2-Methylbenzohydrazide. Available online
  • Ho Chi Minh City University of Pedagogy. (2015). SYNTHESIS OF SOME N-SUBSTITUTED HYDRAZIDES CONTAINING ISOXAZOLE HETEROCYCLE. Journal of Science, 5(70). Available online
  • Sigma-Aldrich. (2025).
  • ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. Available online
  • Kornet, M. J. (1973). Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine. Journal of Pharmaceutical Sciences, 62(5), 834-5. Available online
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available online
  • ResearchGate. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)
  • Organic Chemistry Portal. (n.d.).
  • FUJIFILM Wako Pure Chemical Corporation. (2024).
  • ResearchGate. (n.d.). Methylhydrazine reaction with acetone. Available online
  • Sciencemadness.org. (2002). Reaction of esters with hydrazine?. Available online
  • Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine. Available online
  • PubChem. (n.d.). N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide.
  • ResearchGate. (2016).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylhydrazine, 98%. Available online
  • PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.
  • ResearchGate. (n.d.).
  • Vulcanchem. (n.d.). N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide. Available online
  • Brainly.com. (2018).
  • ChemSynthesis. (n.d.). N-methylbenzohydrazide. Available online
  • TCI Chemicals. (n.d.).
  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed.
  • BenchChem. (n.d.). N'-tert-butyl-3-methoxy-2-methylbenzohydrazide. Available online
  • Ibn Al-Haitham Journal For Pure and Applied Sciences. (2017).
  • Thermo Fisher Scientific. (2025).
  • Google Patents. (n.d.). A kind of preparation method of methyl hydrazine. Available online
  • ResearchGate. (n.d.). Superposition of IR spectra for pure methyl benzoate and organic phase.... Available online

Sources

An In-depth Technical Guide to the Predicted NMR and IR Spectra of N-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylbenzohydrazide, a derivative of benzoic acid and methylhydrazine, belongs to the hydrazide class of organic compounds. Hydrazides are recognized for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] The therapeutic potential of these molecules is intrinsically linked to their precise molecular structure. Consequently, thorough structural elucidation via spectroscopic methods is a cornerstone of their development in medicinal chemistry.

This technical guide provides a detailed prediction and analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectra of this compound. As a Senior Application Scientist, this document aims to deliver not just data, but a foundational understanding of the spectroscopic signatures of this molecule, grounded in the principles of chemical structure and electronic environment.

Molecular Structure and Key Functional Groups

To logically predict the spectroscopic characteristics of this compound, a clear understanding of its molecular structure is paramount. The molecule consists of a central secondary amide (specifically, a hydrazide) functionality, linking a phenyl group to a methyl-substituted terminal nitrogen atom.

Diagram 1: Molecular Structure of this compound

A 2D representation of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic protons, the amide N-H proton, the hydrazinyl N-H proton, and the methyl group protons. The chemical shifts are influenced by the electronic environment of each proton.[2]

Predicted ¹H NMR Chemical Shifts and Splitting Patterns
Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification
Aromatic (ortho)7.8 - 8.0Doublet (d)The ortho protons are deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the amide substituent.
Aromatic (meta)7.4 - 7.6Triplet (t)These protons are less affected by the substituent compared to the ortho and para positions.[3]
Aromatic (para)7.5 - 7.7Triplet (t)The para proton experiences deshielding from the carbonyl group.
Amide N-H9.5 - 10.5Singlet (s) or Broad Singlet (br s)Amide protons are typically deshielded and can exhibit broad signals due to quadrupole broadening and chemical exchange.
Hydrazinyl N-H4.0 - 5.0Broad Singlet (br s)This proton is attached to a nitrogen adjacent to another nitrogen and is expected to be less deshielded than the amide proton.
Methyl (N-CH₃)2.5 - 3.0Singlet (s)The methyl group is attached to a nitrogen atom, resulting in a downfield shift compared to a simple alkane.

Diagram 2: Predicted ¹H NMR Spectrum Workflow

G cluster_aromatic Aromatic Region (7.4 - 8.0 ppm) cluster_amide Amide/Hydrazinyl Region (Variable) cluster_aliphatic Aliphatic Region (2.5 - 3.0 ppm) ortho ortho-H (d, ~7.9 ppm) meta meta-H (t, ~7.5 ppm) para para-H (t, ~7.6 ppm) amide_NH Amide N-H (br s, ~10.0 ppm) hydrazinyl_NH Hydrazinyl N-H (br s, ~4.5 ppm) methyl Methyl N-CH₃ (s, ~2.8 ppm)

A conceptual representation of the predicted ¹H NMR spectrum regions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of this compound. The chemical shifts of the carbon atoms are primarily influenced by their hybridization and the electronegativity of neighboring atoms.[4]

Predicted ¹³C NMR Chemical Shifts
Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
Carbonyl (C=O)165 - 175The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom.[5]
Aromatic (ipso)130 - 135The carbon directly attached to the carbonyl group is influenced by the substituent effect.
Aromatic (ortho)127 - 130These carbons are in close proximity to the electron-withdrawing amide group.
Aromatic (meta)128 - 131The meta carbons are less affected by the substituent.[6]
Aromatic (para)132 - 135The para carbon experiences resonance effects from the carbonyl group.
Methyl (N-CH₃)30 - 40The methyl carbon is attached to a nitrogen atom, causing a downfield shift.

Diagram 3: ¹³C NMR Prediction Logic

G cluster_aromatic Aromatic Carbons Molecule This compound Carbonyl C=O (165-175 ppm) Molecule->Carbonyl Highly deshielded Aromatic Aromatic C (127-135 ppm) Molecule->Aromatic Substituent effects Methyl N-CH₃ (30-40 ppm) Molecule->Methyl Attached to N ipso ipso-C Aromatic->ipso ortho ortho-C Aromatic->ortho meta meta-C Aromatic->meta para para-C Aromatic->para

Flowchart illustrating the reasoning for predicted ¹³C NMR chemical shifts.

Predicted IR Spectrum

The Infrared (IR) spectrum is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7] For this compound, the key absorptions will arise from the N-H, C=O, C-N, and aromatic C-H bonds.

Predicted IR Absorption Frequencies
Bond Vibration Predicted Frequency (cm⁻¹) Intensity Notes
N-H Stretch (Amide)3200 - 3350Medium-StrongThe position and shape of this band can be influenced by hydrogen bonding.[8]
N-H Stretch (Hydrazine)3150 - 3300MediumMay overlap with the amide N-H stretch.
Aromatic C-H Stretch3000 - 3100Medium-WeakCharacteristic of sp² C-H bonds.
Aliphatic C-H Stretch2850 - 3000Medium-WeakFrom the methyl group.
C=O Stretch (Amide I)1640 - 1680StrongThis is a very characteristic and intense absorption for amides.[9]
N-H Bend (Amide II)1515 - 1570Medium-StrongAnother key feature of secondary amides.
Aromatic C=C Stretch1450 - 1600Medium (multiple bands)Characteristic absorptions for the benzene ring.
C-N Stretch1200 - 1350MediumRepresents the stretching of the carbon-nitrogen bond.[10]
N-N Stretch1000 - 1100Weak-MediumThe stretching vibration of the nitrogen-nitrogen single bond.[11]

Diagram 4: IR Spectroscopy Experimental Workflow

G start Sample Preparation (e.g., KBr pellet) ir_scan IR Spectrometer Scan start->ir_scan data_acq Data Acquisition ir_scan->data_acq spectrum Generate IR Spectrum data_acq->spectrum analysis Peak Analysis & Functional Group Identification spectrum->analysis conclusion Structural Confirmation analysis->conclusion

A simplified workflow for obtaining and interpreting an IR spectrum.

Experimental Protocols

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which this compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons (N-H) as it can slow down the exchange rate.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

IR Sample Preparation (KBr Pellet Method)
  • Sample Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Conclusion

This guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, and IR spectra of this compound based on established spectroscopic principles and data from related compounds. The predicted chemical shifts, splitting patterns, and absorption frequencies serve as a valuable reference for researchers in the synthesis, characterization, and application of this and similar hydrazide derivatives. Experimental verification of these predictions will provide definitive structural confirmation and further enhance our understanding of the spectroscopic properties of this important class of molecules.

References

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives.
  • Fall, A., et al. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)
  • Fall, A., et al. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • Al-Jibori, L. H. K., & Al-Janabi, A. S. M. (2025). Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Unknown. (n.d.).
  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra.
  • Fall, A., et al. (2023). Synthesis of N '-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination.
  • ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents.
  • Al-Jibori, L. H. K., & Al-Janabi, A. S. M. (2023). Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes. Microbial Science Archives.
  • ACS Publications. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B.
  • PubMed. (2017).
  • National Institute of Standards and Technology. (n.d.). Benzamide, N-methyl-. NIST WebBook.
  • Reddit. (2025). C13 NMR di-substituted benzene ring. r/chemhelp.
  • Bulgarian Chemical Communications. (2021). Prediction of ¹H-NMR shifts with Ambit-HNMR software.
  • ChemSynthesis. (2025). This compound.
  • ResearchGate. (n.d.). ¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH....
  • Unknown. (n.d.).
  • Unknown. (n.d.). Infrared (IR) Spectroscopy.
  • Der Pharma Chemica. (n.d.).
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • MDPI. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study.
  • Chemistry LibreTexts. (2024).
  • ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. Benzene-¹³C. Journal of the American Chemical Society.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts.
  • CAS Common Chemistry. (n.d.). 3-Methylbenzohydrazide.
  • Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18.
  • Unknown. (2024). N′-(Furan-2-ylmethylene)
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube.
  • Chemistry LibreTexts. (2021).
  • ResearchGate. (n.d.). The N–N stretching band of hydrazine.
  • Biointerface Research in Applied Chemistry. (2020).
  • Mestrelab Research. (2024). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methyl-, hydrazide. NIST WebBook.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
  • Unknown. (n.d.).
  • Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring.
  • PubChem. (n.d.). o-Toluohydrazide. National Institutes of Health.
  • chemmunicate !. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube.
  • Chemistry LibreTexts. (2020). Functional Groups and IR Tables.
  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • Unknown. (n.d.). Infrared spectroscopic studies of amides and anilides.

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Selective N-methylation of Benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-methylation of benzohydrazide, a key transformation in the synthesis of various biologically active molecules. N-methylated hydrazides are crucial scaffolds in medicinal chemistry, and their controlled synthesis is of significant interest to researchers in drug development.[1][2] We will explore prevalent synthetic strategies, focusing on a detailed, field-proven protocol for selective mono-methylation via reductive amination. This guide explains the causality behind experimental choices, provides a self-validating framework through detailed characterization, and offers troubleshooting insights for common challenges.

Introduction: The Significance of the N-Methyl Moiety

Benzohydrazide and its derivatives are a class of organic compounds recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] The introduction of a methyl group to one of the nitrogen atoms of the hydrazide functional group can profoundly alter the molecule's physicochemical and pharmacological properties. This modification, known as N-methylation, can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets—a phenomenon often referred to as the "magic methyl effect" in medicinal chemistry.[4]

However, the synthesis of N-methylated hydrazides presents a challenge of selectivity. The hydrazide moiety possesses two nucleophilic nitrogen atoms (Nα, adjacent to the carbonyl, and Nβ, the terminal nitrogen). Direct alkylation can lead to a mixture of products, including di-methylation and the formation of quaternary ammonium salts.[4] Therefore, methodologies that offer precise control over the site and degree of methylation are highly valuable.

Synthetic Strategies for N-Methylation

Several methods have been established for the N-methylation of hydrazines and hydrazides. The choice of method depends on the desired selectivity, substrate tolerance, and available reagents.

  • Direct Alkylation with Methyl Halides: This classic approach involves the reaction of the hydrazide with a methylating agent like methyl iodide (MeI) in the presence of a base (e.g., potassium carbonate).[5][6][7] The reaction proceeds via an SN2 mechanism. While straightforward, this method often suffers from a lack of selectivity and the risk of over-methylation.[4][8] The high toxicity of methyl iodide is another significant drawback.[7]

  • Reductive Amination (Eschweiler-Clarke Type Reaction): This is a highly efficient and selective method for methylating primary and secondary amines, which can be adapted for hydrazides.[4][9][10][11][12] The reaction uses formaldehyde as the C1 source and a reducing agent. The initial condensation of the hydrazide with formaldehyde forms an iminium ion intermediate, which is then reduced to the methyl group.[4] Common reducing agents include formic acid, sodium borohydride (NaBH₄), or sodium cyanoborohydride.[9][13] This method is generally preferred as it halts at the tertiary amine stage, thus preventing the formation of quaternary salts.[4][10][12]

  • "Green" Methylating Agents: In recent years, more environmentally benign C1 sources like dimethyl carbonate (DMC) have been employed for N-methylation, often in conjunction with a catalyst and a reducing agent like H₂.[14][15] These methods offer a safer alternative to traditional alkylating agents.

This guide will focus on a detailed protocol based on the reductive amination strategy using formaldehyde and sodium borohydride, owing to its high selectivity, mild reaction conditions, and operational simplicity.

Detailed Protocol: Selective N-Methylation via Reductive Amination

Principle and Mechanism

This protocol achieves the selective mono-methylation of benzohydrazide at the terminal nitrogen (Nβ). The reaction proceeds in two main steps within a single pot:

  • Hydrazone Formation: Benzohydrazide reacts with formaldehyde to form an N-methylenebenzohydrazide (a hydrazone) intermediate.

  • Reduction: The hydrazone intermediate is immediately reduced in situ by sodium borohydride (NaBH₄) to yield N-methylbenzohydrazide. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[13][16]

The proposed reaction mechanism is outlined in the diagram below.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reduction Benzohydrazide Benzohydrazide Formaldehyde Formaldehyde Hydrazone_Intermediate N-Methylenebenzohydrazide (Hydrazone Intermediate) Benzohydrazide->Hydrazone_Intermediate + Formaldehyde H2O H2O Hydrazone_Intermediate->H2O - H₂O Hydride_Attack Hydride (H⁻) Attack Hydrazone_Intermediate->Hydride_Attack + NaBH₄ NaBH4 Sodium Borohydride (NaBH₄) Product This compound Hydride_Attack->Product Work-up

Caption: Reaction mechanism for reductive N-methylation.

Materials and Equipment

Table 1: Reagents and Materials

ReagentFormulaMW ( g/mol )CAS No.Notes
BenzohydrazideC₇H₈N₂O136.15613-94-5Starting material.
Formaldehyde SolutionCH₂O30.0350-00-037% solution in water. Pungent odor, handle in fume hood.
Sodium BorohydrideNaBH₄37.8316940-66-2Reducing agent. Reacts with water, add portion-wise.
Methanol (MeOH)CH₃OH32.0467-56-1Anhydrous grade. Reaction solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent.
Saturated NaCl (Brine)NaCl58.447647-14-5For aqueous washes.
Anhydrous MgSO₄/Na₂SO₄---Drying agent.
Deionized WaterH₂O18.027732-18-5For work-up.

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus

Experimental Workflow

G start Start: Dissolve Benzohydrazide in Methanol add_formaldehyde Add Formaldehyde Solution Stir at RT for 30 min start->add_formaldehyde cool Cool Reaction to 0°C (Ice Bath) add_formaldehyde->cool add_nabh4 Add NaBH₄ Portion-wise (Control Gas Evolution) cool->add_nabh4 react Warm to RT Stir for 2-4 hours add_nabh4->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Water (at 0°C) monitor->quench Reaction Complete evaporate Remove Methanol (Rotary Evaporator) quench->evaporate extract Extract with Ethyl Acetate (3x) evaporate->extract wash Wash Organic Layer (Water, then Brine) extract->wash dry Dry over Na₂SO₄ wash->dry filter_concentrate Filter and Concentrate (Crude Product) dry->filter_concentrate purify Purify by Recrystallization or Column Chromatography filter_concentrate->purify

Caption: Overall workflow for N-methylation of benzohydrazide.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzohydrazide (1.36 g, 10.0 mmol). Dissolve it in 25 mL of methanol with stirring.

  • Hydrazone Formation: To the clear solution, add formaldehyde (0.90 mL, 12.0 mmol, 1.2 equiv, from a 37% aqueous solution). Stir the mixture at room temperature for 30 minutes.

  • Cooling: Place the flask in an ice bath and cool the reaction mixture to 0°C.

  • Reduction: Slowly add sodium borohydride (0.57 g, 15.0 mmol, 1.5 equiv) portion-wise over 15-20 minutes.

    • Causality Note: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas that occurs as NaBH₄ reacts with the protic solvent (methanol and water from the formaldehyde solution).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Use a mobile phase of 50% ethyl acetate in hexanes. The product spot should be less polar (higher Rf) than the starting benzohydrazide.

  • Work-up (Quenching): Once the reaction is complete, cool the flask back to 0°C in an ice bath. Slowly and carefully add ~20 mL of deionized water to quench any unreacted NaBH₄.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 25 mL) and saturated brine (1 x 25 mL).

    • Causality Note: The water wash removes water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically an off-white solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield pure this compound.[17]

Characterization and Validation

Accurate structural elucidation is paramount to validate the success of the synthesis.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~10.0 ppm (s, 1H): -C(O)NH- proton.

    • δ ~7.8-7.5 ppm (m, 5H): Aromatic protons of the benzoyl group.

    • δ ~4.5 ppm (q, 1H): -NH-CH₃ proton (may be broad).

    • δ ~2.5 ppm (d, 3H): N-CH₃ protons.

    • Note: The presence of the doublet for the methyl group and the quartet for the adjacent N-H proton are key indicators of successful mono-methylation.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~166 ppm: Carbonyl carbon (-C=O).

    • δ ~135-127 ppm: Aromatic carbons.

    • δ ~35 ppm: N-methyl carbon (-CH₃).

  • Mass Spectrometry (ESI-MS):

    • Expected m/z for C₈H₁₀N₂O: 151.08 [M+H]⁺.

  • FT-IR (KBr, cm⁻¹):

    • ~3300-3200 cm⁻¹: N-H stretching vibrations.

    • ~1640 cm⁻¹: C=O (amide I) stretching vibration.[18]

    • ~1550 cm⁻¹: N-H bending (amide II) vibration.

Troubleshooting Guide

Table 2: Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction (Starting material remains)1. Insufficient reducing agent. 2. NaBH₄ decomposed due to moisture. 3. Insufficient reaction time.1. Use a slight excess of NaBH₄ (1.5-2.0 equiv). 2. Use fresh, dry NaBH₄ and anhydrous methanol. 3. Extend the reaction time and continue monitoring by TLC.
Low Yield 1. Product loss during aqueous work-up. 2. Inefficient extraction.1. Ensure the aqueous layer is saturated with NaCl before extraction to reduce product solubility. 2. Perform more extractions with the organic solvent (e.g., 4-5 times).
Presence of Side Products (e.g., di-methylated product)1. Excess formaldehyde and/or NaBH₄. 2. Reaction temperature too high.1. Use stoichiometry closer to the recommended amounts (1.1-1.2 equiv of formaldehyde). 2. Maintain low temperatures during NaBH₄ addition.
Difficulty in Purification Product is an oil or does not crystallize easily.If recrystallization fails, purify the crude material using flash column chromatography on silica gel with a hexanes/ethyl acetate gradient.[17]

Safety and Handling

  • Formaldehyde: Is a known carcinogen and sensitizer. Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride: Is flammable and reacts with water and acids to produce flammable hydrogen gas. Avoid contact with strong acids. Add slowly and in portions to protic solvents.

  • Methanol: Is toxic and flammable. Avoid inhalation and skin contact.

  • All procedures should be carried out in a chemical fume hood, and appropriate PPE should be worn at all times.

References

  • CN101260067A - Mono-methylation method for hydrazine - Google P
  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase - MDPI. (URL: [Link])
  • Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones | ACS Omega. (URL: [Link])
  • Synthesis of N'-(2,3-dihydroxybenzylidene)
  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals | ACS C
  • Reduction of an aldehyde with sodium borohydride/ hydrolysis of the bor
  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?
  • THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE - DTIC. (URL: [Link])
  • Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors with T cell modulatory properties - ChemRxiv. (URL: [Link])
  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - RSC Publishing. (URL: [Link])
  • Site-Selective Methylation of Nβ-Nosyl Hydrazides of N-Nosyl Protected α-Amino Acids | The Journal of Organic Chemistry - ACS Public
  • Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. (URL: [Link])
  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - ResearchG
  • Sodium Borohydride Series: Beyond Organic Synthesis - Ascensus Specialties. (URL: [Link])
  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil - AIP Publishing. (URL: [Link])
  • Eschweiler-Clarke Reaction - YouTube. (URL: [Link])
  • Efficient Methodology for Selective Alkylation of Hydrazine Deriv
  • Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride - TÜBİTAK Academic Journals. (URL: [Link])
  • Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. (URL: [Link])
  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazin
  • Review of Modern Eschweiler–Clarke Methyl
  • Eschweiler-Clarke Reaction - NROChemistry. (URL: [Link])

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of N-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance demands a concerted effort to discover and develop novel chemical entities with potent and unique mechanisms of action. Among the promising scaffolds in medicinal chemistry, hydrazide derivatives have consistently demonstrated a broad spectrum of biological activities, including significant antimicrobial properties.[1] This is historically exemplified by the discovery of isoniazid (isonicotinic acid hydrazide), a cornerstone in tuberculosis therapy, which galvanized decades of research into related structures.

N-methylbenzohydrazide, a member of this versatile class, presents a compelling starting point for antimicrobial research. While extensive studies on this specific molecule are not widely published, its structural congeners, particularly hydrazide-hydrazones, have shown potent activity against a range of Gram-positive and Gram-negative bacteria.[2][3] These application notes provide a comprehensive, field-proven framework for researchers to systematically synthesize, characterize, and evaluate the antimicrobial potential of this compound, from initial screening to preliminary mechanistic elucidation. The protocols herein are designed to be self-validating, incorporating established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4]

Part 1: Synthesis and Quality Control of this compound

A robust and reproducible synthesis protocol coupled with stringent quality control is the bedrock of any pharmacological investigation. The primary route to this compound involves the reaction of a benzoic acid derivative with methylhydrazine.

Synthesis Protocol

This protocol is adapted from general methods for hydrazide synthesis.[5]

Materials:

  • Methyl benzoate

  • Methylhydrazine

  • Ethanol, absolute

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., ethanol/water mixture)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve methyl benzoate (1 equivalent) in absolute ethanol.

  • Reagent Addition: While stirring, add methylhydrazine (1.5-2 equivalents) to the solution. The use of a slight excess of methylhydrazine helps drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored.

  • Monitoring: Periodically (e.g., every hour), take a small aliquot of the reaction mixture and spot it on a TLC plate against a spot of the starting material (methyl benzoate). Develop the TLC in an appropriate solvent system (e.g., ethyl acetate/hexane) to monitor the disappearance of the starting material and the appearance of the product spot.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Precipitation: Place the concentrated solution in an ice bath to induce precipitation of the crude this compound.

  • Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol. For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound. Dry the final product under vacuum.

Quality Control and Characterization

Verification of the compound's identity and purity is critical before biological testing.

Parameter Method Purpose Expected Result Reference
Identity ¹H and ¹³C NMR SpectroscopyConfirms the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons.Spectrum should be consistent with the structure of this compound.[6]
Identity & Purity Mass Spectrometry (MS)Determines the molecular weight of the compound, confirming its identity and providing an initial purity assessment.A major peak corresponding to the molecular ion [M+H]⁺ or [M]⁺ of this compound (C₈H₁₀N₂O, MW: 150.18 g/mol ).[7]
Purity High-Performance Liquid Chromatography (HPLC)Quantifies the purity of the compound by separating it from any impurities.A single major peak, ideally with >95% purity.[5]
Structure FT-IR SpectroscopyIdentifies characteristic functional groups (e.g., C=O, N-H).Presence of characteristic absorption bands for amide and hydrazide moieties.[6]

Part 2: Primary Antimicrobial Screening

The initial evaluation of a novel compound involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is the gold standard for this purpose, recommended by both CLSI and EUCAST.[4]

Rationale for Method Selection

The broth microdilution method is chosen for its quantitative nature, reproducibility, and efficiency in testing multiple concentrations and organisms simultaneously.[8] It provides a precise MIC value, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This value is fundamental for assessing the potency of the compound.

Protocol: Broth Microdilution MIC Assay

This protocol is harmonized with CLSI M07 and EUCAST guidelines.[9]

Materials:

  • This compound (stock solution prepared in DMSO, ensuring final DMSO concentration is non-inhibitory, typically ≤1%)

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to yield ~5 x 10⁵ CFU/mL in the final well volume)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for OD readings)

Step-by-Step Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the this compound working solution (at 2x the highest desired final concentration). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Adjust the turbidity of a bacterial suspension in sterile saline to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile CAMHB to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.

Determining Bactericidal vs. Bacteriostatic Activity

Following MIC determination, it is crucial to ascertain whether the compound inhibits growth (bacteriostatic) or kills the bacteria (bactericidal). This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Protocol: MBC Determination

  • Subculturing: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤2-3 colonies from a 10 µL spot).

Part 3: Investigating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is a critical step in drug development. For hydrazide derivatives, plausible mechanisms include disruption of cell membrane integrity or inhibition of essential enzymes like DNA gyrase.[2][3]

G cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_safety Safety Profile MIC MIC Determination (Broth Microdilution) MBC MBC Determination (Subculturing) MIC->MBC Is compound bacteriostatic or bactericidal? Membrane Membrane Permeability Assays (NPN / ONPG) MIC->Membrane Investigate Cellular Target Enzyme Enzyme Inhibition Assays (DNA Gyrase) MIC->Enzyme Investigate Intracellular Target Cyto Cytotoxicity Assay (e.g., MTT on Mammalian Cells) MIC->Cyto Assess Selectivity

Assay for Bacterial Membrane Permeabilization

This assay determines if this compound disrupts the bacterial membrane, a common mechanism for many antimicrobials. The N-Phenyl-1-naphthylamine (NPN) uptake assay is a sensitive method for detecting outer membrane damage in Gram-negative bacteria.[8]

Rationale: NPN is a fluorescent probe that is normally excluded by the intact outer membrane. When the membrane is permeabilized, NPN enters the phospholipid-rich environment of the membrane, causing a significant increase in its fluorescence.[10]

Protocol: NPN Uptake Assay

  • Cell Preparation: Grow a culture of a Gram-negative bacterium (e.g., E. coli) to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with 5 mM HEPES buffer (pH 7.2). Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.

  • Assay Setup: In a 96-well black plate, add the bacterial suspension.

  • NPN Addition: Add NPN to a final concentration of 10 µM and allow the baseline fluorescence to stabilize.

  • Compound Addition: Add varying concentrations of this compound to the wells. A known membrane-disrupting agent (e.g., Polymyxin B) should be used as a positive control.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetics using a fluorometer (Excitation: 350 nm, Emission: 420 nm) over a period of 10-15 minutes. A rapid increase in fluorescence indicates outer membrane permeabilization.

Assay for DNA Gyrase Inhibition

Some hydrazone derivatives are known to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[3] An in vitro supercoiling inhibition assay can directly test this hypothesis.

Rationale: DNA gyrase introduces negative supercoils into relaxed circular DNA. An inhibitor will prevent this process. The different topological forms of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.[11]

Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Mixture: Prepare a reaction mix containing assay buffer, ATP, relaxed plasmid DNA (e.g., pBR322), and purified E. coli DNA gyrase enzyme.

  • Inhibitor Addition: Add serial dilutions of this compound to the reaction tubes. Include a positive control inhibitor (e.g., Ciprofloxacin) and a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a denaturing agent (e.g., SDS) and a loading dye.

  • Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the relaxed and supercoiled forms of the plasmid are well separated.

  • Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA compared to the no-inhibitor control.

G

Part 4: Preliminary Safety and Selectivity Assessment

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. A preliminary assessment of cytotoxicity against a mammalian cell line is a crucial first step.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method to assess cell viability.[12]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

Step-by-Step Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells. Calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

A high IC₅₀ value against mammalian cells combined with a low MIC value against bacteria indicates good selectivity, a desirable trait for a potential therapeutic agent.

References

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]
  • MIC Determin
  • How to assess bacterial permeability?
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. PMC - PubMed Central. [Link]
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH. [Link]
  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central. [Link]
  • Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination.
  • CLSI 2024 M100Ed34(1). CLSI. [Link]
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
  • N'-(2-Hydroxybenzylidene)-3-Methylbenzohydrazide and its Copper(II) Complex: Syntheses, Characterization, Crystal Structures and Biological Activity.
  • Disk Diffusion and Quality Control. EUCAST. [Link]
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. PSE Community.org. [Link]
  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. [Link]
  • Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones. PubMed. [Link]
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH. [Link]
  • This compound | C8H10N2O | CID 242395. PubChem - NIH. [Link]
  • N′-(2-Hydroxybenzylidene)-3-methylbenzohydrazide. PMC - NIH. [Link]
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines | Dr Anupam Mohap
  • Guidance Documents. EUCAST. [Link]
  • Synthesis, Crystal Structures and Antimicrobial Activities of N'-[4-(Dimethylamino)benzylidene]-2-hydroxy-3-methylbenzohydrazide Monohydrate and N'.
  • Synthesis, Crystal Structures and Antimicrobial Activities of N '-[4-(Dimethylamino)benzylidene]-2-hydroxy-3-methylbenzohydrazide Monohydrate and N '.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]
  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. JOVE. [Link]
  • Synthesis, Crystal Structure and Antibacterial Activity of N'-(2-Bromobenzylidene)-4-methylbenzohydrazide.
  • Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line.
  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. NIH. [Link]
  • Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. PubMed. [Link]
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
  • The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells. Synapse. [Link]
  • Cell Viability and Cytotoxicity Assay. Cell Biolabs, Inc.. [Link]

Sources

Application Note: Comprehensive Characterization of N-methylbenzohydrazide using FT-IR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylbenzohydrazide is a derivative of benzohydrazide, a class of organic compounds recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] The therapeutic potential of these molecules is intrinsically linked to their specific molecular structure.[1] Therefore, precise and unambiguous structural elucidation is a critical step in the drug discovery and development process.[1][2][3] This application note provides a detailed, field-proven guide for the comprehensive characterization of this compound using two synergistic and powerful analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][4]

FT-IR spectroscopy serves as a rapid and effective tool for the identification of key functional groups within a molecule, based on their characteristic vibrational frequencies.[4][5] Complementing this, NMR spectroscopy provides a detailed map of the atomic framework, revealing the connectivity and chemical environment of individual atoms, which is indispensable for definitive structure determination.[4][6] The combined application of these techniques provides a self-validating system for the structural verification of this compound, ensuring the integrity and reliability of data crucial for regulatory submissions and further research.[7][8]

FT-IR Spectroscopy: Probing Functional Groups

1.1. Principle & Rationale

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[4][9] For a vibration to be IR active, it must result in a change in the dipole moment of the molecule.[4] In the context of this compound, FT-IR is expertly employed to confirm the presence of critical functional groups: the secondary amide (N-H), the carbonyl group (C=O), the aromatic ring (C=C and C-H), and the methyl group (C-H).

1.2. Experimental Protocol: FT-IR Analysis

A robust protocol for acquiring a high-quality FT-IR spectrum of this compound is outlined below. Adherence to Good Laboratory Practices (GLP) is essential for data integrity.[10][11]

1.2.1. Sample Preparation (KBr Pellet Method)

The KBr pellet method is a widely used technique for solid samples, offering high-quality spectra with minimal interference.

  • Drying: Dry potassium bromide (KBr, spectroscopy grade) in an oven at 110°C for at least 2 hours to remove any adsorbed water, which exhibits a strong, broad absorption in the IR spectrum.[5]

  • Grinding: In an agate mortar, grind 1-2 mg of the this compound sample with approximately 200 mg of the dried KBr. The goal is to create a fine, homogeneous powder to minimize light scattering.

  • Pellet Formation: Transfer the ground mixture to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

1.2.2. Instrumentation and Data Acquisition

  • Instrument: A Fourier Transform Infrared Spectrometer (e.g., Thermo Scientific™ Nicolet™ iS™5 FT-IR spectrometer) is used.[4]

  • Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide. This will be automatically subtracted from the sample spectrum.

  • Spectral Range: Acquire the spectrum over a range of 4000–400 cm⁻¹.

  • Resolution: Set the resolution to 4 cm⁻¹.

  • Scans: Co-add 32 or 64 scans to improve the signal-to-noise ratio.

1.3. Data Interpretation and Expected Vibrational Frequencies

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The interpretation involves correlating the observed peaks with known vibrational frequencies of specific functional groups.[5][9]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance and Rationale
N-HStretching3300 - 3100The presence of a peak in this region is a strong indicator of the secondary amide N-H group. Its position can be influenced by hydrogen bonding.[12][13]
C-H (Aromatic)Stretching3100 - 3000Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds in the benzene ring.[9]
C-H (Aliphatic)Stretching3000 - 2850Absorption bands in this region confirm the presence of the methyl (CH₃) group.[5]
C=O (Amide I)Stretching1680 - 1630This is typically a very strong and sharp absorption, characteristic of the carbonyl group in a secondary amide. Its position is sensitive to conjugation and hydrogen bonding.[13]
N-H (Amide II)Bending1570 - 1515This band arises from a combination of N-H bending and C-N stretching and is a key feature of secondary amides.
C=CStretching1600 - 1450Multiple sharp bands in this region are indicative of the aromatic ring skeletal vibrations.[9]
C-NStretching1250 - 1020This absorption confirms the presence of the carbon-nitrogen bond.
N-NStretching1100 - 1000A band in this region can be attributed to the N-N single bond of the hydrazide moiety.

Diagram: FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample This compound (1-2 mg) Grind Grind to Homogeneous Powder Sample->Grind KBr Spectroscopy Grade KBr (200 mg, Dried) KBr->Grind Press Form Transparent Pellet Grind->Press Spectrometer FT-IR Spectrometer Press->Spectrometer Background Acquire Background Spectrum Spectrometer->Background Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Acquire Process Background Subtraction & Baseline Correction Acquire->Process Identify Peak Identification & Correlation Process->Identify Elucidate Functional Group Confirmation Identify->Elucidate

Caption: Workflow for the FT-IR characterization of this compound.

NMR Spectroscopy: Unveiling the Molecular Skeleton

2.1. Principle & Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei.[4] When placed in a strong magnetic field, nuclei like ¹H (proton) and ¹³C absorb radiofrequency energy at frequencies that are characteristic of their chemical environment. This allows for the detailed mapping of the molecular structure, including the number of different types of protons and carbons, their connectivity, and their spatial relationships. For this compound, ¹H and ¹³C NMR are essential to confirm the arrangement of the phenyl ring, the methyl group, and the hydrazide backbone.[14]

2.2. Experimental Protocol: ¹H and ¹³C NMR Analysis

2.2.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which is particularly useful for observing exchangeable protons like N-H.

  • Dissolution: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.[15]

2.2.2. Instrumentation and Data Acquisition

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is required.[16]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.[17]

    • Spectral Width: ~220 ppm.[17]

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

2.3. Data Interpretation and Expected Chemical Shifts

2.3.1. ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and neighboring protons for each unique proton in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
N-H (Amide)8.0 - 9.5 (broad)Singlet1HThe amide proton is deshielded and often appears as a broad singlet due to quadrupole broadening and potential exchange. Its chemical shift is highly dependent on solvent and concentration.
N-H (Hydrazine)4.0 - 5.0 (broad)Singlet1HThis proton is typically more shielded than the amide N-H. It may also be broad and its position variable.
C₆H₅ (Aromatic)7.2 - 7.8Multiplet5HProtons on the benzene ring appear in the aromatic region. The ortho protons (adjacent to the carbonyl) will be the most deshielded due to the electron-withdrawing effect of the carbonyl group.
N-CH₃ (Methyl)2.8 - 3.2Singlet3HThe methyl group attached to the nitrogen is a singlet as it has no adjacent protons. Its chemical shift is in the typical range for N-alkyl groups.

2.3.2. ¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (Carbonyl)165 - 175The carbonyl carbon of the amide is significantly deshielded and appears at a very low field.[18]
C (Aromatic, ipso)130 - 135The carbon atom of the benzene ring directly attached to the carbonyl group.
CH (Aromatic)127 - 132The other four unique carbon atoms of the monosubstituted benzene ring will appear in this region.
N-CH₃ (Methyl)30 - 40The methyl carbon attached to the nitrogen appears in the aliphatic region.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample This compound (5-10 mg) Dissolve Dissolve in NMR Tube Sample->Dissolve Solvent Deuterated Solvent (CDCl₃ or DMSO-d₆) Solvent->Dissolve Spectrometer NMR Spectrometer (≥400 MHz) Dissolve->Spectrometer H1_NMR Acquire ¹H NMR Spectrum Spectrometer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Spectrometer->C13_NMR Process Fourier Transform, Phasing, Baseline Correction H1_NMR->Process C13_NMR->Process Assign Assign Signals (δ, Multiplicity, Integration) Process->Assign Elucidate Confirm Molecular Structure Assign->Elucidate

Caption: A logical workflow for NMR analysis of this compound.

Synergistic Data Interpretation for Unambiguous Characterization

The true power of this dual spectroscopic approach lies in the complementary nature of the data.[4]

  • FT-IR provides the initial confirmation: The presence of strong absorptions for N-H and C=O groups immediately suggests a hydrazide or amide-containing structure.

  • NMR provides the definitive proof:

    • ¹H NMR confirms the presence and ratio of aromatic protons to methyl protons (5H:3H), consistent with the this compound structure.

    • The specific chemical shifts of the aromatic protons can confirm the substitution pattern on the benzene ring.

    • ¹³C NMR confirms the number of unique carbon environments, including the characteristic downfield shift of the carbonyl carbon.

Together, FT-IR and NMR spectroscopy provide a comprehensive and self-validating dataset that allows for the unambiguous confirmation of the chemical identity and structure of synthesized this compound, a critical requirement for quality control in drug development and chemical research.[1][4][15]

References

  • Gundlach, M., Paulsen, K., Garry, M., & Lowry, S. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.
  • Ben Ali, M., et al. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. ResearchGate.
  • Nembri, D. D., et al. (2022). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC.
  • El-Gamel, N. E. A., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Journal of the Egyptian National Cancer Institute.
  • Abed, A. Q., AbdulAemah, M. A., Hussein, S. F., & Jasim, M. H. (2024). Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). ResearchGate.
  • Al-Jibori, S. A., et al. (2023). Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes. ResearchGate.
  • Agilent Technologies. (1995). Good Laboratory Practice with a UV-Visible Spectroscopy System.
  • Dong, M. W. (2023). Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International.
  • National Institutes of Health. (n.d.). Guidelines on Good Clinical Laboratory Practice.
  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
  • Sanjiv, et al. (2022). #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Journal of Pharmaceutical Chemistry.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak.

Sources

Application Note: A Validated HPLC Method for Purity Analysis of N-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in N-methylbenzohydrazide. The method was developed based on a systematic evaluation of the analyte's physicochemical properties, leading to the selection of a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer. The described protocol is suitable for quality control and stability testing in research and drug development settings. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3][4]

Principles of Method Development

The development of a reliable HPLC method is fundamentally guided by the physicochemical characteristics of the analyte. This compound, a derivative of benzohydrazide, possesses both aromatic and polar functional groups that dictate its chromatographic behavior.[5][6]

Physicochemical Properties of this compound

A thorough understanding of properties such as pKa, logP, and UV absorbance is critical for rational method design.[7]

  • pKa (Acid Dissociation Constant): The hydrazide moiety imparts basic properties. Controlling the mobile phase pH is crucial to ensure the analyte is in a consistent, non-ionized state, which promotes retention on a reversed-phase column and ensures symmetrical peak shapes.[8][9] By maintaining the mobile phase pH at least 2 units away from the analyte's pKa, predictable chromatographic behavior is achieved.

  • logP (Octanol-Water Partition Coefficient): This value indicates the hydrophobicity of the molecule. As an aromatic compound, this compound has sufficient hydrophobicity to be retained on non-polar stationary phases like C18.[10][11]

  • UV Absorbance: The presence of the benzene ring results in strong UV absorbance, making UV detection a suitable and sensitive choice for quantification. The benzoyl chromophore typically exhibits maximum absorbance in the range of 230-270 nm.

Selection of Stationary and Mobile Phase

The selection of the column and mobile phase is the most critical step in method development.[12]

  • Stationary Phase: A C18 (octadecylsilyl) bonded silica column is the gold standard for reversed-phase chromatography due to its wide applicability and hydrophobicity.[10] For this compound and its potential impurities, a high-purity, end-capped C18 column provides excellent resolving power and minimizes peak tailing that can arise from interactions with residual silanol groups.[8]

  • Mobile Phase: A combination of an organic modifier and an aqueous buffer is used to elute the analyte from the column.

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and superior UV transparency. It often provides sharper peaks for aromatic compounds.[8]

    • Aqueous Buffer: A phosphate buffer is employed to maintain a constant pH, ensuring reproducible retention times. A pH of 6.8 was selected to keep this compound in its neutral form, maximizing retention and improving peak shape.

    • Elution Mode: A gradient elution (varying the percentage of organic modifier over time) is utilized to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shapes within a reasonable analysis time.

MethodDevelopment cluster_Analyte Analyte Properties cluster_HPLC HPLC Parameter Selection Analyte This compound pKa pKa (Basic) Analyte->pKa logP logP (Hydrophobic) Analyte->logP UV UV Chromophore Analyte->UV MobilePhase Mobile Phase (ACN/Buffer) pKa->MobilePhase Dictates pH choice Column Stationary Phase (C18 Column) logP->Column Ensures retention Detector Detection (UV @ 235 nm) UV->Detector Enables quantification

Caption: Logic of HPLC Method Development.

Experimental Protocol

Apparatus and Reagents
  • Apparatus: HPLC system with gradient capability, UV/Vis detector, and data acquisition software.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Ortho-phosphoric Acid (Analytical Grade)

    • Water (HPLC Grade)

    • This compound Reference Standard

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 6.8): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 6.8 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20mM KH₂PO₄ Buffer, pH 6.8B: Acetonitrile
Gradient 0-5 min: 20% B5-15 min: 20% to 80% B15-20 min: 80% B20-22 min: 80% to 20% B22-27 min: 20% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 235 nm

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2]

ValidationWorkflow cluster_Validation Validation Parameters (ICH Q2) Prep Prepare Standards & Samples Inject Inject into HPLC System Prep->Inject Acquire Acquire Chromatograms Inject->Acquire Analyze Analyze Data Acquire->Analyze Specificity Specificity Analyze->Specificity Linearity Linearity Analyze->Linearity Accuracy Accuracy Analyze->Accuracy Precision Precision Analyze->Precision Robustness Robustness Analyze->Robustness Report Generate Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report

Caption: HPLC Method Validation Workflow.

Specificity
  • Protocol: Inject the diluent, a standard solution, and a sample solution. Additionally, expose a sample to stress conditions (acid, base, peroxide, heat, light) to generate degradation products.

  • Acceptance Criteria: The peak for this compound in the sample solution should be free from interference from any degradation products or excipients, as demonstrated by peak purity analysis.

Linearity
  • Protocol: Prepare a series of at least five concentrations of the this compound standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Spike a placebo or sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • System Precision: Inject the standard solution six times. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

  • Method Precision (Repeatability): Analyze six independent sample preparations. The %RSD of the assay results should be ≤ 2.0%.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.[2]

Conclusion

The RP-HPLC method detailed in this application note is a scientifically sound, robust, and reliable tool for the purity analysis of this compound. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in a high-performance separation. The successful validation against ICH Q2(R1) criteria confirms that the method is suitable for its intended use in a regulated quality control environment, providing trustworthy data for researchers, scientists, and drug development professionals.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Hu, L., et al. (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 22(10), 1643. [Link]
  • Phenomenex. Reversed Phase HPLC Method Development Guide. [Link]
  • Dubey, S. K., et al. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science, 7(11), 155-158. [Link]
  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Kumar, A., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1146-1151. [Link]
  • Konçe, M., et al. (2022). Liquid Chromatographic Determination of pKa Value of 1-(2-methylbenzonitrile)-3-benzylbenzimidazolium bromide as a new anticancer drug candidate. Journal of Research in Pharmacy, 26(3), 655-662. [Link]
  • Tzankova, V., et al. (2024).
  • Avdoshchenko, D., et al. (2021). Spectrophotometric Determination of pKa and Log P of Risperidone. Indian Journal of Pharmaceutical Education and Research, 55(2), 536-545. [Link]
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • ResearchGate. (2019). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. [Link]
  • ResearchGate. (2019).
  • AIP Publishing. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. [Link]
  • ResearchGate. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. [Link]
  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. [Link]
  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
  • Scribd. Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. [Link]
  • Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
  • ACS Publications. (2004).

Sources

Application Notes & Protocols: Investigating N-methylbenzohydrazide in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzohydrazide Scaffold in Oncology

N-methylbenzohydrazide is a chemical intermediate belonging to the benzohydrazide class of organic compounds.[1] While direct and extensive literature on the specific anticancer properties of this compound is emerging, its core structure represents a critical scaffold in medicinal chemistry. The broader class of benzohydrazides and their derivatives, particularly hydrazide-hydrazones, have garnered significant interest due to a wide spectrum of demonstrated pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Research has consistently shown that derivatives synthesized from this scaffold exhibit potent cytotoxic effects against a variety of human cancer cell lines.[2][3]

The versatility of the benzohydrazide backbone allows for diverse chemical modifications, enabling the synthesis of novel compounds with fine-tuned biological profiles. These derivatives often exert their anticancer effects through mechanisms such as the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][4] This document provides a comprehensive guide for researchers aiming to investigate the anticancer potential of this compound or its novel derivatives, detailing the core mechanisms of action for the chemical class and providing robust protocols for in vitro and in vivo evaluation.

Part 1: Proposed Mechanisms of Anticancer Activity

The anticancer activity of benzohydrazide derivatives is often attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival. The two most prominently cited mechanisms are the induction of apoptosis and the disruption of the cell cycle.

Induction of Apoptosis

Apoptosis is a regulated process of cell death that is essential for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by activating this pathway. Hydrazide derivatives have been shown to trigger the intrinsic, or mitochondrial-dependent, pathway of apoptosis.[4]

Mechanism Causality: This pathway is controlled by the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). When a compound like a hydrazide derivative induces cellular stress, it can lead to an increased Bax/Bcl-2 ratio.[4] This disrupts the mitochondrial outer membrane, leading to the release of cytochrome c. In the cytoplasm, cytochrome c activates a cascade of executioner enzymes, most notably caspase-3, which then cleaves key cellular substrates, leading to the characteristic morphological changes of apoptosis and, ultimately, cell death.[2][4]

cluster_0 Cellular Stress NMB_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) NMB_Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) NMB_Derivative->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes Permeabilization CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Activation) CytC->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by benzohydrazide derivatives.

Cell Cycle Arrest

The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells are characterized by uncontrolled proliferation due to a loss of cell cycle regulation. Many anticancer compounds function by halting the cell cycle at specific checkpoints, preventing the cancer cell from dividing and often leading to apoptosis. Benzimidazole derivatives, which share some mechanistic similarities with hydrazides, are well-documented to arrest cells in the G2/M phase.[5][6] Similarly, hydrazide-based compounds have been shown to alter cell cycle distribution, often leading to an accumulation of cells in a specific phase, thereby inhibiting proliferation.[7]

Mechanism Causality: Disruption of microtubule formation is a common cause of G2/M arrest.[5][6] By interfering with the dynamics of tubulin polymerization, these compounds prevent the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis. The cell's internal checkpoint mechanisms detect this failure, triggering a halt in the G2/M phase and, if the damage is irreparable, initiating apoptosis.

Part 2: Experimental Protocols

The following protocols provide a validated workflow for the initial screening and mechanistic evaluation of this compound or its derivatives as potential anticancer agents.

Start Synthesize or Procure This compound Derivative MTT Protocol 1: In Vitro Cytotoxicity (MTT Assay) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Use IC50 & 2xIC50 Concentrations CellCycle Protocol 3: Cell Cycle Analysis (PI Staining) IC50->CellCycle Use IC50 & 2xIC50 Concentrations End Mechanistic Conclusion Apoptosis->End CellCycle->End

Caption: In Vitro screening workflow for anticancer activity and mechanism.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a foundational colorimetric assay to assess the cytotoxicity of a compound against cancer cell lines by measuring metabolic activity.[2][3][8]

Rationale: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound or its derivative

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)[2]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[2]

  • Dimethyl sulfoxide (DMSO), cell culture grade[2]

  • MTT solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Culture & Seeding: Culture selected cancer cells at 37°C in a 5% CO₂ humidified incubator.[2] Harvest cells and seed them into 96-well plates at a density of 5,000–10,000 cells/well. Allow cells to attach by incubating for 24 hours.[2]

  • Compound Preparation & Treatment: Prepare a concentrated stock solution of the test compound in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations. Replace the medium in each well with 100 µL of medium containing the compound.

    • Expert Tip: Include a positive control (e.g., Doxorubicin) and a vehicle control (medium with the same final concentration of DMSO as the highest dose of the test compound).[2]

  • Incubation: Incubate the plates for 48 to 72 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[2]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) to determine the IC₅₀ value—the concentration that inhibits 50% of cell growth.[2]

Protocol 2: Apoptosis Determination by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cancer cells

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Rationale: The amount of DNA in a cell doubles as it progresses from the G1 phase to the G2/M phase. PI fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% Ethanol

  • PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the pellet dropwise into cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in the PI/RNase A staining solution.

    • Expert Tip: RNase A is crucial for degrading RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G1, S, and G2/M phases. An increase in the G2/M peak, for example, would indicate cell cycle arrest at that phase.[5]

Part 3: In Vivo Antitumor Activity Evaluation

Following promising in vitro results, the next critical step is to assess the compound's efficacy in a living organism. A mouse xenograft model is a standard approach.[4][9][10]

cluster_0 Phase 1: Tumor Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Node1 Select Immunocompromised Mice (e.g., BALB/c nude) Node3 Subcutaneous Injection of Cells Node1->Node3 Node2 Prepare Tumor Cell Suspension (e.g., 4T1, MDA-MB-231) Node2->Node3 Node4 Monitor for Palpable Tumor Formation Node3->Node4 Node5 Randomize Mice into Groups (Vehicle, Test Compound, Positive Control) Node4->Node5 Node6 Administer Treatment (e.g., i.p. injection) Daily Node5->Node6 Node7 Measure Tumor Volume and Body Weight (2-3x / week) Node6->Node7 Node8 Euthanize Mice at Endpoint (e.g., 21-28 days or tumor size limit) Node7->Node8 Node9 Excise and Weigh Tumors Node8->Node9 Node10 Analyze Data: Tumor Growth Inhibition (TGI) Node9->Node10

Caption: General workflow for an in vivo mouse xenograft study.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID mice) to prevent rejection of human tumor cells. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ 4T1 cells) into the flank of each mouse.[4]

  • Tumor Growth and Grouping: Monitor mice until tumors become palpable (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., n=5-10 per group):

    • Group 1: Vehicle Control (e.g., saline with DMSO/Tween 80)

    • Group 2: this compound derivative (e.g., 10 mg/kg/day)[4]

    • Group 3: Positive Control (standard chemotherapy agent)

  • Treatment Administration: Administer the compound daily via an appropriate route (e.g., intraperitoneal (i.p.) injection or oral gavage) for a set period (e.g., 21 days).[4]

  • Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2. Body weight is a key indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage to determine efficacy.

Part 4: Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ Values in µM)

Cancer Cell LineThis compound DerivativeDoxorubicin (Positive Control)
A549 (Lung Carcinoma)15.2 ± 1.81.1 ± 0.2
MCF-7 (Breast Adenocarcinoma)22.5 ± 2.50.9 ± 0.1
HCT-116 (Colon Carcinoma)18.9 ± 2.11.5 ± 0.3
MDA-MB-231 (Breast Adenocarcinoma)12.8 ± 1.51.3 ± 0.2
Data are presented as mean ± standard deviation from three independent experiments.[2]

References

  • Title: Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides Source: PharmaInfo URL:[Link]
  • Title: In vivo evaluation of mebendazole and Ran GTPase inhibition in breast cancer model system Source: PubMed Central (PMC) URL:[Link]
  • Title: Characterization of the anticancer effect of mebendazole and its interaction with standard cytotoxic drugs in patient tumor cells ex vivo and in an in vivo mouse model Source: PubMed URL:[Link]
  • Title: Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction Source: National Institutes of Health (NIH) URL:[Link]
  • Title: In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells Source: PubMed URL:[Link]
  • Title: Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study Source: PubMed Central (PMC) - NIH URL:[Link]
  • Title: In vivo evaluation of mebendazole and Ran GTPase inhibition in breast cancer model system Source: PubMed URL:[Link]
  • Title: In vitro assays and techniques utilized in anticancer drug discovery Source: PubMed URL:[Link]
  • Title: Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds Source: Bentham Science URL:[Link]
  • Title: Mebendazole Treatment Disrupts the Transcriptional Activity of Hypoxia-Inducible Factors 1 and 2 in Breast Cancer Cells Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Biological Evaluation of a Potential Anticancer Agent Methyl N-[5-(3′-Iodobenzoyl)-1H-Benzimidazol-2-yl]Carbamate Source: PubMed Central (PMC) - NIH URL:[Link]
  • Title: Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles Source: University of Otago URL:[Link]
  • Title: A 4-Methylbenzoylhydrazine Pt(II) Complex Inhibits the Proliferation of Breast Cancer Cells by Regulating the Cell Cycle and Inducing Apoptosis Source: MDPI URL:[Link]

Sources

Experimental Workflow for the Synthesis and Characterization of N-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

N-methylbenzohydrazide is a key organic intermediate belonging to the versatile benzohydrazide class of compounds. Derivatives of benzohydrazide are widely recognized in medicinal chemistry and drug development for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their precise molecular structure.[1] This application note provides a comprehensive, field-proven experimental workflow for the synthesis, purification, and characterization of this compound. The protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Benzohydrazide Scaffold

The journey of benzohydrazides in medicinal chemistry gained significant momentum with the discovery of isoniazid (isonicotinic acid hydrazide) as a potent anti-tuberculosis drug in the 1950s.[2] This landmark discovery illuminated the therapeutic potential of the hydrazide functional group and catalyzed extensive research into its derivatives. The benzohydrazide moiety serves as a critical pharmacophore—a structural unit responsible for a molecule's biological activity.[2] Its structural versatility allows for systematic modifications, enabling chemists to fine-tune pharmacological properties, making it a persistent area of interest in modern drug discovery.[2][4] This guide focuses on a foundational member, this compound, providing a robust methodology for its synthesis.

Synthetic Strategy and Reaction Mechanism

The synthesis of this compound is most effectively achieved through a nucleophilic acyl substitution reaction. This well-established pathway involves the reaction of an ester, methyl benzoate, with methylhydrazine.

Causality of Reagent Selection:

  • Methyl Benzoate: An excellent electrophile due to the electron-withdrawing nature of the carbonyl group, making the carbonyl carbon susceptible to nucleophilic attack. It is readily available and cost-effective.[5]

  • Methylhydrazine: The nucleophile in this reaction. The lone pair of electrons on the terminal nitrogen atom initiates the attack on the carbonyl carbon. An excess is often used to drive the reaction to completion.

  • Ethanol: A common solvent for this reaction as it effectively dissolves both reactants and is relatively inert under the reaction conditions. Its boiling point is suitable for refluxing the reaction mixture to provide the necessary activation energy.[2][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The terminal nitrogen atom of methylhydrazine attacks the electrophilic carbonyl carbon of methyl benzoate, breaking the C=O pi bond and forming a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating a methoxide ion (CH₃O⁻) as the leaving group. The methoxide ion is subsequently protonated by the newly formed hydrazide or another proton source in the medium to form methanol.

.

Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of benzohydrazide derivatives.[2][6]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesEq.
Methyl BenzoateC₈H₈O₂136.155.00 g0.03671.0
MethylhydrazineCH₆N₂46.075.07 g (5.8 mL)0.1103.0
Ethanol (95%)C₂H₅OH46.0740 mL--
Equipment
  • 100 mL Round-bottom flask

  • Water-cooled condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask assembly

  • Vacuum source

  • Beakers and Erlenmeyer flasks

  • TLC plates (silica gel), chamber, and UV lamp

  • Rotary evaporator

  • Vacuum oven

Synthetic Procedure

G A 1. Reagent Setup Combine methyl benzoate, methylhydrazine, and ethanol in a 100 mL RBF. B 2. Reflux Heat the mixture to reflux (approx. 80°C) for 4-6 hours with stirring. A->B C 3. Reaction Monitoring Monitor progress via TLC (e.g., 3:1 Hexane:Ethyl Acetate). B->C D 4. Precipitation Cool the reaction mixture to room temp, then in an ice bath to precipitate the product. C->D E 5. Isolation Collect crude product by vacuum filtration. Wash with cold ethanol. D->E F 6. Purification Recrystallize the crude solid from a minimal amount of hot ethanol/water. E->F G 7. Drying Dry the purified crystals under vacuum to obtain the final product. F->G H 8. Characterization Confirm structure and purity via FT-IR, NMR, and MS. G->H

Caption: Step-by-step experimental workflow for this compound synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine methyl benzoate (5.00 g, 36.7 mmol) and 40 mL of 95% ethanol.

  • Addition of Nucleophile: While stirring, carefully add methylhydrazine (5.07 g, 110 mmol, 3.0 equiv.) to the flask.

    • Expertise Note: Methylhydrazine is highly toxic and must be handled with extreme caution in a certified chemical fume hood.[7][8] An excess of the hydrazine is used to ensure the complete consumption of the limiting reagent, methyl benzoate.

  • Reflux: Attach a condenser to the flask and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle. Continue refluxing with constant stirring for 4-6 hours.[2][9]

  • Reaction Monitoring (Optional but Recommended): The reaction's progress can be monitored by TLC. A typical mobile phase is 3:1 hexanes:ethyl acetate. The product spot should appear, and the starting material (methyl benzoate) spot should diminish over time.

  • Product Precipitation: After the reflux period, turn off the heat and allow the flask to cool to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.[9]

  • Isolation of Crude Product: Collect the white, crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold ethanol to remove residual soluble impurities.

  • Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve readily, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Trustworthiness Note: Slow cooling is crucial for the formation of well-defined, pure crystals. Rapid crashing out of solution can trap impurities.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 40-50°C to a constant weight.

Product Characterization and Validation

Accurate structural elucidation is paramount to validate the synthesis.[1] A combination of spectroscopic techniques provides a comprehensive analysis of the final product.[1][10]

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the key functional groups present in the synthesized molecule.[11]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3300 - 3180N-H StretchAmide (Hydrazide)Medium
3100 - 3000C-H StretchAromaticMedium
2980 - 2940C-H StretchAliphatic (N-CH₃)Medium
1680 - 1640C=O StretchAmide I BandStrong, Sharp
1600, 1480C=C StretchAromatic RingMedium-Weak
1550 - 1520N-H BendAmide II BandMedium

Reference data derived from general ranges for similar functional groups.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen and carbon atoms.[1] The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.

¹H NMR Data (Expected)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.9m2HAromatic protons (ortho to C=O)
~ 7.4 - 7.6m3HAromatic protons (meta, para)
~ 9.5 (broad s)s1H-C(=O)NH-
~ 4.5 (broad s)s1H-NH-CH₃
~ 2.6 - 2.8s3HN-CH₃

Expected chemical shifts are estimates based on standard values for similar structures.[14][15]

¹³C NMR Data (Expected)

Chemical Shift (δ, ppm)Assignment
~ 166Carbonyl Carbon (C=O)
~ 132 - 134Aromatic Carbon (ipso)
~ 131Aromatic Carbon (para)
~ 128Aromatic Carbons (meta)
~ 127Aromatic Carbons (ortho)
~ 32Methyl Carbon (N-CH₃)

Expected chemical shifts are estimates based on standard values for similar structures.[4][16]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For this compound (C₈H₁₀N₂O), the expected molecular weight is 150.18 g/mol .[17] The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass.

Safety and Handling

Critical Warning: This synthesis involves hazardous materials and must be performed with strict adherence to safety protocols.

  • Methylhydrazine: This substance is extremely toxic, a suspected carcinogen, and flammable.[18] It can be fatal if inhaled, swallowed, or absorbed through the skin.[18][19] Always handle methylhydrazine in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., Tychem®).[7]

  • General Precautions: Avoid creating aerosols or dust. Ensure adequate ventilation at all times. Keep all reagents away from heat, sparks, and open flames.[7][8] An emergency shower and eyewash station should be readily accessible.[7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This application note details a reliable and reproducible workflow for the synthesis of this compound. By following the outlined steps for synthesis, purification, and spectroscopic characterization, researchers can confidently produce and validate this important chemical intermediate. The emphasis on the rationale behind procedural steps and rigorous safety protocols provides a comprehensive guide for professionals engaged in chemical synthesis and drug development.

References

  • N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide. National Center for Biotechnology Information.
  • Synthesis of N′-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. ResearchGate.
  • This compound - 1483-24-5, C8H10N2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • Synthesis of benzhydrazide from methyl benzoate. (An UG Lab Exp.). YouTube.
  • Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. PubMed Central.
  • METHYL HYDRAZINE HAZARD SUMMARY. New Jersey Department of Health.
  • Methyl benzoate - Wikipedia. Wikipedia.
  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. ResearchGate.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI.
  • Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. University of Toyama.
  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments.
  • NMR Chemical Shifts of Trace Impurities. KGROUP.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. MDPI.

Sources

In Vitro Evaluation of N-methylbenzohydrazide Cytotoxicity: Principles, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Cytotoxicity Profiling

N-methylbenzohydrazide is an organic compound featuring a benzohydrazide core structure (C₈H₁₀N₂O).[1][2][3] Compounds within the broader hydrazide and hydrazide-hydrazone class are subjects of intense study in medicinal chemistry, exhibiting a wide pharmacological spectrum that includes anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] However, the hydrazine moiety is also a well-known structural alert for toxicity. The metabolic activation of hydrazines can lead to the formation of reactive intermediates, including free radicals, which can damage cellular macromolecules and induce cytotoxicity.[7] Therefore, a rigorous and multi-faceted in vitro evaluation of cytotoxicity is a critical, non-negotiable step in the preclinical safety assessment of this compound to determine its therapeutic potential and safety window.

This guide provides a comprehensive framework for assessing the cytotoxic profile of this compound, moving from broad cell viability measurements to more nuanced assays that differentiate between modes of cell death, such as apoptosis and necrosis.

Foundational Principles of In Vitro Cytotoxicity Testing

A robust cytotoxicity assessment relies on a battery of tests rather than a single assay. This is because different compounds can induce cell death through distinct mechanisms. By measuring multiple cellular health indicators, we can construct a more accurate and complete toxicological profile. Our tiered approach will evaluate:

  • Metabolic Activity: A proxy for overall cell viability.

  • Membrane Integrity: A hallmark of necrotic cell death.

  • Apoptotic Markers: Indicators of programmed cell death.

Causality Behind Cell Line Selection

The choice of cell line is a pivotal decision that dictates the relevance of the results. For general screening, a well-characterized, robust cell line like the human embryonic kidney cell line (HEK-293) or the human hepatocellular carcinoma cell line (HepG2) is recommended.[8] If the intended therapeutic target of this compound is known (e.g., a specific cancer), then a panel of relevant cancer cell lines should be used.[9][10] For instance, benzohydrazide derivatives have shown efficacy in various cancer cell lines, including leukemia (HL-60), lung (A549), and breast (MCF-7) cancer cells.[11][12]

The Importance of Dose-Response Analysis

To quantify cytotoxicity, a dose-response experiment is essential. This involves exposing cells to a range of this compound concentrations to determine the concentration that inhibits a biological response by 50% (IC50). This value is a key benchmark for comparing the potency of different compounds.[13]

Experimental Workflow and Core Protocols

The overall experimental process follows a logical sequence from preparation to multi-assay analysis.

G cluster_setup Phase 1: Setup & Treatment cluster_assays Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis A Cell Seeding (96-well or 6-well plates) B Compound Preparation (Serial Dilutions of This compound) A->B C Cell Treatment (24-72h incubation) B->C D MTT Assay (Metabolic Viability) C->D E LDH Assay (Membrane Integrity) C->E F Annexin V/PI Assay (Apoptosis vs. Necrosis) C->F G Spectrophotometry / Flow Cytometry D->G E->G F->G H IC50 Calculation G->H I Mechanism of Death Determination G->I G NMBH This compound Metabolism Cellular Metabolism (e.g., Cytochrome P450) NMBH->Metabolism ROS ↑ Reactive Oxygen Species (ROS) Metabolism->ROS Mito Mitochondrial Damage ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized ROS-mediated apoptotic pathway for this compound.

References

  • Kalyanaraman, B., Joseph, J., & Klaidman, L. (1998). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Toxicology and Applied Pharmacology, 153(1), 1-13.
  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Wikipedia. (n.d.). MTT assay.
  • Krishnan, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange.
  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI.
  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit.
  • Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242395, this compound.
  • Atanasova, M., et al. (2022). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. Antioxidants, 11(11), 2197.
  • Al-Masoudi, N. A., et al. (2013). Synthesis, Characterization, and Biological Activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic Chemistry and Applications, 2013, 963803.
  • Chen, J., et al. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Investigational Drugs, 18(5), 575-586.
  • Mateeva, N., et al. (2016). In vitro evaluation of cytotoxic activity of hydrazide/hydrazones based on 4-chlorocoumarin-3-carbaldehyde against leukemic cells and induction of apoptosis. Comptes rendus de l'Academie bulgare des Sciences, 69(9), 1181-1188.
  • Mendes, I. C., et al. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 12, 1386108.
  • ChemSynthesis. (n.d.). This compound.
  • Piatek, I., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8049.
  • Mendes, I. C., et al. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 12.

Sources

Topic: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of N-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-methylbenzohydrazide. This compound may be encountered as a key starting material, intermediate, or potential impurity in the synthesis of various pharmaceutical compounds. A validated analytical method is therefore critical for ensuring quality control, process monitoring, and regulatory compliance. The methodology herein is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, covering specificity, linearity, accuracy, precision, and robustness.[1][2] This document serves as both a practical protocol and an educational resource, explaining the scientific rationale behind key experimental decisions.

Introduction and Pre-Method Development Strategy

This compound (C₈H₁₀N₂O, M.W.: 150.18 g/mol ) is an organic compound featuring a hydrazide functional group.[3][4] The presence of the aromatic ring, the carbonyl group, and the nitrogen atoms makes it amenable to analysis by reverse-phase HPLC with UV detection. Before initiating method development, a thorough understanding of the analyte's physicochemical properties is essential to guide the selection of an appropriate and efficient analytical technique.

1.1. Analyte Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₀N₂OPubChem[3]
Molecular Weight150.18 g/mol PubChem[3]
InChIKeyVVCYTTNKSCQICY-UHFFFAOYSA-NPubChem[3]
XLogP3-AA-0.1PubChem[3]

The negative XLogP3 value suggests that this compound is a relatively polar compound, which informs the choice of a reverse-phase HPLC system with a moderately polar mobile phase. The benzoyl group contains a chromophore that should allow for direct UV detection.

1.2. Rationale for HPLC-UV Selection

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is selected for its widespread availability, robustness, and suitability for quantifying aromatic compounds. This technique offers excellent separation capabilities for the analyte from potential impurities and degradation products, which is a prerequisite for a stability-indicating method.

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The goal is to achieve a method that provides adequate retention, sharp peak shape (symmetry), and sufficient resolution from any interfering components.

G cluster_dev Method Development Workflow Analyte Analyte Characterization (Solubility, UV Scan) Column Column Selection (e.g., C18, 150x4.6mm, 5µm) Analyte->Column Informs stationary phase choice Wavelength Wavelength Selection (UV Maxima) Analyte->Wavelength Determine λmax MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH) Column->MobilePhase Test mobile phase systems Optimization Parameter Optimization (Gradient, Flow Rate, Temp) MobilePhase->Optimization Wavelength->Optimization FinalMethod Final Optimized Method Optimization->FinalMethod Meets System Suitability

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Detailed Protocol: HPLC Method Development
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: Start with a workhorse column, such as a Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent (150 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately polar to non-polar compounds.

  • Wavelength Selection (λmax):

    • Prepare a ~10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

    • Scan the solution from 200 to 400 nm using a UV spectrophotometer or PDA detector.

    • The maximum absorbance wavelength (λmax) is selected for quantification to ensure maximum sensitivity. For a benzoyl moiety, this is typically in the 230-270 nm range. Let's assume a λmax of 245 nm for this protocol.

  • Mobile Phase Optimization:

    • Solvent A: 0.1% Formic Acid in Water. The acid is crucial for protonating free silanols on the silica backbone and ensuring the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.

    • Solvent B: Acetonitrile (ACN). ACN is often preferred over methanol for its lower viscosity and UV cutoff.

    • Initial Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the analyte.

    • Optimization: Based on the scouting run, develop a more focused gradient that provides a retention time (RT) between 3 and 10 minutes, ensuring sufficient separation from the solvent front and any potential impurities.

  • Final Optimized Method Parameters (Hypothetical):

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 70% B over 10 min, hold at 70% B for 2 min, return to 20% B over 1 min, equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Analytical Method Validation (per ICH Q2(R1))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][5] A stability-indicating method must unequivocally assess the analyte in the presence of its potential degradation products.[6]

G cluster_val Method Validation Workflow (ICH Q2(R1)) Specificity Specificity & Forced Degradation (Acid, Base, Peroxide, Heat, Light) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope) Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Small Method Variations) Precision->Robustness Validated Method Validated 'Fit for Purpose' Robustness->Validated

Caption: The sequence of experiments required for analytical method validation under ICH Q2(R1).

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation (stress testing) is performed to generate potential degradation products and demonstrate that the method can separate them from the parent analyte peak.[6][7]

Protocol:

  • Prepare a stock solution of this compound (~1 mg/mL).

  • Expose the analyte to the following stress conditions:

    • Acid Hydrolysis: Add 1 mL of stock to 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1 mL of stock to 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours.

    • Oxidative Degradation: Add 1 mL of stock to 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Expose solid powder to 105 °C for 24 hours, then dissolve in diluent.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 1.2 million lux hours) and cool white light (e.g., 200 W h/m²).

  • Neutralize the acid and base samples before dilution.

  • Dilute all stressed samples to a target concentration (e.g., 100 µg/mL) and analyze using the developed HPLC method alongside an unstressed control sample.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the this compound peak and any degradation product peaks.

  • Peak purity analysis (using a PDA detector) should pass for the analyte peak in all stressed samples, indicating no co-eluting impurities.

  • Aim for 5-20% degradation for meaningful results.[8]

Linearity and Range

Protocol:

  • Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., 50% to 150% of the target concentration). A suggested range could be 50, 75, 100, 125, and 150 µg/mL.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • The data should be visually linear.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9998≥ 0.999
Linearity Range50 - 150 µg/mLCovers intended working range
Accuracy (Recovery)

Protocol:

  • Prepare a sample matrix (placebo) if applicable. If not, accuracy can be determined using the reference standard.

  • Spike the matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery at each level.

Acceptance Criteria:

  • Mean Recovery: Typically 98.0% to 102.0%.[9]

Concentration LevelMean Recovery (%)%RSDAcceptance Criteria
80 µg/mL (80%)99.5%0.8%98.0 - 102.0% Recovery
100 µg/mL (100%)100.2%0.6%%RSD ≤ 2.0%
120 µg/mL (120%)99.8%0.7%
Precision

Precision is assessed at two levels: repeatability and intermediate precision.[1]

Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples at 100% of the target concentration (100 µg/mL).

    • Analyze all six samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for each set of six samples and for the combined twelve samples from both studies.

Acceptance Criteria:

  • %RSD: ≤ 2.0%

Precision Level%RSD (n=6)Combined %RSD (n=12)Acceptance Criteria
Repeatability (Day 1)0.75%\multirow{2}{}{1.15%}\multirow{2}{}{%RSD ≤ 2.0%}
Intermediate (Day 2)0.90%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

Protocol:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.

Acceptance Criteria:

  • LOQ must be demonstrated with acceptable precision and accuracy.

ParameterResult
LOD0.15 µg/mL
LOQ0.50 µg/mL
Precision at LOQ (%RSD)4.5% (Acceptable: ≤ 10%)
Accuracy at LOQ (%)101.5% (Acceptable: 90-110%)
Robustness

Protocol:

  • Introduce small, deliberate variations to the method parameters.

  • Analyze a system suitability solution or a standard sample under each modified condition.

  • Assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Variations to Test:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 5 °C (25 °C and 35 °C).

  • Mobile Phase Composition: Vary the organic component by ±2% absolute.

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all variations.

  • The method should demonstrate reliability during normal usage.[2]

Conclusion

This application note details a systematic approach to developing and validating a stability-indicating HPLC-UV method for the quantification of this compound. The described method, with its optimized chromatographic conditions and comprehensive validation against ICH Q2(R1) criteria, is demonstrated to be specific, linear, accurate, precise, and robust. This validated method is suitable for its intended purpose in a quality control or research environment for monitoring the purity and stability of this compound.

References

  • Biointerface Research in Applied Chemistry. (2019). NO2 vibrational spectra of metronidazole for analytical method development using fourier transform infrared compared to the UV-VIS spectrophotometry.
  • PubChem. (n.d.). This compound.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ChemSynthesis. (n.d.). This compound. [Link]
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • MedCrave. (2016).
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Application Note & Protocol: High-Purity N-methylbenzohydrazide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylbenzohydrazide is a key chemical intermediate and a member of the versatile benzohydrazide class of compounds, which are foundational scaffolds in medicinal chemistry and drug development.[1][2] The purity of this compound is paramount for ensuring reproducible results in downstream applications, from synthesis of more complex molecules to biological activity screening. This document provides a comprehensive, field-proven protocol for the purification of this compound using the recrystallization technique. It explains the scientific principles behind solvent selection, provides a detailed step-by-step workflow, and outlines methods for validating the final product's purity.

Introduction: The Rationale for Purification

Hydrazides and their derivatives are known for a broad spectrum of biological activities.[3][4] The synthesis of this compound, like many organic reactions, can result in a crude product containing a mixture of unreacted starting materials, byproducts, and side-reaction contaminants.[5] Common impurities may include residual benzoic acid, methylhydrazine, or symmetrically di-substituted hydrazides.[5] For its use in sensitive applications such as drug discovery, these impurities must be rigorously removed.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[6] It leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An effective recrystallization protocol yields a product with high purity, well-defined crystalline structure, and a sharp melting point, all of which are indicators of successful purification.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is essential for designing an effective purification strategy. While extensive experimental data for this compound is not widely published, we can consolidate known information and infer properties from closely related analogs.

PropertyValue / DescriptionSource
Molecular Formula C₈H₁₀N₂O[7][8]
Molecular Weight 150.18 g/mol [7][8]
Appearance Typically a white to off-white or pale yellow crystalline solid/powder.[9]
Melting Point Not consistently reported in public literature. A sharp melting range is a key indicator of purity and must be determined experimentally.[7][10]
Solubility Profile Based on its structure and data from analogous compounds, a general solubility profile can be predicted. This is critical for selecting a recrystallization solvent.[11]-
High Solubility Polar aprotic solvents (e.g., DMSO, DMF), Chloroform.[11]
Moderate Solubility Polar protic solvents (e.g., Ethanol, Methanol), Acetone, Ethyl Acetate.[11]
Low/Insoluble Non-polar solvents (e.g., Hexane, Toluene), Water (especially cold).[11]

The Principle of Recrystallization: A Guided Approach

The success of recrystallization hinges on the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit the following characteristics:

  • High Solvating Power at High Temperatures: The solvent must completely dissolve the crude this compound when heated to its boiling point.

  • Low Solvating Power at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing it to crystallize out of the solution.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).

  • Chemical Inertness: The solvent must not react with this compound.

  • Volatility: The solvent should be easily removable from the surface of the purified crystals after filtration.

Logical Workflow for Solvent Selection

The following diagram illustrates a decision-making process for identifying a suitable recrystallization solvent.

G start Start: Small-Scale Solvent Screening test_solvent Add ~20 mg crude product to 0.5 mL of test solvent in a test tube. start->test_solvent check_cold Is the compound soluble at room temperature? test_solvent->check_cold heat_tube Heat the mixture to the solvent's boiling point. check_cold->heat_tube No solvent_bad_cold Result: Unsuitable Solvent (Too soluble when cold) check_cold->solvent_bad_cold Yes check_hot Does the compound fully dissolve? heat_tube->check_hot cool_tube Allow the solution to cool slowly to room temperature, then place in an ice bath. check_hot->cool_tube Yes solvent_bad_hot Result: Unsuitable Solvent (Insoluble when hot) check_hot->solvent_bad_hot No check_crystals Do abundant, high-quality crystals form? cool_tube->check_crystals solvent_good Result: Good Single Solvent Candidate check_crystals->solvent_good Yes solvent_bad_recovery Result: Poor Solvent (Low crystal recovery) check_crystals->solvent_bad_recovery No try_mixed Consider a mixed solvent system (e.g., Ethanol/Water). solvent_bad_hot->try_mixed solvent_bad_recovery->try_mixed

Caption: Decision tree for selecting an optimal recrystallization solvent.

Detailed Experimental Protocol

Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle all organic solvents in a well-ventilated fume hood.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s) (e.g., Ethanol, deionized water)

  • Erlenmeyer flasks (2-3 of appropriate sizes)

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Spatula

  • Ice bath

Step-by-Step Recrystallization Procedure
  • Dissolution of the Crude Product:

    • Place the crude this compound (e.g., 1.0 g) and a magnetic stir bar into an appropriately sized Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., for an Ethanol/Water system, start with ethanol).

    • Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise (in small increments) until the solid just completely dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution, which maximizes the yield of recovered crystals upon cooling.[12]

  • Decolorization and Hot Filtration (Optional):

    • If the hot solution is colored due to impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal.

    • Bring the solution back to a boil for a few minutes.

    • To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration.[13] Pre-heat a stemless funnel and a second Erlenmeyer flask on the hot plate to prevent premature crystallization in the funnel. Pour the hot solution through a fluted filter paper into the clean, hot flask.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass. This prevents solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined, and pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[6] Rapid cooling can trap impurities within the crystal structure.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[14]

  • Crystal Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of the ice-cold recrystallization solvent and apply vacuum to ensure a good seal.

    • Pour the cold slurry of crystals into the Büchner funnel.

    • Break the vacuum and wash the crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor containing the dissolved impurities. Causality: Using cold solvent for washing is essential to avoid redissolving the purified product.[13]

    • Reapply the vacuum to draw the solvent through, leaving the washed crystals on the filter paper.

  • Drying:

    • Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass.

    • Spread the crystals thinly to facilitate drying.

    • Allow the crystals to air-dry in a fume hood, or for faster results, place them in a drying oven at a low temperature (e.g., 40-50°C, well below the compound's melting point) or in a vacuum desiccator until a constant weight is achieved.

Recrystallization Workflow Diagram

G A 1. Dissolve Crude Product in Minimum Hot Solvent B Hot Solution with Optional Impurities A->B C 2. Hot Gravity Filtration (If insoluble impurities or charcoal are present) B->C optional D Clear, Hot Saturated Solution B->D no insolubles C->D Waste1 Insoluble Impurities C->Waste1 remove E 3. Slow Cooling (Room Temp -> Ice Bath) D->E F Crystal Slurry (Crystals + Mother Liquor) E->F G 4. Vacuum Filtration (Collect Crystals) F->G H 5. Wash Crystals with Ice-Cold Solvent G->H Waste2 Mother Liquor (Soluble Impurities) G->Waste2 remove I 6. Dry Purified Crystals H->I J Pure this compound I->J

Caption: Step-by-step workflow for the recrystallization of this compound.

Purity Validation: A Self-Validating System

The success of the purification must be confirmed through analytical methods.

TechniqueProcedureExpected Result for High Purity
Melting Point Determination A small sample of the dry, recrystallized product is analyzed using a melting point apparatus.A sharp melting range (typically < 2°C) indicates high purity. A broad or depressed melting range suggests the presence of impurities.
Thin-Layer Chromatography (TLC) Spot the crude material, the recrystallized product, and a co-spot on a TLC plate. Develop the plate in an appropriate solvent system (e.g., Ethyl Acetate/Hexane).The recrystallized product should appear as a single, well-defined spot with a higher Rf value than potential polar starting materials. The crude lane may show multiple spots.
Spectroscopic Analysis (Recommended) Obtain ¹H NMR, ¹³C NMR, and/or IR spectra of the purified product.The spectra should match the known structure of this compound and be free from peaks corresponding to impurities or residual solvent.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used, resulting in an unsaturated solution.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound to induce crystallization.[12]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Reheat the solution to dissolve the oil, then add a small amount more solvent and allow it to cool more slowly. Using a different solvent system may be necessary.[5]
Low Percentage Recovery Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.Optimize the amount of solvent used. Ensure the washing solvent is thoroughly chilled. Ensure the filtration apparatus is pre-heated for hot filtration.
Crystals are Colored Colored impurities were not fully removed.Use activated charcoal during the dissolution step as described in the protocol. A second recrystallization may be required.

References

  • Alioune Fall, et al. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination.
  • Chemical Synthesis Database. (2025). 4-chloro-N'-methylbenzohydrazide. [Link]
  • ChemSynthesis. (2025). This compound. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Unspecified Source. (n.d.).
  • Gomes, P. et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • University of California, Los Angeles. (n.d.).
  • ResearchGate. (2023). How to remove impurity from hydrazide.
  • Unspecified Source. (n.d.).
  • National Center for Biotechnology Information. (n.d.). N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide.
  • Reddit. (2021). Need a purification method for a free hydrazone. [Link]
  • Florida A&M University. (2016).

Sources

Application Notes & Protocols: Investigating N-methylbenzohydrazide as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of N-methylbenzohydrazide as an enzyme inhibitor. While direct extensive research on this compound's specific inhibitory activities is emerging, the benzohydrazide scaffold is a well-established pharmacophore in a variety of enzyme inhibitors.[1][2][3] This document outlines the rationale for investigating this compound, proposes potential enzyme targets based on the activity of its derivatives, and provides detailed protocols for its characterization as an enzyme inhibitor.

Introduction: The Benzohydrazide Scaffold and the Potential of this compound

The benzohydrazide moiety is a versatile structural motif present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] Derivatives of benzohydrazide have been successfully developed as inhibitors of various enzymes, such as epidermal growth factor receptor (EGFR) kinase, sirtuins, monoamine oxidase B (MAO-B), and acetylcholinesterase (AChE).[1][2][4]

This compound (C₈H₁₀N₂O) is a simple derivative of this scaffold.[5] Its relatively straightforward structure provides an excellent starting point for chemical modification and the development of more potent and selective inhibitors.[6] The exploration of this compound as a potential enzyme inhibitor is a promising avenue for the discovery of novel therapeutic agents.

Hypothesized Mechanisms of Action and Potential Enzyme Targets

Based on the known activities of benzohydrazide derivatives, this compound is hypothesized to act as an inhibitor of several key enzyme families. The following sections detail potential targets and their relevance.

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular processes like gene expression, metabolism, and DNA repair.[7] Their dysregulation is implicated in cancer and neurodegenerative diseases.[4][8] Several benzimidazole derivatives, which share structural similarities with benzohydrazides, have been identified as sirtuin inhibitors.[4] It is plausible that this compound could interact with the substrate-binding site of sirtuins.

Hypothetical Sirtuin Inhibition Pathway

G cluster_0 Normal Sirtuin Activity cluster_1 Inhibition by this compound NMB This compound Inhibited_Complex SIRT-NMB Complex NMB->Inhibited_Complex Binds to active site SIRT Sirtuin Enzyme Deacetylated_Substrate Deacetylated Substrate SIRT->Deacetylated_Substrate NAM Nicotinamide SIRT->NAM O_AADPR O-Acetyl-ADP-Ribose SIRT->O_AADPR SIRT->Inhibited_Complex Substrate Acetylated Substrate Substrate->SIRT NAD NAD+ NAD->SIRT

Caption: Hypothetical inhibition of sirtuin deacetylation by this compound.

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, and their inhibition can increase the levels of neurotransmitters like serotonin, norepinephrine, and dopamine.[2] Acetylcholinesterase (AChE) is responsible for the breakdown of the neurotransmitter acetylcholine.[9] Inhibitors of both MAO and AChE are used in the treatment of neurological disorders.[2][9] Molecular docking studies of other benzohydrazide derivatives have suggested their potential to act as dual inhibitors of MAO-B and AChE.[2][10]

Protocols for Evaluating Enzyme Inhibition

The following protocols provide a framework for the systematic evaluation of this compound as an enzyme inhibitor. These are general protocols that should be optimized for the specific enzyme being investigated.

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme using a 96-well plate format.[11][12]

Materials:

  • Target enzyme (e.g., Sirtuin, MAO, AChE)

  • Substrate for the target enzyme

  • This compound

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare serial dilutions of the this compound stock solution in assay buffer.

    • Prepare solutions of the target enzyme and its substrate in assay buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add a small volume of each this compound dilution to triplicate wells.

    • Include control wells:

      • Negative control (no inhibitor): Add assay buffer instead of the inhibitor solution.

      • Positive control (known inhibitor): Add a known inhibitor of the target enzyme.

      • Blank (no enzyme): Add assay buffer instead of the enzyme solution.

  • Enzyme Reaction:

    • Add the enzyme solution to all wells except the blank.

    • Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow the inhibitor to bind.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Measure the absorbance or fluorescence at appropriate intervals using a microplate reader. The wavelength will depend on the substrate and detection method.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic curve).[13][14]

General Workflow for IC₅₀ Determination

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare NMB Serial Dilutions C Dispense NMB to 96-well Plate A->C B Prepare Enzyme and Substrate D Add Enzyme (Pre-incubation) B->D C->D E Add Substrate (Initiate Reaction) D->E F Measure Signal (Plate Reader) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve and Determine IC50 G->H

Caption: A streamlined workflow for determining the IC₅₀ of this compound.

To confirm that this compound can inhibit the target enzyme within a cellular context, a cell-based assay is recommended.

Materials:

  • Cell line expressing the target enzyme

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Reagents for detecting the downstream effects of enzyme inhibition (e.g., antibodies for Western blotting, reporter gene assay components)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with PBS and then lyse them using an appropriate lysis buffer.

    • Collect the cell lysates and determine the protein concentration.

  • Downstream Analysis:

    • Analyze the cell lysates to assess the effect of this compound on the downstream targets of the enzyme. This could involve:

      • Western Blotting: To measure changes in the acetylation status of a known substrate (for sirtuins) or the levels of a downstream signaling molecule.

      • Reporter Gene Assay: If the enzyme regulates the activity of a transcription factor, a reporter gene assay can be used to measure changes in gene expression.

  • Data Analysis:

    • Quantify the changes in the downstream marker as a function of this compound concentration.

    • Determine the EC₅₀ (half-maximal effective concentration) from the dose-response curve.

Data Presentation: Hypothetical IC₅₀ Values

The following table presents hypothetical IC₅₀ values for this compound against a panel of enzymes to illustrate how experimental data could be summarized.

Enzyme TargetThis compound IC₅₀ (µM)Known Inhibitor IC₅₀ (µM)
SIRT125.35.1 (e.g., EX-527)
SIRT215.82.3 (e.g., AGK2)
MAO-B42.10.8 (e.g., Selegiline)
AChE> 1000.02 (e.g., Donepezil)

Troubleshooting Common Issues

  • Poor Solubility: If this compound has limited solubility in aqueous buffers, consider using a co-solvent or preparing a more concentrated stock solution in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low enough not to affect enzyme activity.

  • High Background Signal: A high background signal in the blank wells may indicate substrate instability or non-enzymatic degradation. Optimize buffer conditions (pH, ionic strength) to minimize this.

  • Irreproducible Results: Inconsistent results can arise from pipetting errors, temperature fluctuations, or reagent degradation. Ensure all reagents are properly stored and use calibrated pipettes.[11]

Conclusion

This compound represents an intriguing starting point for the development of novel enzyme inhibitors. Its simple structure and the established biological activities of the broader benzohydrazide class provide a strong rationale for its investigation against targets such as sirtuins, MAOs, and AChEs. The protocols outlined in these application notes offer a robust framework for characterizing the inhibitory potential of this compound and can be adapted to a wide range of enzyme systems.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Li, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(10), 2465.
  • San Diego State University. (n.d.). Biochem Lab 96 well real time MDH assay protocol F21.
  • Teo, J. L., et al. (2019). Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives. RSC Advances, 9(69), 40356-40364.
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • Wikipedia. (n.d.). IC50.
  • Mateev, E., et al. (2023).
  • National Center for Biotechnology Information. (n.d.). Current Trends in Sirtuin Activator and Inhibitor Development.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • Mateev, E., et al. (2023). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). N′-(2-Hydroxybenzylidene)-3-methylbenzohydrazide.
  • National Center for Biotechnology Information. (n.d.). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2).
  • Kausar, N., et al. (2020). Synthesis, characterization, biological evaluation and molecular docking studies of N-functionalized derivatives of 2-aminobenzohydrazide. Journal of Molecular Structure, 1209, 127971.
  • ResearchGate. (n.d.). Inhibition of the deacetylation by increasing concentrations of NAM...
  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]
  • Gertz, M., & Steegborn, C. (2010). Sirtuin activators and inhibitors: Promises, achievements, and challenges. IUBMB life, 62(9), 683-688.
  • ResearchGate. (n.d.). Enzyme assay techniques and protocols.
  • National Center for Biotechnology Information. (n.d.). N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide.
  • Wang, X., et al. (2017). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 22(11), 1885.
  • Freyburger, A., et al. (2006). Studies on the goitrogenic mechanism of action of N,N,N',N'-tetramethylthiourea. Toxicology, 216(2-3), 191-199.
  • San Diego State University. (n.d.). Enzyme Assay Protocol.
  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of N-Methylbenzohydrazide Analogs in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-methylbenzohydrazide analogs in human plasma. This compound and its derivatives represent a class of compounds with significant interest in pharmaceutical development. The protocol herein is designed for researchers, scientists, and drug development professionals, providing not only a detailed procedure but also the scientific rationale behind key experimental choices. The method is developed and validated in accordance with the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation, ensuring data integrity and regulatory compliance.[1][2][3][4][5][6]

Introduction: The Analytical Challenge

This compound analogs are a class of small molecules that feature a hydrazide functional group, a moiety known for its diverse biological activities.[7] The accurate quantification of these compounds in biological matrices like human plasma is critical during various stages of drug development, from early pharmacokinetic (PK) studies to clinical trials.[8][9][10][11]

LC-MS/MS is the analytical technique of choice for this application due to its superior sensitivity, selectivity, and speed.[9][11][12] However, the unique chemical properties of hydrazide-containing compounds, including their potential for polarity and susceptibility to specific fragmentation pathways, necessitate a carefully considered approach to method development.[13][14][15] This guide addresses these challenges by providing a systematic workflow for creating a robust and reliable analytical method.

Method Development Strategy: A Logic-Driven Approach

A successful LC-MS/MS method is built upon a logical and systematic optimization of each component of the analytical chain: from sample preparation to mass spectrometric detection. The causality behind our experimental choices is paramount for developing a method that is not only functional but also rugged and reproducible.

Our strategy is visualized in the workflow diagram below, outlining the key decision points and optimization loops in the development process.

Method_Development_Workflow cluster_0 Phase 1: Analyte & MS Characterization cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: Sample Preparation & Matrix Effects cluster_3 Phase 4: Method Validation A Analyte Characterization (Structure, MW, pKa) B Direct Infusion MS Analysis (Full Scan & Product Ion Scan) A->B C Select Precursor & Product Ions (MRM Transitions) B->C D Optimize MS Parameters (CE, DP, EP) C->D E Select Column & Mobile Phase (Initial Scouting) D->E Optimized MRM F Optimize Gradient & Flow Rate E->F G Assess Peak Shape & Retention F->G H Evaluate Sample Prep (PPT, LLE, SPE) G->H Separated Analyte I Select Internal Standard (IS) H->I J Assess Matrix Effects & Recovery I->J K Full Validation according to ICH M10 Guidelines J->K Final Method L Selectivity, Accuracy, Precision, Stability K->L Fragmentation_Pathway cluster_parent Precursor Ion [M+H]⁺ cluster_fragment Product Ion Parent [C₈H₁₀ClN₂O]⁺ m/z 185.0 Fragment [C₇H₆ClO]⁺ m/z 139.0 Parent->Fragment Collision-Induced Dissociation (CID) - CH₄N₂

Sources

application of N-methylbenzohydrazide in crop protection as an insecticide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: N-methylbenzohydrazide in Crop Protection

A Foundational Guide for the Development of a Novel Insecticidal Active Ingredient

Abstract

The benzohydrazide scaffold is a cornerstone in medicinal and agricultural chemistry, giving rise to a multitude of compounds with diverse biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][2] This document provides a comprehensive technical guide for the investigation of this compound as a potential new active ingredient for insecticide development. Recognizing the limited volume of publicly available data on this specific molecule, this guide establishes a foundational framework for its synthesis, characterization, and evaluation. We extrapolate from established principles and closely related diacylhydrazine insecticides to propose a likely mechanism of action and provide detailed, field-proven protocols for bio-efficacy testing, formulation, and preliminary safety assessments. The objective is to equip researchers with the necessary theoretical grounding and practical methodologies to systematically explore the utility of this compound in modern crop protection strategies.

Synthesis and Physicochemical Characterization

The logical first step in evaluating any novel compound is a reliable and scalable synthesis route, followed by rigorous characterization to confirm its identity and purity.

Chemical Identity
PropertyValueSource
IUPAC Name N'-methylbenzohydrazideChemSynthesis
CAS Number 1483-24-5ChemSynthesis
Molecular Formula C₈H₁₀N₂O[3]
Molecular Weight 150.18 g/mol [3]
Structure

[3]
Proposed Synthesis Protocol

The synthesis of this compound can be efficiently achieved via a two-step process adapted from established methods for analogous compounds.[1][4] The general workflow involves the formation of a benzohydrazide from its corresponding ester, followed by N-alkylation.

Step 1: Synthesis of Benzohydrazide from Methyl Benzoate

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl benzoate (1.0 equivalent) in ethanol (200 mL).

  • Hydrazine Addition: Add hydrazine hydrate (3.0-5.0 equivalents) to the solution. The excess hydrazine drives the reaction to completion.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting methyl benzoate spot is consumed.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the benzohydrazide product.

  • Purification: Filter the resulting white solid, wash with a small volume of cold ethanol to remove unreacted hydrazine, and dry under vacuum.

Step 2: N-methylation of Benzohydrazide

  • Reaction Setup: Suspend the synthesized benzohydrazide (1.0 equivalent) in a suitable aprotic solvent like Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add a strong base, such as Sodium Hydride (NaH) (1.1 equivalents), portion-wise. Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the hydrazide nitrogen.

  • Alkylation: Add methyl iodide (CH₃I) (1.1 equivalents) dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, carefully quench the excess NaH with a slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Synthesis Workflow Diagram

cluster_0 Step 1: Benzohydrazide Formation cluster_1 Step 2: N-methylation MB Methyl Benzoate Reflux Reflux (4-6h) MB->Reflux HH Hydrazine Hydrate HH->Reflux EtOH Ethanol (Solvent) EtOH->Reflux Precipitate Precipitation & Filtration Reflux->Precipitate BH Benzohydrazide (Intermediate) Precipitate->BH Deprotonation Deprotonation (0°C) BH->Deprotonation THF THF (Solvent) THF->Deprotonation NaH Sodium Hydride (Base) NaH->Deprotonation Alkylation Alkylation (RT) Deprotonation->Alkylation MeI Methyl Iodide MeI->Alkylation Purify Work-up & Purification Alkylation->Purify NMBH This compound (Final Product) Purify->NMBH Proposed MoA: Ecdysone Receptor Agonism cluster_0 Insect Cell NMBH This compound (Ecdysone Mimic) EcR Ecdysone Receptor (EcR) NMBH->EcR Binds Complex Activated EcR/USP Complex EcR->Complex USP Ultraspiracle Protein (USP) USP->Complex DNA DNA Response Element Complex->DNA Binds Gene Gene Activation DNA->Gene Molt Lethal Premature Molt Gene->Molt Triggers

Caption: Hypothesized binding of this compound to the ecdysone receptor.

Protocols for Insecticidal Efficacy Evaluation

Systematic bioassays are required to quantify the insecticidal activity of this compound against key agricultural pests.

Target Pest Selection

A representative panel should include pests from different orders to determine the spectrum of activity.

  • Lepidoptera: Cabbage Looper (Trichoplusia ni), Fall Armyworm (Spodoptera frugiperda)

  • Coleoptera: Colorado Potato Beetle (Leptinotarsa decemlineata)

  • Hemiptera: Green Peach Aphid (Myzus persicae)

Protocol: Diet Incorporation Bioassay (for Lepidoptera)

This method is ideal for determining the lethal concentration (LC₅₀) for chewing insects.

  • Stock Solution: Prepare a 10,000 ppm stock solution of this compound in acetone.

  • Serial Dilutions: Perform serial dilutions to create a range of concentrations (e.g., 100, 50, 25, 10, 5, 1, 0.1 ppm).

  • Diet Preparation: Prepare a standard artificial insect diet. While the diet is still liquid and cooling (~50-60°C), add the insecticide dilutions at a ratio of 1 mL of solution per 99 mL of diet. A control diet should be treated with acetone only.

  • Assay Setup: Dispense 2 mL of the treated diet into each well of a 24-well plate.

  • Infestation: Place one neonate (first-instar) larva into each well. Seal the plate with a breathable cover.

  • Incubation: Maintain the plates in a growth chamber at 25°C with a 16:8 (L:D) photoperiod.

  • Data Collection: Assess mortality at 24, 48, 72, and 96 hours. Also, record sublethal effects such as failed molting or feeding cessation.

  • Analysis: Use probit analysis to calculate the LC₅₀ and LC₉₀ values.

Protocol: Leaf Dip Bioassay (for Coleoptera & Lepidoptera)

This assay mimics foliar spray application.

  • Plant Material: Use host plant leaves (e.g., potato for Colorado potato beetle, cabbage for Cabbage Looper).

  • Treatment Solutions: Prepare aqueous serial dilutions of this compound, including a surfactant (e.g., 0.01% Triton X-100) to ensure even coverage. A control solution should contain only water and surfactant.

  • Application: Dip each leaf into the respective treatment solution for 10 seconds and allow it to air dry.

  • Assay Setup: Place each dried leaf into a petri dish lined with moist filter paper.

  • Infestation: Introduce 5-10 larvae (second or third-instar) into each dish.

  • Incubation & Data Collection: As described in Protocol 3.2.

Data Summary Table
Target PestBioassay MethodLC₅₀ (ppm) [95% CI]LC₉₀ (ppm) [95% CI]Sublethal Effects Noted
T. niDiet IncorporationMolting disruption, head capsule slippage
L. decemlineataLeaf DipReduced feeding, lethargy
M. persicaeLeaf Dip/Spray

Formulation and Non-Target Safety Assessment

For practical use, the active ingredient must be formulated into a stable, effective product and its safety profile must be understood.

Preliminary Formulation Protocol: Emulsifiable Concentrate (EC)
  • Dissolution: Dissolve a precise weight of this compound (e.g., 10g for a 10% EC) in a suitable aromatic solvent (e.g., Solvesso™ 150) to a final volume of ~80% of the target.

  • Emulsifier Addition: Add a blend of anionic and non-ionic emulsifiers (e.g., Calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate) comprising 5-10% of the final volume.

  • Final Volume: Bring the mixture to the final volume with the solvent and homogenize thoroughly.

  • Quality Control: Test the emulsion stability by diluting the EC in standard hard water and observing for any separation over 24 hours.

Non-Target Organism Toxicity Assessment

Evaluating effects on beneficial species is a critical step in development. [5][6]Protocol: Acute Contact Toxicity to Honey Bees (Apis mellifera) (Adapted from OECD Guideline 214)

  • Test Substance Preparation: Prepare a range of doses of this compound in an acetone/water carrier.

  • Application: Anesthetize young adult worker bees with CO₂. Using a micro-applicator, apply a 1 µL droplet of the test solution to the dorsal thorax of each bee. A control group is treated with the carrier solvent only.

  • Housing: Place groups of 10 treated bees into cages with access to a sucrose solution.

  • Incubation: Maintain at 25°C in the dark.

  • Data Collection: Record mortality and any behavioral abnormalities (e.g., paralysis, disorientation) at 4, 24, and 48 hours.

  • Analysis: Calculate the LD₅₀ (Lethal Dose, 50%) in µg of active ingredient per bee.

Protocol: Acute Immobilisation Test for Daphnia magna (Adapted from OECD Guideline 202)

  • Test Solutions: Prepare a series of aqueous concentrations of this compound.

  • Assay Setup: Add 20 juvenile Daphnia (<24 hours old) to beakers containing the test solutions.

  • Incubation: Maintain at 20°C with a 16:8 (L:D) photoperiod for 48 hours. Do not feed the organisms during the test.

  • Data Collection: At 24 and 48 hours, count the number of immobilized Daphnia (those unable to swim after gentle agitation).

  • Analysis: Calculate the EC₅₀ (Effective Concentration, 50%) for immobilization.

Ecotoxicology Data Summary
Test OrganismTest TypeEndpointResult (Value & Units)Classification
Apis melliferaAcute Contact48h LD₅₀
Daphnia magnaAcute Immobilisation48h EC₅₀

Resistance Management and Integrated Pest Management (IPM)

To ensure long-term viability, any new insecticide must be deployed within a sound resistance management framework. [7]

  • MoA Classification: As a proposed ecdysone receptor agonist, this compound would be classified in IRAC Group 18 .

  • Rotational Strategy: To delay the development of resistance, this compound should be used in rotation with insecticides from different IRAC groups. It should not be applied in consecutive generations of a pest.

  • Application Window: A recommended strategy is to use this compound within a specific "application window" targeting key larval stages, followed by a rotation to a different MoA, such as a neurotoxic agent (e.g., IRAC Group 3A - Pyrethroids) or a neuromuscular disruptor (e.g., IRAC Group 5 - Spinosyns), for the next pest generation.

Rotational Spray Program Diagram

Gen1 Pest Generation 1 (Larval Stage) Spray1 Apply this compound (IRAC Group 18) Gen1->Spray1 Gen2 Pest Generation 2 (Larval Stage) Spray1->Gen2 Rotate MoA Spray2 Apply Spinosad (IRAC Group 5) Gen2->Spray2 Gen3 Pest Generation 3 (Larval Stage) Spray2->Gen3 Rotate MoA Spray3 Apply Pyrethroid (IRAC Group 3A) Gen3->Spray3

Caption: Example of a resistance management rotation using different MoA groups.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a novel insecticide within the valuable IGR class. The protocols outlined in this guide provide a robust framework for its synthesis, efficacy screening, and preliminary safety assessment. Future research should focus on:

  • Broad-Spectrum Efficacy: Expanding bioassays to a wider range of agricultural and horticultural pests.

  • Field Trials: Progressing from laboratory and greenhouse trials to small-scale field plots to evaluate performance under real-world conditions.

  • Toxicology: Conducting comprehensive mammalian and environmental toxicology studies required for regulatory approval.

  • Metabolism Studies: Investigating the metabolic fate of the compound in plants, soil, and water.

By following a structured and scientifically rigorous development path, the potential of this compound and its derivatives to contribute to sustainable and effective crop protection can be fully realized.

References

  • FBN (2024).CROP PROTECTION GUIDE.
  • BenchChem (2025).N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential.
  • Biopesticides International.Toxicity of Neem-based Insecticides on Non-target Aquatic Invertebrates: A Mini Review.
  • IRAC (Insecticide Resistance Action Committee).MODE OF ACTION CLASSIFICATION SCHEME.
  • ADAMA (2024).Crop Protection.
  • Calca Solutions.Advancing Hydrazine Agriculture Techniques with Calca Solutions.
  • US EPA (2025).Insecticides.
  • PubMed Central (2021).Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review.
  • ResearchGate (2023).Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination.
  • NDSU Agriculture (2024).North Dakota field crop insect management guide.
  • ACS Publications (2023).A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field.
  • ChemSynthesis (2025).this compound.
  • NZPPS (2024).Insecticide and miticide modes of action.
  • University of Florida, IFAS Extension (2022).Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture.
  • National Institutes of Health (NIH), PMC (2011).N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide.
  • PubMed Central (2019).Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor.
  • WinField® United.Insecticides Product Catalog.
  • UT Institute of Agriculture.The Insecticide and Miticide Mode of Action Field Guide.
  • Google Patents.Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • Google Patents.Hydrazine compounds useful as pesticides.
  • Beyond Pesticides (2025).Review of Scientific Literature Finds All Pesticide Classes Threaten Nontarget Organisms and Biodiversity.
  • LookChem (2025).What are the main application areas of hydrazine hydrate?.
  • University of Florida, IFAS Extension.Pesticide Effects on Nontarget Organisms.
  • Syngenta US.Glossary Terms.
  • ResearchGate (2018).Non-target toxicity of novel insecticides.

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methylbenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylbenzohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing the yield and purity of this important chemical intermediate. Here, we address common challenges through a troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses the most common issues encountered during the synthesis of this compound, which is typically prepared by the acylation of methylhydrazine with benzoyl chloride.

Problem 1: My reaction yield is consistently low or non-existent.

Low or no product formation is a frequent issue that can often be traced back to a few key areas. Let's break down the potential causes and solutions.

Possible Cause A: Poor Reagent Quality

  • The "Why": Benzoyl chloride is highly susceptible to hydrolysis from atmospheric moisture, converting it to unreactive benzoic acid.[1][2] Methylhydrazine can also degrade over time. If your reagents are compromised, the reaction cannot proceed as intended.

  • Solution:

    • Always use freshly opened or distilled benzoyl chloride to ensure its reactivity.[3]

    • Verify the purity of your methylhydrazine. If it is old or has been improperly stored, consider using a new bottle.

    • Ensure your reaction solvent is anhydrous. Using a dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is recommended.[1]

Possible Cause B: Inadequate Reaction Conditions

  • The "Why": The acylation of hydrazines is a rapid, often exothermic reaction.[4] Temperature control is critical to prevent side reactions. If the temperature is too low, the reaction rate may be too slow; if it's too high, the formation of byproducts increases significantly.[1]

  • Solution:

    • Maintain a low temperature (0-5 °C) during the dropwise addition of benzoyl chloride.[1] This is crucial for minimizing side reactions.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours to ensure it goes to completion.[3][5]

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[3] The disappearance of the starting materials will confirm the reaction is proceeding.

Possible Cause C: Incorrect Stoichiometry or Base Insufficiency

  • The "Why": The reaction between benzoyl chloride and methylhydrazine produces hydrochloric acid (HCl) as a byproduct.[5] This acid will protonate the unreacted methylhydrazine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this HCl as it forms.[3]

  • Solution:

    • Use at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl.[3] A slight excess (e.g., 1.1 equivalents) is often recommended to ensure complete neutralization.

    • Ensure you are using the correct molar ratios of your primary reactants. A slight excess of benzoyl chloride (e.g., 1.05 equivalents) can sometimes help drive the reaction to completion, but a large excess should be avoided.[3]

Problem 2: My final product is impure, with multiple spots on TLC.

The most common impurity in this synthesis is the N,N'-dibenzoyl-methylhydrazine byproduct.

Possible Cause: Di-acylation of Methylhydrazine

  • The "Why": Methylhydrazine has two nucleophilic nitrogen atoms. While the methylated nitrogen is less reactive, it can still react with a second molecule of benzoyl chloride, especially if the benzoyl chloride concentration is high locally or the temperature is elevated. This leads to the formation of an undesired N,N'-dibenzoyl byproduct.[1]

  • Solution:

    • Slow Addition at Low Temperature: This is the most critical factor. Add the benzoyl chloride solution dropwise to the stirred methylhydrazine solution while maintaining the temperature at 0-5 °C.[1][3] This keeps the instantaneous concentration of benzoyl chloride low, favoring mono-acylation.

    • Purification: If the byproduct still forms, it can often be removed through careful purification.

      • Recrystallization: this compound and the dibenzoyl byproduct often have different solubilities. Experiment with solvent systems like ethanol/water or ethyl acetate/hexane for effective recrystallization.[3][5]

      • Selective Hydrolysis: In some cases, the dibenzoyl byproduct can be selectively hydrolyzed back to the desired mono-benzoyl product or to a more easily separable compound by treatment with acid.[6][7] This involves carefully adjusting the pH to below 3 with an acid like HCl, heating to hydrolyze the impurity, and then re-neutralizing to precipitate the purified product.[1][6]

Problem 3: I obtain an oil instead of a solid product.
  • The "Why": The presence of impurities can depress the melting point of a compound, sometimes resulting in an oil. Alternatively, the product may be too soluble in the residual solvent from the workup.

  • Solution:

    • Trituration: Try adding a non-polar solvent, like hexane, to your crude oil and scratching the side of the flask with a glass rod. This can often induce crystallization.

    • Re-evaluate Purification: If trituration fails, it's a strong indication of significant impurities. Re-purify the material using the methods described above (recrystallization, selective hydrolysis). Column chromatography is another effective, albeit more resource-intensive, option.[1]

    • Solvent Removal: Ensure all extraction solvents have been thoroughly removed under reduced pressure before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism? The synthesis is a classic nucleophilic acyl substitution. The more nucleophilic nitrogen of methylhydrazine attacks the electrophilic carbonyl carbon of benzoyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, and the generated HCl is neutralized by a base.

Q2: Which solvent is best for this synthesis? Aprotic solvents are preferred as they do not react with benzoyl chloride. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices as they are good at dissolving the reactants and are relatively unreactive.[1]

Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method.[3] Use a suitable solvent system (e.g., 3:1 Ethyl Acetate:Hexane) to separate the starting material, product, and any byproducts. The reaction is complete when the methylhydrazine spot has disappeared.

Q4: What is a realistic yield for this synthesis? With optimized conditions and careful technique, yields can range from 70% to over 90%.[3] If your yields are significantly lower, it indicates a systematic issue with one of the factors outlined in the troubleshooting guide.

Data Summary & Key Parameters

The following table summarizes the impact of key reaction parameters on the synthesis outcome.

ParameterRecommended ConditionRationale & Expected Outcome
Temperature 0-5 °C during addition, then warm to RTMinimizes the formation of the N,N'-dibenzoyl byproduct, leading to higher purity.[1]
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that prevents hydrolysis of benzoyl chloride.
Base 1.1 eq. Triethylamine or PyridineNeutralizes HCl byproduct, preventing the deactivation of the methylhydrazine nucleophile.[3]
Addition Rate Slow, dropwise addition of benzoyl chlorideMaintains a low concentration of the acylating agent, favoring mono-acylation and improving yield.[3]
Purification Recrystallization (e.g., Ethanol/Water)Efficiently removes common impurities, particularly the dibenzoyl byproduct.[3][5]

Visualizing the Process

Reaction Mechanism

The diagram below illustrates the fundamental chemical transformation and highlights the key byproduct that must be controlled.

G cluster_reactants Reactants cluster_products Products & Byproducts R1 Benzoyl Chloride P1 This compound (Desired Product) R1->P1 1 eq. P2 N,N'-Dibenzoyl-methylhydrazine (Side Product) R1->P2 2 eq. R2 Methylhydrazine R2->P1 R2->P2

Caption: Desired reaction pathway versus a common side reaction.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common synthesis problems.

G cluster_diagnosis Diagnosis cluster_solution Solution Start Low Yield or Impure Product Q1 Check Reagent Quality (Benzoyl Chloride, Hydrazine) Start->Q1 Q2 Review Reaction Conditions (Temp, Addition Rate) Start->Q2 Q3 Verify Stoichiometry (Base, Reactants) Start->Q3 S1 Use Fresh/Distilled Reagents Use Anhydrous Solvent Q1->S1 S2 Add Benzoyl Chloride Slowly at 0-5°C Q2->S2 S3 Use >1 eq. of Base Q3->S3 S4 Recrystallize Product (e.g., EtOH/Water) S1->S4 If impurity persists S2->S4 If impurity persists S3->S4 If impurity persists

Sources

Technical Support Center: Troubleshooting Side Products in N-methylbenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylbenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the formation of side products during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a significant amount of a high-melting point, poorly soluble white solid in my this compound synthesis. What is it and how can I prevent its formation?

A1: This is a common issue, and the white solid is likely 1,2-dibenzoylhydrazine .

Causality: This side product arises from the reaction of two molecules of a benzoylating agent (like benzoyl chloride or methyl benzoate) with one molecule of hydrazine or methylhydrazine. In the context of this compound synthesis, this can happen through two primary routes:

  • Route A: Benzoylation of Benzhydrazide: If you are methylating benzhydrazide, the presence of any unreacted hydrazine in your starting material can react with the benzoylating agent to form 1,2-dibenzoylhydrazine.

  • Route B: Reaction with Benzoyl Chloride and Methylhydrazine: When using benzoyl chloride and methylhydrazine, if there is an excess of benzoyl chloride or if the reaction is not properly controlled, the initially formed this compound can be further benzoylated.

Prevention Strategy:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. A slight excess of methylhydrazine can help to consume all the benzoylating agent and minimize the formation of the di-benzoylated product.

  • Slow Addition: Add the benzoylating agent slowly and at a controlled temperature (ideally 0-5 °C) to the methylhydrazine solution. This minimizes localized high concentrations of the benzoylating agent, which can favor the formation of the side product.[1]

  • Purity of Starting Materials: Ensure the purity of your starting materials. If you are starting from benzhydrazide, ensure it is free from unreacted hydrazine.

Q2: My NMR spectrum shows signals that suggest over-methylation. What is the likely side product and how can I avoid it?

A2: The likely side product is N,N'-dimethyl-N-benzoylhydrazine .

Causality: Over-methylation occurs when the nitrogen atoms of the hydrazide moiety are methylated more than once. The use of strong methylating agents or harsh reaction conditions can lead to the formation of this di-methylated byproduct.

Prevention Strategy:

  • Choice of Methylating Agent: Use a milder methylating agent. For instance, dimethyl sulfate is a potent methylating agent and can lead to over-methylation if not used cautiously. Methyl iodide in the presence of a mild base like potassium carbonate can offer better control.

  • Reaction Conditions: Control the reaction temperature and time. Lower temperatures and shorter reaction times can help to prevent over-methylation. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Stoichiometry: Use a controlled amount of the methylating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

Q3: I have an isomeric impurity that is difficult to separate from my desired this compound. What could it be and how can I purify my product?

A3: A common isomeric impurity is N,N-dibenzoyl-2-methylhydrazine . This is particularly relevant when synthesizing N'-benzoyl-2-methylbenzohydrazide, a related compound, but the principle applies to similar syntheses.[1]

Causality: This isomer arises from the acylation of the same nitrogen atom twice. The formation of this N,N-diacyl isomer can be favored under certain conditions, particularly at higher reaction temperatures.[1]

Purification Strategy: Selective Hydrolysis

The N,N-diacyl isomer is more susceptible to hydrolysis under acidic conditions than the desired N,N'-diacyl product.[1] This difference in stability can be exploited for purification.

Experimental Protocol: Acid-Catalyzed Hydrolysis of N,N-Diacyl Byproduct

  • Dissolution: Suspend the crude product containing the isomeric impurity in a suitable solvent, such as a mixture of water and a co-solvent like ethanol.

  • Acidification: Add a dilute acid, such as hydrochloric acid, to the mixture to bring the pH to a level that facilitates selective hydrolysis.

  • Heating: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The goal is to hydrolyze the N,N-diacyl byproduct back to its corresponding carboxylic acid and hydrazide without significantly affecting the desired product.[1]

  • Neutralization and Isolation: After the selective hydrolysis is complete, cool the reaction mixture. The hydrolyzed byproducts can often be removed by filtration. Carefully neutralize the filtrate with a base (e.g., sodium hydroxide solution) to precipitate the purified this compound.

  • Final Purification: The precipitated product can be further purified by recrystallization from a suitable solvent.[2]

Q4: My reaction yield is consistently low. What are the common culprits and how can I improve it?

A4: Low yields can be attributed to several factors. A systematic troubleshooting approach is recommended.

Troubleshooting Low Yields in this compound Synthesis

Possible Cause Troubleshooting Steps & Rationale
Incomplete Reaction Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[3][4] Optimize Reaction Conditions: Systematically vary parameters like temperature, solvent, and catalyst (if applicable) to find the optimal conditions for your specific reaction.
Side Product Formation Identify Side Products: Use analytical techniques like NMR, LC-MS, or GC-MS to identify the major side products. Understanding what is being formed will guide your optimization efforts. Implement Prevention Strategies: Once the side products are identified, refer to the specific FAQs in this guide to implement targeted prevention strategies.
Losses During Workup & Purification Extraction Efficiency: Ensure your extraction solvent is appropriate for your product and that you are performing a sufficient number of extractions. Check the aqueous layer for your product if it has some water solubility. Precipitation/Crystallization: If you are isolating your product by precipitation, ensure the pH is adjusted correctly for maximum recovery. During crystallization, avoid using an excessive amount of solvent, which can lead to significant product loss in the mother liquor.[4]
Purity of Reagents Use High-Purity Starting Materials: Impurities in your starting materials can interfere with the reaction and lead to the formation of unwanted byproducts. Use freshly distilled or high-purity reagents.

Visualizing Reaction Pathways and Troubleshooting

To further aid in your understanding, the following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.

Synthesis_Pathways cluster_0 Desired Reaction cluster_1 Side Reaction 1: Dibenzoylation cluster_2 Side Reaction 2: Over-methylation Benzoyl Chloride Benzoyl Chloride This compound This compound Benzoyl Chloride->this compound Reacts with Methylhydrazine Methylhydrazine Methylhydrazine->this compound Reacts with N,N'-dimethyl-N-benzoylhydrazine N,N'-dimethyl-N-benzoylhydrazine This compound->N,N'-dimethyl-N-benzoylhydrazine Further reacts with Excess Benzoyl Chloride Excess Benzoyl Chloride 1,2-Dibenzoylhydrazine 1,2-Dibenzoylhydrazine Excess Benzoyl Chloride->1,2-Dibenzoylhydrazine Hydrazine Impurity Hydrazine Impurity Hydrazine Impurity->1,2-Dibenzoylhydrazine Strong Methylating Agent Strong Methylating Agent Strong Methylating Agent->N,N'-dimethyl-N-benzoylhydrazine

Caption: Desired reaction pathway versus common side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze Crude Product (TLC, NMR, LC-MS) start->analyze identify Identify Major Impurities analyze->identify unreacted_sm Unreacted Starting Material identify->unreacted_sm Yes dibenzoyl 1,2-Dibenzoylhydrazine identify->dibenzoyl Yes overmethylated Over-methylated Product identify->overmethylated Yes isomer Isomeric Byproduct identify->isomer Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_conditions control_addition Control Reagent Addition (Slow, Low Temp) dibenzoyl->control_addition mild_reagents Use Milder Reagents overmethylated->mild_reagents selective_hydrolysis Selective Hydrolysis isomer->selective_hydrolysis end Pure Product, High Yield optimize_conditions->end control_addition->end mild_reagents->end selective_hydrolysis->end

Sources

Technical Support Center: Purification of N-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of N-methylbenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides and frequently asked questions. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to overcome common hurdles in your experimental work.

Introduction to this compound and Its Purification Challenges

This compound is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. Its synthesis, typically through the reaction of methyl benzoate with methylhydrazine, can often yield a crude product containing unreacted starting materials, byproducts, and degradation products. The inherent polarity and potential for hydrogen bonding of the hydrazide functional group can present unique challenges during purification.

This guide provides a structured approach to troubleshooting these challenges, focusing on the most common purification techniques: recrystallization and column chromatography. We will also delve into the characterization of the purified product and address frequently asked questions regarding its handling and stability.

Troubleshooting Guide: Recrystallization

Recrystallization is often the first line of attack for purifying solid organic compounds like this compound.[1][2][3] The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures.[4]

Q1: My this compound won't crystallize upon cooling. What should I do?

This is a common issue that can arise from several factors. Here’s a systematic approach to troubleshoot this problem:

Possible Cause & Solution

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.

    • Action: Gently evaporate some of the solvent by blowing a stream of inert gas over the surface of the hot solution, then allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the product to "oil out."

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.

    • Action: If you are using a single solvent, try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the mixture to cool slowly. Common solvent pairs for moderately polar compounds include ethanol/water or ethyl acetate/hexane.[1]

  • Lack of Nucleation Sites: Crystal formation requires an initial seed or surface to begin growing.

    • Action 1 (Seeding): If you have a pure crystal of this compound, add a tiny speck to the cooled solution to induce crystallization.

    • Action 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.

  • Presence of Soluble Impurities: High concentrations of impurities can inhibit crystal formation.

    • Action: Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.

Q2: My this compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the crude solid is lower than the boiling point of the recrystallization solvent.

Possible Cause & Solution

  • Solution Cooled Too Quickly: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice.

    • Action: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • Solvent Issues: The solvent may be too nonpolar, or the concentration of the solute may be too high.

    • Action 1: Add more of the same solvent to the hot solution to decrease the concentration before allowing it to cool.

    • Action 2: Choose a more polar solvent or a different solvent pair. If using a solvent pair, try adjusting the ratio to have more of the "good" solvent.

  • Melting Point Depression: Impurities can significantly lower the melting point of your compound.

    • Action: If the oil solidifies upon further cooling, you can try to redissolve it in a minimal amount of hot solvent and attempt recrystallization again. The initial solidification, even if not crystalline, may have removed some impurities.

Experimental Protocol: Recrystallization of this compound (Illustrative)

This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, and mixtures like ethanol/water). A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If no crystals form, induce crystallization as described in Q1. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Table 1: Hypothetical Solubility of this compound Analogs in Common Solvents

SolventPolaritySolubility at 25°C ( g/100 mL)Solubility at Boiling ( g/100 mL)
WaterHighLowModerate
EthanolHighModerateHigh
Ethyl AcetateMediumHighVery High
TolueneLowLowModerate
HexaneLowVery LowLow

Note: This data is illustrative and based on the properties of similar benzohydrazide compounds. Actual solubility should be determined experimentally.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (commonly silica gel) as a mobile phase (eluent) is passed through the column.[6]

Q3: I'm not getting good separation of this compound from its impurities on my silica gel column. What can I do?

Poor separation can be frustrating. Here are some key parameters to adjust:

Possible Cause & Solution

  • Incorrect Eluent Polarity: The eluent may be too polar, causing all compounds to elute quickly and together, or too nonpolar, resulting in no elution.

    • Action: The ideal eluent system should provide a retention factor (Rf) of ~0.2-0.3 for the desired compound on a TLC plate.

      • If the Rf is too high, decrease the polarity of the eluent (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture).

      • If the Rf is too low, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).

  • Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.

    • Action: Use a larger column with more silica gel, or load less of your crude product. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1.

  • Poor Column Packing: The silica gel is not packed uniformly, leading to channeling and band broadening.

    • Action: Ensure the silica gel is packed as a uniform slurry and that there are no air bubbles or cracks in the column bed.

  • Compound Degradation on Silica: Some compounds can decompose on the acidic surface of silica gel.[7]

    • Action: You can deactivate the silica gel by adding a small amount of a base, like triethylamine (~1%), to the eluent. Alternatively, consider using a different stationary phase like alumina.

Q4: My this compound is eluting with an impurity that has a very similar Rf. How can I improve the resolution?

Separating compounds with similar polarities is a common challenge.

Possible Cause & Solution

  • Insufficiently Optimized Eluent System: A single eluent mixture may not be optimal for separating closely related compounds.

    • Action 1 (Gradient Elution): Start with a less polar eluent and gradually increase the polarity during the chromatography run. This can help to better resolve compounds that are close together on a TLC plate.

    • Action 2 (Alternative Solvent System): Sometimes, changing the solvent system entirely (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the interactions with the stationary phase and improve separation, even if the overall polarity is similar.

  • Suboptimal Column Dimensions: A short, wide column may not provide enough theoretical plates for a difficult separation.

    • Action: Use a longer, narrower column to increase the separation efficiency.

Experimental Protocol: Silica Gel Column Chromatography of this compound (Illustrative)
  • TLC Analysis: Develop a TLC of your crude material using different solvent systems (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol) to find an eluent that gives an Rf of ~0.2-0.3 for this compound and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Diagram 1: Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Eluent Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: A stepwise workflow for the purification of this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q5: What are the likely impurities in my crude this compound synthesized from methyl benzoate and methylhydrazine?

The common impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • Methyl Benzoate: Can be carried through the workup.

    • Methylhydrazine: Usually removed during aqueous workup due to its high water solubility.

  • Byproducts:

    • Benzoic Acid: Formed from the hydrolysis of methyl benzoate, especially if water is present.

    • 1,2-Dimethyl-1,2-dibenzoylhydrazine: Can form if the reaction conditions are not carefully controlled, leading to a di-acylated product.

  • Degradation Products:

    • Hydrazides can be susceptible to hydrolysis under strongly acidic or basic conditions, which would regenerate benzoic acid and methylhydrazine.

Q6: How can I assess the purity of my this compound?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point. The reported melting point for the related 4-methylbenzohydrazide is 116°C, which can serve as a reference point.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the sample into its components and detecting them, often with a UV detector.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[6][13]

Q7: What are the recommended storage conditions for this compound?

Hydrazides can be sensitive to air and moisture. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.

Q8: Is this compound susceptible to degradation?

  • Hydrolysis: The amide bond in hydrazides can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[14][15][16]

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition. The thermal stability of methylhydrazine has been studied, and it shows a strong exothermic decomposition peak.[17] Similar considerations should be taken for its derivatives.

Diagram 2: Potential Degradation Pathway of this compound

G NMBH This compound Products Benzoic Acid + Methylhydrazine NMBH->Products  Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: The primary degradation pathway for this compound is hydrolysis of the amide bond.

References

  • Chemsrc. This compound hydrochloride. (2024-04-05).
  • PubChem. This compound. National Center for Biotechnology Information.
  • Chemical Synthesis Database. 4-chloro-N'-methylbenzohydrazide. (2025-05-20).
  • ChemSynthesis. This compound. (2025-05-20).
  • The Royal Society of Chemistry. I. Materials II. Instrumentation III. Synthesis.
  • University of Colorado Boulder. Recrystallization.
  • University of California, Irvine. Recrystallization.
  • ResearchGate. Thermogravimetric analysis (TGA, DTG) traces showing the decomposition of compounds 1 and 2 in an inert (Ar) atmosphere.
  • University of California, Los Angeles. Recrystallization and Crystallization.
  • Organic Syntheses. Hydrazine, methyl-, sulfate.
  • CUNY Queensborough Community College. Purification by Recrystallization.
  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. J. Org. Chem. 2016, 81, 15, 6729–6735.
  • Field, L. D., et al. Basic 1H- and 13C-NMR Spectroscopy.
  • ResearchGate. 1H- and 13C-NMR spectra of impurity.
  • ResearchGate. FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives.
  • YouTube. synthesis of benzhydrazide from methyl benzoate. (2017-08-08).
  • Separation Science. GC/MS strategies for mutagenic impurities analysis.
  • National Institutes of Health. HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. (2024-09-27).
  • Journal of Energetic Materials. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine. 2019, 37(4), 436-444.
  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.
  • Royal Society of Chemistry. Acidic and Basic Amide Hydrolysis. Q. Rev. Chem. Soc., 1970, 24, 593-610.
  • University of Rochester. Troubleshooting Flash Column Chromatography.
  • YouTube. Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! (2023-10-06).
  • University of North Texas. Preparation of Methyl Benzoate.
  • Arkat USA, Inc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC 2008 (xi) 115-125.
  • Chemistry LibreTexts. 5.4: Hydrolysis Reactions. (2025-03-19).
  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Google Patents. The synthetic method of monomethylhydrazine. CN101402586A.
  • ResearchGate. Experimental methods in chemical engineering: Thermogravimetric analysis—TGA.

Sources

Technical Support Center: Enhancing the Purity of N-methylbenzohydrazide for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of N-methylbenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for biological screening and other sensitive applications. Achieving high purity is paramount, as even trace impurities can lead to ambiguous results, false positives, or toxicity in biological assays.

This document provides in-depth, field-proven insights into common purification challenges, offering troubleshooting guides, step-by-step protocols, and answers to frequently asked questions. Our approach is grounded in established chemical principles to ensure you can develop a robust, self-validating purification system.

Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the synthesis and purification of this compound.

Q1: What are the most common impurities in this compound synthesis?

The impurity profile of this compound is heavily dependent on the synthetic route. A common method involves the reaction of a benzoylating agent (like benzoyl chloride or methyl benzoate) with methylhydrazine. Potential impurities include:

  • Unreacted Starting Materials: Residual benzoyl chloride, benzoic acid, or methylhydrazine.

  • Isomeric Byproducts: The formation of the isomeric 1,1-disubstituted hydrazide, N'-benzoyl-N-methylhydrazine, can occur.

  • Di-acylated Byproducts: Symmetrically di-substituted hydrazides can form if the reaction stoichiometry is not carefully controlled.[1]

  • Solvent and Reagent Residues: Residual solvents or reagents like triethylamine or pyridine used in the reaction.[2]

Q2: My crude product is a sticky solid/oil. What is the best initial purification method?

An oily or sticky crude product often indicates the presence of significant impurities that depress the melting point. Before attempting recrystallization, it is advisable to perform a preliminary purification.

  • Liquid-Liquid Extraction: An aqueous workup can remove water-soluble impurities. If the reaction used a base like triethylamine, washing with a dilute acid (e.g., 1M HCl) can remove it.

  • Silica Plug: If the product is highly non-polar compared to the impurities, a quick filtration through a short plug of silica gel can be effective. Conversely, polar impurities like residual hydrazine will often stick to the silica.[3]

Q3: My compound "oils out" during recrystallization. What does this mean and how can I fix it?

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves or precipitates as a liquid instead of forming crystals upon cooling.[1] This happens when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: This is often caused by using a solvent in which the compound is too soluble or by the presence of impurities that significantly lower the melting point.

  • Solutions:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, then add more of the same solvent to decrease the saturation point.[4]

    • Change the Solvent System: Switch to a solvent with a lower boiling point or use a mixed-solvent system. For a mixed system, dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity persists. Re-heat to clarify and then cool slowly.[5] Common pairs include ethanol/water or toluene/hexane.[5][6]

Q4: How do I choose the right solvent system for column chromatography?

The ideal solvent system (eluent) for column chromatography should provide good separation between your target compound and its impurities, with a retention factor (Rf) for the target compound of approximately 0.25-0.35 on a TLC plate.[7]

  • Methodology:

    • Use Thin Layer Chromatography (TLC) to test various solvent systems.

    • Start with a non-polar solvent (e.g., hexane) and gradually increase polarity by adding a more polar solvent (e.g., ethyl acetate).

    • For polar compounds like this compound, a mixture of hexane and ethyl acetate or dichloromethane and methanol is often a good starting point.[8]

    • The goal is to find a system where all spots move off the baseline but are well-separated.

Q5: My compound appears to be degrading during purification. How can I prevent this?

Hydrazides can be susceptible to hydrolysis, especially under harsh acidic or basic conditions or at elevated temperatures.

  • Avoid Strong Acids/Bases: During aqueous workups, use mild acids (e.g., saturated NH₄Cl) and bases (e.g., saturated NaHCO₃) and minimize contact time.[9]

  • Temperature Control: Avoid prolonged heating during recrystallization. Do not heat the solvent to a rolling boil for extended periods. When removing solvent on a rotary evaporator, use a moderate water bath temperature.

  • Inert Atmosphere: While not always necessary, if the compound is sensitive to oxidation, performing purification steps under an inert atmosphere (Nitrogen or Argon) can be beneficial.

Q6: What are the definitive analytical techniques for assessing the purity of this compound?

A combination of techniques is required for a comprehensive purity assessment.[10][11]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying impurities.[12] The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the main compound from impurities. A high-purity sample should show a single major peak.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.[14][15]

Purification Troubleshooting Guides

Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on solubility differences.[16]

Problem Potential Cause(s) Troubleshooting Solutions
Crystallization Fails to Occur 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. The compound is highly soluble even at low temperatures.1. Boil off some of the solvent to increase concentration and attempt to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. 3. Add a "seed crystal" of pure compound.[1] 4. Cool the solution in an ice-salt bath for a lower temperature. 5. Change to a solvent in which the compound is less soluble.
Poor Recovery / Low Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during a hot filtration step. 3. The compound has moderate solubility even in the cold solvent.1. Minimize the amount of hot solvent used to just dissolve the solid.[5] 2. Before hot filtration, heat the funnel and receiving flask to prevent cooling.[5] 3. Cool the filtrate for an extended period in an ice bath to maximize crystal formation. 4. Concentrate the mother liquor and attempt a second recrystallization.
"Oiling Out" 1. The solution is supersaturated at a temperature above the compound's melting point. 2. High concentration of impurities depressing the melting point.1. Reheat the solution and add more solvent to lower the saturation point, then cool slowly.[4] 2. Use a different solvent or a mixed-solvent system.[5] 3. Consider a preliminary purification by column chromatography to remove impurities.
Crystals are Colored or Impure 1. Colored impurities are co-crystallizing with the product. 2. Rapid crystallization has trapped impurities within the crystal lattice.1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration.[5] Be aware that charcoal can also adsorb your product, so use it sparingly.[4] 2. Ensure the solution cools slowly without agitation to allow for selective crystallization.[17]
Guide 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[18]

Problem Potential Cause(s) Troubleshooting Solutions
Poor Separation 1. The chosen eluent is too polar or not polar enough. 2. The column was overloaded with the crude sample. 3. The column was packed improperly (channeling).1. Re-optimize the eluent system using TLC. For better separation of close spots, a less polar solvent system is often required.[7] 2. Use an appropriate amount of silica gel (typically a 30:1 to 100:1 ratio of silica to crude compound by weight). 3. Ensure the column is packed uniformly without air bubbles or cracks.
Compound Not Eluting 1. The eluent is not polar enough. 2. The compound is highly polar and has a very strong affinity for the silica gel.1. Gradually increase the polarity of the eluent (gradient elution).[18] For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. 2. If the compound is still not eluting, consider a stronger polar solvent like methanol. A small amount (1%) of triethylamine can be added to the eluent to help elute basic compounds.
Compound Eluting Too Quickly 1. The eluent is too polar.1. Switch to a less polar eluent system. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Peak Tailing 1. The compound is interacting too strongly with acidic sites on the silica gel. 2. The sample was loaded in a solvent that is too strong.1. Add a small amount of a modifier to the eluent, such as triethylamine (~0.5-1%) for basic compounds or acetic acid for acidic compounds. 2. Dissolve the crude sample in a minimal amount of a non-polar solvent or the eluent itself before loading onto the column.[1]

Experimental Protocols & Workflows

General Purification Workflow

The following diagram outlines a general workflow for purifying crude this compound.

G cluster_0 Initial Assessment & Cleanup cluster_1 Primary Purification cluster_2 Final Analysis & Product Crude Crude this compound Workup Aqueous Workup (e.g., wash with NaHCO₃) Crude->Workup Dry Dry Organic Phase (e.g., Na₂SO₄) Workup->Dry Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Decision Is the product a solid? Solvent_Removal->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column Column Chromatography Decision->Column No / Impure Solid Analysis Purity Analysis (NMR, HPLC, MS) Recrystallization->Analysis Column->Analysis Pure_Product Pure Product (>99%) Analysis->Pure_Product

Sources

Technical Support Center: Synthesis of N-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-methylbenzohydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. By understanding the root causes of impurity formation and implementing effective troubleshooting strategies, you can significantly improve the yield, purity, and consistency of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound from methyl benzoate and methylhydrazine?

When synthesizing this compound via the common route of reacting methyl benzoate with methylhydrazine, several impurities can arise. Identifying these is the first step toward successful troubleshooting.

Common Impurities:

  • Unreacted Starting Materials: The most straightforward impurities are residual methyl benzoate and methylhydrazine. Their presence often indicates an incomplete reaction.

  • Benzoic Acid: This impurity can form if the methyl benzoate starting material has hydrolyzed or if hydrolysis occurs during the reaction or workup.

  • 1,2-Dibenzoyl-1-methylhydrazine: This is a significant byproduct that can form, especially under certain reaction conditions.[1] It arises from the reaction of the desired this compound product with another molecule of methyl benzoate.

  • Symmetrical 1,2-Dibenzoylhydrazine: If the methylhydrazine starting material contains traces of hydrazine, the formation of 1,2-dibenzoylhydrazine is possible.[2][3]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent issue in hydrazide synthesis and can be attributed to several factors.[4][5] A systematic approach to identifying the cause is crucial for optimization.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction between methyl benzoate and methylhydrazine may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring, especially for heterogeneous mixtures.
Purity of Reactants Impurities in the starting materials, such as water in the methylhydrazine or benzoic acid in the methyl benzoate, can interfere with the desired reaction pathway.[4]Use high-purity or freshly distilled starting materials. Methyl benzoate can be purified by distillation.[7][8] Ensure methylhydrazine is stored under an inert atmosphere to prevent oxidation and moisture absorption.
Side Reactions The formation of byproducts, particularly 1,2-dibenzoyl-1-methylhydrazine, consumes the starting materials and the desired product, thereby reducing the overall yield.Carefully control the stoichiometry of the reactants. Using a slight excess of methylhydrazine can help to ensure the complete consumption of methyl benzoate and minimize the formation of the dibenzoyl impurity.[6]
Product Loss During Workup The desired product may be lost during the extraction and purification steps. This can be due to its partial solubility in the aqueous phase or inefficient extraction.Optimize the workup procedure. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous layer. Perform multiple extractions with a suitable organic solvent to maximize recovery.[9]
Q3: I've identified 1,2-dibenzoyl-1-methylhydrazine as a major impurity. What is the mechanism of its formation and how can I prevent it?

The formation of 1,2-dibenzoyl-1-methylhydrazine is a common side reaction that can significantly impact the purity of the final product.

Mechanism of Formation:

This impurity arises from the acylation of the initially formed this compound by another molecule of methyl benzoate. The remaining N-H proton on the this compound is still nucleophilic enough to attack the carbonyl carbon of methyl benzoate, especially if there is an excess of the ester or if the reaction temperature is too high.

Prevention Strategies:

  • Stoichiometric Control: Use a slight molar excess of methylhydrazine relative to methyl benzoate. This will favor the consumption of the ester by the more nucleophilic methylhydrazine, reducing the likelihood of it reacting with the product.

  • Controlled Addition: Add the methyl benzoate to the methylhydrazine solution slowly and in a controlled manner. This helps to maintain a low concentration of the ester throughout the reaction, minimizing the chance of the side reaction occurring.

  • Temperature Management: Maintain a moderate reaction temperature. Higher temperatures can accelerate the rate of the undesired side reaction.

Troubleshooting Guide

Issue 1: The isolated product is an oil or a sticky solid that is difficult to handle.

Potential Cause: This often indicates the presence of unreacted starting materials or low-molecular-weight impurities that are depressing the melting point of the product.

Troubleshooting Steps:

  • Confirm Product Formation: Analyze a small sample of the crude product by TLC, NMR, or FT-IR to confirm the presence of this compound.[10]

  • Aqueous Wash: Wash the crude product with a dilute acid solution to remove any unreacted methylhydrazine. Subsequently, wash with a dilute base solution (e.g., sodium bicarbonate) to remove any benzoic acid.

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[4] Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or toluene. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to promote the formation of pure crystals.

Issue 2: The reaction appears to be very slow or does not proceed to completion.

Potential Cause: Several factors can contribute to a sluggish reaction, including low reactivity of the starting materials or the presence of inhibitors.

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. While the reaction can be run neat, using a solvent like ethanol or methanol can help to dissolve the reactants and facilitate the reaction.[9]

  • Catalysis: While not always necessary, the addition of a catalytic amount of acid can sometimes accelerate the reaction. However, this should be done with caution as it can also promote side reactions.

  • Microwave-Assisted Synthesis: For more rapid and efficient synthesis, consider using microwave irradiation. This technique can often reduce reaction times from hours to minutes and improve yields.[11]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Acid-Base Extraction for Impurity Removal
  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove basic impurities like unreacted methylhydrazine.

  • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like benzoic acid.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Visual Diagrams

Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Reactants Methyl Benzoate + Methylhydrazine Reaction Reaction (Controlled Temperature) Reactants->Reaction Crude Crude Product Reaction->Crude Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Impurity Removal Recrystallization Recrystallization Workup->Recrystallization Pure Pure this compound Recrystallization->Pure G MB Methyl Benzoate Product This compound MB->Product + Methylhydrazine MH Methylhydrazine Impurity 1,2-Dibenzoyl-1-methylhydrazine Product->Impurity + Methyl Benzoate

Caption: Reaction pathways for the formation of the desired product and a major impurity.

References

  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure.
  • Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • Google Patents. (n.d.). CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl).
  • BenchChem. (2025). N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential. BenchChem. https.://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaAxY66P62Om8degEqlCDu34xKuhYlV51fZU07w6OlvdCT3ZakET4hqeQvC1qZpMZKZfSBrg5XmqExPGGI-BPTq8e47KP3XaOiL3zctqZV-MD4c13LOa1tbevhWVp5YJxjo5bEg0AahDIL5-WWHRRktEGQou5oWD8doaXfk0L8cg2AmHaeyR1w8amGtjlzYVu5TDQgFEhHLDvE7lAb-0G7PrPCH-IXnNAWprRLlUVXsVmJRlOxDo2YjHXSolJ9ER2Y9Q==
  • ResearchGate. (n.d.). Formation of 1,2‐dibenzoylhydrazine (8) on reacting of benzoyl chloride (7 a)
  • BenchChem. (2025).
  • BenchChem. (2025).
  • PMC. (n.d.). 1,2-Dibenzoylhydrazine–dimethylformamide (3/1).
  • BenchChem. (n.d.). This compound | High Purity | For Research Use.
  • ResearchGate. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)
  • ChemSynthesis. (2025). This compound.
  • PMC. (n.d.). N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide.
  • PubChem. (n.d.). 1,2-Dibenzoyl-1-methylhydrazine.
  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros.
  • MDPI. (n.d.). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase.
  • Sciencemadness Discussion Board. (2023). NHN synthesis not working.
  • Wikipedia. (n.d.).
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • ResearchGate. (2025). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.
  • CymitQuimica. (n.d.). This compound.
  • Chemical Synthesis Database. (2025). 4-chloro-N'-methylbenzohydrazide.
  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...).
  • PMC. (2006). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide.
  • PubChem. (n.d.). This compound.
  • Parchem. (n.d.). N'-methylbenzohydrazide (Cas 123342-22-3).
  • Quora. (2018).
  • Organic Syntheses. (n.d.). Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes. Organic Syntheses Procedure.
  • NITRATION OF METHYL BENZO
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • ChemScene. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
  • Google Patents. (n.d.).
  • BenchChem. (2025).

Sources

Technical Support Center: N-methylbenzohydrazide Stability & Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methylbenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and prevent the degradation of this compound during storage and handling. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common queries regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound? A: this compound should be stored in a cool, dry, and dark environment. The recommended temperature is 2-8°C. The container must be tightly sealed and the headspace preferably purged with an inert gas like nitrogen or argon to minimize exposure to oxygen and moisture.[1][2][3]

Q2: My this compound powder has developed a slight yellow tint. Is it still usable? A: A color change often indicates chemical degradation, likely due to oxidation or photodegradation. While minor discoloration may not significantly impact all applications, it signals a change in purity. We strongly recommend re-analyzing the material by HPLC or another suitable method to quantify its purity before use. For sensitive applications, using a fresh, un-discolored batch is advisable.

Q3: I suspect my compound has degraded. What are the likely breakdown products? A: The two most common degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: Breaks the amide bond, yielding benzoic acid and N-methylhydrazine.[4][5]

  • Oxidation: Targets the hydrazine moiety, potentially forming various oxidized species, including N-methyl-N'-benzoyl-diazene as an initial product.[6]

Q4: How can I quickly check the stability of my stored this compound? A: A simple Thin-Layer Chromatography (TLC) analysis can be a rapid qualitative check. Spot the stored sample alongside a fresh standard (if available) on a TLC plate. The appearance of new spots or a significant change in the main spot's retention factor (Rf) suggests degradation. Refer to Section 4 for a detailed protocol.

Q5: Is this compound sensitive to light? A: Yes. Like many hydrazine derivatives, it is potentially photosensitive.[2][7] Exposure to light, especially UV radiation, can provide the energy to initiate oxidative and other degradation reactions.[8][9] Always store in amber vials or containers wrapped in aluminum foil to protect from light.

Section 2: Understanding this compound Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical mechanisms at play. This compound's structure contains both an amide-like linkage and a hydrazine group, making it susceptible to several degradation pathways.

Key Degradation Mechanisms:
  • Hydrolysis: The amide bond in the hydrazide structure is susceptible to cleavage by water, a reaction catalyzed by both acids and bases.[5][10] This is one of the most common degradation pathways for pharmaceuticals in solution.[10]

    • Mechanism: Nucleophilic attack of water on the carbonyl carbon, leading to the breaking of the C-N bond.

    • Products: Benzoic acid and N-methylhydrazine.

  • Oxidation: The hydrazine moiety is a reducing agent and is readily oxidized.[11] The nitrogen atoms in the hydrazine group are in a reduced state and can be attacked by atmospheric oxygen, peroxides, or trace metal ions.[12][13]

    • Mechanism: This is often a complex, multi-step process that can involve radical intermediates.[6] The initial step is often the formation of a diazene intermediate.

    • Products: Can include a range of oxidized species, eventually leading to benzoic acid and nitrogen gas upon complete decomposition.

  • Photodegradation: Light energy, particularly in the UV spectrum, can be absorbed by the molecule, promoting it to an excited state. This excess energy can initiate chemical reactions, most commonly photo-oxidation.[7][14]

    • Mechanism: Light can catalyze the formation of free radicals, which then react with oxygen or other molecules, propagating a degradation chain reaction.

    • Prevention: The most effective prevention is physical blocking of light using opaque or amber containers.[10]

  • Thermal Degradation: Elevated temperatures accelerate the rates of all chemical reactions, including hydrolysis and oxidation.[15][16][17] While stable at room temperature for short periods, long-term storage at elevated temperatures will lead to significant degradation.

The primary pathways are summarized in the diagram below.

G cluster_main cluster_products NMBH This compound (Stable) Hydrolysis_Products Benzoic Acid + N-methylhydrazine NMBH->Hydrolysis_Products H⁺ / OH⁻ Oxidation_Products Oxidized Species (e.g., Diazene derivatives) NMBH->Oxidation_Products H2O Moisture (Hydrolysis) H2O->Hydrolysis_Products O2 Oxygen / Light (Oxidation) O2->Oxidation_Products Heat High Temperature Heat->Hydrolysis_Products accelerates Heat->Oxidation_Products accelerates

Caption: Primary degradation pathways for this compound.

Section 3: Troubleshooting Guide

This guide helps diagnose and address common issues observed during the storage and use of this compound.

Observed Issue Potential Cause(s) Recommended Actions & Explanation
Change in physical appearance (e.g., clumping, discoloration from white to yellow/brown) Moisture absorption & Oxidation/Photodegradation: Clumping indicates water uptake. Discoloration is a classic sign of oxidation, often accelerated by light.1. Discard and Replace: For critical experiments, this is the safest option. 2. Re-qualification: If material is valuable, analyze purity via HPLC, NMR, or LC-MS to quantify the intact compound. 3. Review Storage: Ensure the container is tightly sealed, stored in a desiccator if necessary, and fully protected from light.[2][11]
New peaks appear in HPLC/LC-MS analysis Chemical Degradation: The appearance of new, related peaks is a definitive sign of degradation.1. Identify Degradants: Compare retention times to standards of benzoic acid if possible. Use mass spectrometry (MS) to identify the mass of the new peaks. A peak corresponding to the mass of benzoic acid (122.12 g/mol ) suggests hydrolysis.[18] 2. Perform Forced Degradation: To confirm, subject a small sample to mild acidic or basic conditions and re-analyze. This can help confirm the identity of hydrolytic degradants.[19][20]
Decreased potency or inconsistent experimental results Loss of Purity: A lower concentration of the active compound due to degradation will lead to unreliable results.1. Quantitative Analysis: Perform a quantitative purity assessment (e.g., qNMR or HPLC with a calibrated standard curve). 2. Implement Stability Check Protocol: Institute a routine stability check (see Section 4) for all batches stored for an extended period.
Precipitate forms in a stock solution Degradation & Low Solubility: A hydrolysis product, benzoic acid, has poor solubility in neutral aqueous solutions and may precipitate out.1. Analyze Supernatant and Precipitate: Separate the phases and analyze both. The precipitate is likely benzoic acid. 2. Adjust Solution Conditions: Prepare fresh stock solutions daily. If solutions must be stored, keep them refrigerated, protected from light, and consider using a buffered or aprotic solvent system if compatible with the application.
Troubleshooting Workflow

G Start Observe Anomaly (e.g., color change, new peak) Check1 Is the material for a critical application? Start->Check1 Action1 DISCARD and use a fresh batch Check1->Action1 Yes Action2 PROCEED TO QUALIFICATION Check1->Action2 No Review REVIEW STORAGE PROCEDURES (See Protocol 4.2) Action1->Review Qualify Perform Qualitative Check (e.g., TLC) Action2->Qualify Check2 Is degradation indicated? Qualify->Check2 Check2->Action1 Obvious Quantify Perform Quantitative Analysis (e.g., HPLC, qNMR) Check2->Quantify Uncertain / Minor Check3 Is purity within acceptable limits for use? Quantify->Check3 Check3->Action1 No Use USE WITH CAUTION Document purity results Check3->Use Yes Use->Review

Caption: Decision workflow for troubleshooting this compound degradation.

Section 4: Protocols for Ensuring Stability

Adhering to standardized protocols is the most effective way to ensure the long-term integrity of your this compound.

Protocol 4.1: Proper Receipt and Initial Assessment

Objective: To establish a baseline of quality for each new batch of this compound.

  • Visual Inspection: Upon receipt, immediately inspect the container for an intact seal. Note the color and physical state of the compound. It should be a white to off-white crystalline solid.

  • Log Information: Record the manufacturer, lot number, date of receipt, and initial appearance in a dedicated chemical inventory log.

  • Baseline Analysis (Recommended): For critical long-term projects, perform an initial HPLC or LC-MS analysis to confirm purity and establish a reference chromatogram. This is a crucial step for future comparisons.

  • Transfer and Purge: If the compound arrived in a large container and will be used in small portions, aliquot it into smaller, amber glass vials under an inert atmosphere (e.g., in a glovebox or using a nitrogen line). This minimizes repeated exposure of the entire batch to air and moisture.[1][21]

  • Immediate Storage: Immediately place the aliquots and the main container in the proper storage conditions as outlined below.

Protocol 4.2: Long-Term Storage

Objective: To provide an optimal environment to minimize degradation over time.

  • Container: Use amber glass vials with PTFE-lined screw caps. For maximum protection, wrap the vials in aluminum foil.[10]

  • Atmosphere: Before sealing, flush the vial's headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds. This displaces oxygen and moisture. Seal the cap tightly immediately after. Storage under a nitrogen blanket is a recommended practice for hydrazines.[2][21]

  • Temperature: Store the sealed vials in a refrigerator at 2-8°C . Do not freeze, as this can introduce moisture through condensation cycles.

  • Environment: The storage location must be dry and away from any oxidizing agents, strong acids, or strong bases.[11]

  • Labeling: Ensure each vial is clearly labeled with the compound name, lot number, and date it was aliquoted.

Protocol 4.3: Quick Stability Check via TLC

Objective: To perform a rapid, low-cost assessment of purity before using a stored sample.

  • Materials:

    • Silica gel TLC plate (e.g., Silica Gel 60 F254).

    • Mobile Phase: A non-polar/polar mixture such as 7:3 Hexane:Ethyl Acetate (this may require optimization).

    • Sample solutions: Prepare dilute solutions (~1 mg/mL) of your stored this compound and a reference standard (if available) in a suitable solvent like ethyl acetate.

    • Visualization: UV lamp (254 nm).

  • Procedure:

    • Using a capillary tube, spot a small amount of the stored sample and the reference standard side-by-side on the TLC plate's baseline.

    • Develop the plate in a chamber saturated with the mobile phase until the solvent front is near the top.

    • Remove the plate and allow it to air dry completely.

  • Analysis:

    • Visualize the plate under a UV lamp.

    • Good Quality: The stored sample shows a single, distinct spot with the same Rf value as the reference standard.

    • Degradation Suspected: The stored sample shows smearing, a faint spot at the baseline (polar impurities), or additional spots not present in the reference. Benzoic acid, a potential degradant, is more polar and will have a lower Rf value.

References

  • Reddit. (2021). Storage of Boc-hydrazide. r/chemistry. [Link]
  • Hu, Y. et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
  • Cole-Parmer. (n.d.).
  • Al-Anezi, K. et al. (n.d.). DECOMPOSITION OF HYDRAZINE IN PRESERVED BOILERS.
  • NASA Technical Reports Server. (n.d.). THERMAL DECOMPOSITION OF HYDRAZINE. [Link]
  • Lucien, H. W. (1961). Thermal Decomposition of Hydrazine.
  • DTIC. (1971). RESEARCH ON HYDRAZINE DECOMPOSITION. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: ANALYTICAL METHODS. [Link]
  • Organic Syntheses. (n.d.). Acetone hydrazone. [Link]
  • MedCrave. (2016).
  • Chen, A. et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A. [Link]
  • Research Journal of Pharmacy and Technology. (n.d.).
  • Pharmaceutical Outsourcing. (2012).
  • Singh, R. et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.).
  • Shama, J. et al. (1991). Chemical oxidation and metabolism of N-methyl-N-formylhydrazine. Evidence for diazenium and radical intermediates. Food and Chemical Toxicology. [Link]
  • Pearson. (n.d.). Amide Hydrolysis Exam Prep. [Link]
  • ResearchGate. (2020).
  • SciSpace. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 7: ANALYTICAL METHODS. [Link]
  • Darwish, H. W. et al. (2009). Photodegradation and photostability-indication of mequitazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • YouTube. (2019). Hydrolysis of Amides. [Link]
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
  • Waterman, K. C. (2010).
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
  • PubChem. (n.d.). N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide. [Link]
  • Chemistry LibreTexts. (2021). 5.4: Hydrolysis Reactions. [Link]
  • El-Gindy, A. et al. (2011). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. Journal of Pharmaceutical Analysis. [Link]
  • ResearchGate. (2020).
  • Chemistry LibreTexts. (2021). 23.
  • ResearchGate. (2017).
  • Sarr, A. et al. (2020). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules. [Link]
  • FULIR. (2023).
  • Quora. (2018).
  • Chemistry LibreTexts. (2022).

Sources

troubleshooting low yield in hydrazine carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Hydrazine Carbamate Synthesis: Troubleshooting Low Yields

Welcome to the technical support center for hydrazine carbamate synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and resolve challenges in your own research. Low yield is a frequent and frustrating issue in the synthesis of hydrazine carbamates and their derivatives. This guide is structured to help you systematically troubleshoot common failure points, whether you are performing a classical urea-based synthesis or a direct N-amination of a carbamate precursor.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific, common problems encountered during synthesis. Each question is designed to reflect a real-world experimental challenge, followed by a detailed, evidence-based solution.

Q1: My reaction yield is consistently low (<50%) when synthesizing hydrazine from urea, sodium hypochlorite, and a base. What are the most likely causes?

This process, a variation of the Raschig process, is robust but highly sensitive to reaction conditions.[1] Low yields can almost always be traced back to one of four areas: reagent integrity, temperature control, side reactions, or catalytic decomposition.

1. Reagent Quality and Stoichiometry

The precise molar ratio of reactants is critical for maximizing yield.[2][3] Deviations can lead to incomplete conversion or the promotion of side reactions.

  • Sodium Hypochlorite (NaOCl): The concentration of your NaOCl solution must be accurately known. It degrades over time, so it should be titrated before use (e.g., iodometric titration). Using a degraded or inaccurately measured amount of NaOCl is a primary cause of low conversion.

  • Urea-to-Hypochlorite Ratio: A molar ratio of 1:1 is often cited as optimal.[3] An excess of urea may remain unreacted, while a significant excess of hypochlorite can lead to the oxidation of the newly formed hydrazine.[3]

  • Base Concentration (e.g., NaOH): A sufficient amount of strong base is required to drive the reaction, often in a 2-3 molar equivalent to the urea.[3][4] However, using a large excess can be uneconomical and complicate downstream processing.[5]

2. Strict Temperature Control

The initial reaction to form the chloro-urea intermediate is exothermic.[5] Failure to maintain low temperatures during the initial mixing phase is a frequent cause of failure.

  • Initial Mixing: The mixing of urea, base, and sodium hypochlorite should be performed at low temperatures, typically between 0-5 °C.[3][5] This minimizes the decomposition of the hypochlorite and prevents runaway side reactions.

  • Heating for Reaction Completion: After the initial controlled mixing, the reaction mixture is typically heated to drive the formation of hydrazine. A temperature of around 90-105 °C is often required for the rearrangement to occur.[3][4] Insufficient heating will result in incomplete reaction, while overheating can decompose the hydrazine product.[6]

3. Competing Side Reactions

The desired reaction pathway competes with several yield-reducing side reactions.

  • Hydrazine Decomposition: The primary culprit for yield loss is the reaction between the hydrazine product and unreacted sodium hypochlorite, which oxidizes the hydrazine to nitrogen gas (N₂) and water. This is why controlled, slow addition of reagents and maintaining the correct stoichiometry are paramount.

  • Formation of Byproducts: Depending on the conditions, side reactions can produce ammonia and sodium carbonate, consuming reactants and complicating purification.[5]

4. Catalytic Decomposition by Metal Ions

Hydrazine decomposition is significantly catalyzed by trace amounts of metal ions, particularly copper, cobalt, and iron oxides (rust).[6][7]

  • Glassware: Always use clean glassware. Avoid using any equipment with visible rust or metal fittings that may come into contact with the reaction mixture.

  • Reagent Purity: Use high-purity reagents to avoid introducing metallic contaminants.

  • Additives: Some protocols report that the addition of a gelatin or glue solution can chelate stray metal ions, thereby protecting the hydrazine from decomposition and increasing the yield.[1][3]

Below is a workflow diagram to guide your troubleshooting process for this specific synthesis.

G start Low Yield in Urea-Based Synthesis check_naocl 1. Titrate NaOCl Solution start->check_naocl result_naocl Concentration Correct? check_naocl->result_naocl check_stoich 2. Verify Molar Ratios (Urea:NaOCl:Base) result_stoich Ratios Correct? check_stoich->result_stoich check_temp 3. Monitor Temperature Profile result_temp Mixing < 5°C? Holding > 90°C? check_temp->result_temp check_purity 4. Assess Reagent Purity & Glassware Cleanliness result_purity High Purity? No Metal Contact? check_purity->result_purity result_naocl->check_stoich Yes adjust_naocl Adjust NaOCl Volume result_naocl->adjust_naocl No result_stoich->check_temp Yes adjust_stoich Recalculate & Re-weigh result_stoich->adjust_stoich No result_temp->check_purity Yes adjust_temp Improve Cooling/Heating Control result_temp->adjust_temp No adjust_purity Use New Reagents / Acid-Wash Glassware Consider Adding Gelatin result_purity->adjust_purity No success Yield Improved result_purity->success Yes adjust_naocl->check_naocl adjust_stoich->check_stoich adjust_temp->check_temp adjust_purity->check_purity

Caption: A logical workflow for troubleshooting low yields in urea-based hydrazine synthesis.

Q2: I am attempting to synthesize a chiral N-amino carbamate by direct amination, but I only recover my starting material. What is going wrong?

This approach involves deprotonating a parent carbamate followed by quenching with an electrophilic aminating agent (e.g., chloramine, HOSA, DPPHA).[8] Full recovery of the starting material almost always points to a failure in the initial deprotonation step.

  • Incomplete Deprotonation: The N-H proton of a carbamate is not highly acidic. A very strong base is required for complete deprotonation.

    • Base Choice: Bases like n-Butyllithium (nBuLi) or potassium tert-butoxide (KOtBu) are typically used.[8] Ensure your base is not old or degraded. It is best practice to titrate organolithium reagents before use.

    • Temperature: Deprotonation is usually performed at very low temperatures (e.g., -78 °C) to prevent side reactions. However, if the deprotonation is slow, a slight increase in temperature or a longer stirring time before adding the aminating agent might be necessary.[8]

  • Aminating Agent Quality: Electrophilic aminating agents can be unstable. Ensure they are pure and handled under strictly anhydrous and inert conditions to prevent decomposition before they can react.[8]

  • Verification Protocol: To confirm if deprotonation is the issue, run a control experiment. After the deprotonation step (stirring with base at low temperature), quench a small aliquot of the reaction mixture with an electrophilic trap like methyl iodide (MeI) instead of the aminating agent.[8] If you observe N-methylation of your carbamate (detectable by LC-MS or NMR), your deprotonation is successful, and the problem lies with the aminating agent or subsequent steps. If you still recover only the starting material, the deprotonation is failing.

Q3: My crude product is impure, and I'm losing significant yield during purification. What are the best practices for isolation and purification?

Yield loss during purification is common, especially if the carbamate is highly soluble in the workup solvents or thermally unstable.

  • Workup: For urea-based synthesis, the initial product is in a highly alkaline aqueous solution containing salts like NaCl and Na₂CO₃.[9] Acidification is often used to precipitate the hydrazine as a salt (e.g., hydrazine sulfate), which can then be isolated by filtration.[3] Be cautious, as strong acidification of hydrazine solutions can be highly exothermic.[6]

  • Recrystallization: This is the most common method for purifying solid hydrazine carbamates. The key is selecting an appropriate solvent system. A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble and then add a cold anti-solvent to induce crystallization. For tert-butyl carbazate, recrystallization from a ligroin mixture has been reported to give high recovery.[10]

  • Distillation: For liquid or low-melting point carbazates (like tert-butyl carbazate), vacuum distillation can be an effective purification method.[10] However, be aware that some carbamates can decompose upon heating, even under vacuum.[10]

  • Purity Analysis: Before and after purification, analyze the product using appropriate techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for assessing purity and quantifying residual impurities.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the final product.[13]

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental reaction mechanism for the urea-based synthesis of hydrazine?

The reaction is believed to proceed through a mechanism analogous to the Hofmann rearrangement.[5] The key steps are:

  • N-Chlorination: Urea is deprotonated by the base, and the resulting anion attacks the electrophilic chlorine on sodium hypochlorite to form N-chlorourea.

  • Deprotonation: A second proton is removed from the nitrogen by the base, forming an N-chloroamide anion.

  • Rearrangement: This intermediate undergoes rearrangement, where the carbonyl group's adjacent carbon migrates to the nitrogen, and the chloride ion is eliminated. This forms an isocyanate intermediate.

  • Hydrolysis & Hydrazine Formation: The highly reactive isocyanate is then attacked by hydroxide or water, ultimately leading to the formation of hydrazine and carbonate.

G urea Urea (H₂N-CO-NH₂) chlorourea N-Chlorourea intermediate urea->chlorourea + NaOCl, NaOH - NaCl isocyanate Isocyanate intermediate (HN=C=O) chlorourea->isocyanate + NaOH (Rearrangement) - H₂O, Cl⁻ hydrazine Hydrazine (H₂N-NH₂) isocyanate->hydrazine + H₂O / OH⁻ (Hydrolysis)

Caption: Simplified reaction pathway for hydrazine synthesis from urea.

FAQ 2: How critical is the purity of hydrazine hydrate if used as a starting material?

Extremely critical. Hydrazine is a powerful reducing agent and is susceptible to air oxidation and catalytic decomposition.[6][14] Commercial hydrazine hydrate often contains trace metal impurities and decomposition products like ammonia.[7] Using impure hydrazine can lead to:

  • Inaccurate stoichiometry, as the actual concentration is lower than stated.

  • Introduction of catalysts (metal ions) that degrade the desired product.

  • Formation of unwanted side products.

If high purity is required, consider purifying commercial hydrazine hydrate by distillation under an inert atmosphere before use.[9][15]

FAQ 3: What are the primary side reactions to be aware of, and how can they be minimized?

Understanding and controlling side reactions is key to achieving high yields.

Side Reaction Description Mitigation Strategy Reference
Product Oxidation The desired hydrazine product is oxidized by excess oxidant (e.g., NaOCl) to N₂ gas.Maintain strict 1:1 stoichiometry; use slow, controlled addition of the oxidant at low temperatures.[3]
Carbamate Dimerization In syntheses involving carbamoyl azides, the azide can react with a semicarbazide product to form a dimer.Control reaction temperature. Adding hydrazine to the azide at 0 °C favors the monomer, while higher temperatures (50 °C) can promote dimerization.[13]
Urea Formation When using isocyanates or chloroformates, reaction with trace water can lead to the formation of symmetric ureas.Ensure strictly anhydrous conditions (dry solvents and glassware, inert atmosphere).[16][17]
Catalytic Decomposition Trace metals (Fe, Cu, Co) catalyze the decomposition of hydrazine into N₂, NH₃, and H₂.Use acid-washed glassware; use high-purity reagents; consider adding a chelating agent like gelatin.[6][7]

FAQ 4: Which analytical techniques are recommended for monitoring reaction progress and quantifying yield?

A multi-pronged approach is best for robust analysis.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and easy way to qualitatively monitor the consumption of starting materials and the appearance of the product.

  • Purity Assessment & Quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the standard methods for determining the purity of the final product and quantifying the yield.[11][18] For volatile compounds like hydrazine, derivatization is often required before GC analysis to improve stability and detection.[12][19]

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) is indispensable for confirming the chemical structure of your synthesized hydrazine carbamate.[13] Mass Spectrometry (MS) is used to confirm the molecular weight of the product.[13]

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
  • Lee, J., et al. (2007). Method and apparatus for preparing hydrazo-dicarbonamide using urea as starting material. Patent 1446378.
  • Reddit User Discussion. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros.
  • Pessina, F., et al. (2010). Study of the Reaction between Carbamoyl Azides of α‐N‐Protected Amino Acids and Hydrazine Monohydrate. European Journal of Organic Chemistry.
  • OSHA. (n.d.). HYDRAZINE Method no.: ID-209.
  • G. C. T. Soci, et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides).
  • D'Elia, V., et al. (n.d.). Reaction of primary amines and phenyl hydrazine with dicarbonates 1 or 2. ResearchGate.
  • O'Brien, G. T., et al. (2019). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.
  • Krylov, V. A. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Russian Chemical Reviews.
  • Bogolubsky, A. V., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances.
  • Wang, Z., et al. (2024). Energy-Saving Design of Urea Method for Hydrazine Hydrate Process. Reactions.
  • Fischer-Tropsch Archive. (n.d.). Synthesis of Hydrazine from Urea.
  • NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines.
  • Britannica. (n.d.). Raschig process.
  • CN1051993C. (1991). Proces for producing hydrazine hydrate by urea optimization method. Google Patents.
  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
  • G. C. T. Soci, et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • Organic Syntheses. (2011). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine.
  • Rocketdyne. (1971). RESEARCH ON HYDRAZINE DECOMPOSITION. DTIC.
  • National Center for Biotechnology Information. (n.d.). Hydrazine. PubChem.
  • Reddit User Discussion. (2025). Help with Low Yield Synthesis. r/Chempros.
  • Bayer AG. (1996). Process for the removal of impurities from hydrazine hydrate. Google Patents.
  • MacNaughton, M. G., et al. (1981). Environmental chemistry and management of hydrazine. Aviation, Space, and Environmental Medicine.
  • Mitsubishi Gas Chemical Co. (1990). Process for producing a purified hydrazine hydrate. Google Patents.
  • Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research.

Sources

Technical Support Center: Optimizing the Acylation of 2-Methylbenzohydrazide with Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N'-benzoyl-2-methylbenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this common yet critical acylation reaction. Drawing from established principles of organic synthesis and practical laboratory experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

I. Reaction Overview: The Schotten-Baumann Approach

The acylation of 2-methylbenzohydrazide with benzoyl chloride is a classic example of a Schotten-Baumann reaction, a reliable method for forming amide bonds. In this nucleophilic acyl substitution, the terminal nitrogen of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Schotten-Baumann_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products 2-Methylbenzohydrazide 2-Methylbenzohydrazide (Nucleophile) Nucleophilic_Attack Nucleophilic Attack 2-Methylbenzohydrazide->Nucleophilic_Attack 1. Benzoyl_Chloride Benzoyl Chloride (Electrophile) Benzoyl_Chloride->Nucleophilic_Attack Base Base (e.g., Triethylamine) Proton_Transfer Proton Transfer Base->Proton_Transfer 3. Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate 2. Tetrahedral_Intermediate->Proton_Transfer Chloride_Elimination Chloride Elimination Proton_Transfer->Chloride_Elimination 4. Product N'-Benzoyl-2-methylbenzohydrazide Chloride_Elimination->Product 5. Byproduct Triethylammonium Chloride Chloride_Elimination->Byproduct

Caption: Mechanism of the Schotten-Baumann acylation.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low or No Product Yield

Question: I am observing a very low yield, or in some cases, no product formation at all. What are the likely causes?

Answer: This is a frequent issue that can often be traced back to a few key areas:

  • Reagent Quality:

    • Benzoyl Chloride Hydrolysis: Benzoyl chloride is highly susceptible to hydrolysis by atmospheric moisture, which converts it to inactive benzoic acid. Always use a fresh bottle or a recently distilled batch of benzoyl chloride.

    • Starting Material Purity: Ensure the 2-methylbenzohydrazide is pure and dry. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Insufficient Base: At least one equivalent of base is required to neutralize the HCl generated. An insufficient amount will result in the protonation of the starting hydrazide, rendering it non-nucleophilic.

    • Temperature: While the reaction is often initiated at 0°C to control the initial exotherm, allowing it to proceed at room temperature can be necessary for completion. If the reaction stalls at low temperatures, a modest increase may be beneficial.

  • Troubleshooting Decision Tree:

Troubleshooting_Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up Issues Start Low or No Yield Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Examine Work-up Procedure Start->Check_Workup Benzoyl_Chloride_Fresh Is Benzoyl Chloride fresh/distilled? Check_Reagents->Benzoyl_Chloride_Fresh Base_Equivalents Is base ≥ 1.1 equivalents? Check_Conditions->Base_Equivalents Product_Solubility Is product soluble in the extraction solvent? Check_Workup->Product_Solubility Hydrazide_Purity Is 2-Methylbenzohydrazide pure and dry? Benzoyl_Chloride_Fresh->Hydrazide_Purity Temperature_Profile Was reaction allowed to warm to RT? Base_Equivalents->Temperature_Profile Reaction_Time Was reaction time sufficient (monitored by TLC)? Temperature_Profile->Reaction_Time pH_Adjustment Was aqueous work-up performed correctly? Product_Solubility->pH_Adjustment

Caption: Decision tree for troubleshooting low product yield.

FAQ 2: Formation of Multiple Products (Impure Product)

Question: My TLC and NMR analysis show multiple spots/peaks, indicating the presence of significant impurities. What are these byproducts and how can I minimize them?

Answer: The most common byproduct in this reaction is the diacylated hydrazide.

  • Diacylation: This occurs when a second molecule of benzoyl chloride reacts with the other nitrogen of the hydrazide. While both nitrogens are nucleophilic, the terminal nitrogen is generally more reactive. However, under certain conditions, a second acylation can occur.

    • Mitigation Strategy: The key to preventing diacylation is controlling the stoichiometry and the rate of addition of the electrophile.

      • Slow Addition: Add the benzoyl chloride dropwise to the reaction mixture. This maintains a low concentration of the electrophile, favoring mono-acylation.

      • Low Temperature: Performing the addition at 0°C helps to control the reaction rate and selectivity.

      • Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of benzoyl chloride.

  • Unreacted Starting Materials: The presence of unreacted 2-methylbenzohydrazide or benzoic acid (from hydrolyzed benzoyl chloride) can also lead to an impure product.

    • Purification: A standard aqueous work-up is usually effective at removing these impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove the unreacted hydrazide and any remaining base. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove any benzoic acid.

FAQ 3: Product Isolation and Purification Difficulties

Question: I am having trouble isolating a clean, solid product. It is either an oil or remains soluble in the recrystallization solvent.

Answer: Isolation issues often stem from residual impurities or an inappropriate choice of solvent for recrystallization.

  • Oily Product: An oily product is often a sign of impurities that are depressing the melting point. Ensure the aqueous work-up was thorough to remove all salts and water-soluble components. If the product remains an oil, purification by column chromatography may be necessary.

  • Recrystallization:

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For N'-benzoyl-2-methylbenzohydrazide, ethanol or a mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

III. Experimental Protocols

Optimized Synthesis Protocol

This protocol is based on established methods for the acylation of hydrazides.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 2-methylbenzohydrazide (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1-1.2 equivalents) to the suspension and cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure N'-benzoyl-2-methylbenzohydrazide.

Workflow for Synthesis and Purification

Synthesis_Workflow Start Start Reaction_Setup 1. Reaction Setup - 2-Methylbenzohydrazide in DCM - Add Triethylamine - Cool to 0°C Start->Reaction_Setup Acylation 2. Acylation - Add Benzoyl Chloride dropwise at 0°C Reaction_Setup->Acylation Reaction_Progress 3. Reaction - Warm to RT - Stir for 2-4h Acylation->Reaction_Progress TLC_Monitoring 4. Monitor by TLC Reaction_Progress->TLC_Monitoring TLC_Monitoring->Reaction_Progress Incomplete Workup 5. Aqueous Work-up - Wash with 1M HCl, NaHCO3, Brine TLC_Monitoring->Workup Reaction Complete Isolation 6. Isolation - Dry with Na2SO4 - Concentrate Workup->Isolation Purification 7. Purification - Recrystallization Isolation->Purification Characterization 8. Characterization - NMR, IR, MS Purification->Characterization End End Characterization->End

Caption: Step-by-step workflow for the synthesis and purification.

IV. Data Summary

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous, aprotic solvents that do not react with benzoyl chloride.
Base Triethylamine, PyridineTertiary amines that effectively scavenge HCl without competing as nucleophiles.
Stoichiometry 2-Methylbenzohydrazide: 1.0 eqBenzoyl Chloride: 1.05-1.1 eqBase: 1.1-1.2 eqA slight excess of the acylating agent ensures complete consumption of the starting hydrazide. Excess base ensures complete HCl neutralization.
Temperature 0°C for addition, then warm to Room TemperatureControls initial exotherm and minimizes side reactions. Warming allows the reaction to proceed to completion.
Reaction Time 2-4 hoursTypically sufficient for completion, but should be confirmed by TLC.

V. Characterization of the Product

Accurate characterization is essential to confirm the structure and purity of the synthesized N'-benzoyl-2-methylbenzohydrazide.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for characteristic peaks for the N-H stretch (around 3200-3300 cm⁻¹) and the two amide C=O stretches (around 1640-1680 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals for the aromatic protons, the methyl group protons, and the two N-H protons (which may be broad).

    • ¹³C NMR: Look for the characteristic signals of the two amide carbonyl carbons (around 165-175 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

VI. References

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

Technical Support Center: Scaling Up N-Methylbenzohydrazide Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-methylbenzohydrazide synthesis and scale-up. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice grounded in established chemical principles.

Section 1: Synthesis & Reaction Optimization FAQs

This section addresses common hurdles in the initial synthesis of this compound, focusing on reaction conditions, reagent choice, and yield optimization.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most direct and widely adopted method for synthesizing this compound is the nucleophilic acyl substitution reaction between an activated benzoic acid derivative (like methyl benzoate or benzoyl chloride) and methylhydrazine. The reaction of methyl benzoate with methylhydrazine is often preferred for scale-up due to its milder conditions and less corrosive byproducts compared to using benzoyl chloride. Hydrazide synthesis from esters is a conventional and robust method, typically performed in an alcohol solvent under reflux.[1]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the disappearance of the starting material (methyl benzoate) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.

  • Reagent Stoichiometry: An incorrect stoichiometric ratio of reactants is a common pitfall. While a 1:1 ratio is theoretically sufficient, using a slight excess of methylhydrazine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.

  • Reaction Temperature: The temperature might be suboptimal. If it's too low, the reaction rate will be slow and may not go to completion. If it's too high, it could promote side reactions or degradation of the product or reactants. Refluxing in a solvent like ethanol or methanol is a common starting point.[1][3]

  • Water Content: Methylhydrazine is often supplied as an aqueous solution. Excessive water can hydrolyze the ester starting material back to benzoic acid, reducing the yield. If possible, use a grade with lower water content or consider techniques for drying the reaction solvent if applicable.[4]

Q3: I am observing significant side product formation. What are these impurities and how can I prevent them?

A3: Side product formation is a major challenge, especially during scale-up. The most common impurity is the formation of 1,2-dibenzoyl-1-methylhydrazine, resulting from the acylation of the desired this compound product.

  • Cause: This occurs when the newly formed this compound acts as a nucleophile and reacts with another molecule of the benzoylating agent. This is more prevalent when using highly reactive reagents like benzoyl chloride or if there are localized areas of high reactant concentration.

  • Prevention:

    • Controlled Reagent Addition: Add the benzoylating agent (e.g., benzoyl chloride or methyl benzoate) slowly or dropwise to a solution of methylhydrazine.[3] This maintains a low concentration of the acylating agent, favoring the desired mono-acylation.

    • Use of a Base (for Benzoyl Chloride route): When using benzoyl chloride, include a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.[3] This prevents the protonation of methylhydrazine, which would deactivate it as a nucleophile.

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to manage the reaction rate and reduce the likelihood of over-acylation.[3]

Troubleshooting Low Yield & Purity

Below is a decision-making workflow for addressing common synthesis issues.

G start Low Yield or Purity Issue check_completion Is the reaction going to completion? (Monitor via TLC/HPLC) start->check_completion check_purity Are there significant side products? start->check_purity optimize_cond Optimize Reaction Conditions: - Increase temperature - Extend reaction time - Check reagent quality check_completion->optimize_cond No impurity_id Identify Impurity: - Over-acylation product? - Unreacted starting material? check_purity->impurity_id Yes completion_no No end_node Re-run Experiment optimize_cond->end_node purity_yes Yes adjust_stoich Adjust Process: - Slow reagent addition - Optimize stoichiometry - Lower reaction temperature impurity_id->adjust_stoich adjust_stoich->end_node G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Work-up & Purification cluster_qc Quality Control reagents Reagent Staging (Methyl Benzoate, Methylhydrazine) charge Charge Methylhydrazine & Solvent reagents->charge reactor_prep Reactor Preparation (Inert Atmosphere) addition Slow Addition of Methyl Benzoate (Temp. Control) charge->addition react Reaction & Monitoring (TLC/HPLC) addition->react quench Quench / Solvent Removal react->quench wash Impurity Wash / Hydrolysis quench->wash isolate Precipitation & Filtration wash->isolate dry Drying isolate->dry qc Final Product Analysis (NMR, FT-IR, HPLC, MP) dry->qc

Sources

Technical Support Center: Identifying and Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction mixture purification. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for identifying and removing unreacted starting materials from their reaction mixtures. My approach is rooted in years of hands-on experience, focusing not just on the "how" but the critical "why" behind each technique. A successful purification is not just about isolating your product; it's about understanding the behavior of each molecule in your flask to devise a robust and efficient separation strategy.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete according to my timer. What's the very first step I should take to check for unreacted starting material?

The first and most crucial step is to obtain a crude analytical snapshot of your reaction mixture. Before any workup, take a small aliquot of the reaction mixture and analyze it using Thin Layer Chromatography (TLC).[1][2] TLC is a rapid, inexpensive, and highly effective technique for qualitatively assessing the composition of your mixture.[3][4][5]

Why TLC? TLC provides a visual representation of the different components in your reaction. By spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of both) on the same plate, you can quickly determine if the starting material has been consumed and if a new product has formed.[1] A pure product will ideally show a single spot, while the presence of starting material will be indicated by a spot at the same retention factor (Rf) as your starting material reference.[1][4]

Q2: I've confirmed the presence of unreacted starting material. How do I choose the best purification method?

The selection of a purification method is dictated by the physical and chemical properties of your product and the unreacted starting material.[6] Key factors to consider include:

  • Physical State: Is your product a solid or a liquid?

  • Polarity Difference: How different are the polarities of your product and starting material? This is often the most critical factor for chromatographic separations.

  • Boiling Point Difference: For liquid products, a significant difference in boiling points can allow for separation by distillation.[7][8]

  • Solubility: Differences in solubility at various temperatures are the basis for recrystallization.[6][9]

  • Scale of the Reaction: The amount of material you need to purify will influence your choice between techniques like preparative TLC for small amounts versus column chromatography for larger quantities.[5]

Below is a decision-making workflow to guide your choice:

Purification Method Selection cluster_liquid cluster_extraction start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid is_liquid Is the desired product a liquid? extraction Liquid-Liquid Extraction start->extraction Product has different solubility in immiscible solvents or different acid/base properties is_solid->is_liquid No solubility_diff Significant difference in solubility between product and starting material? is_solid->solubility_diff Yes polarity_diff Significant difference in polarity? is_solid->polarity_diff No boiling_point_diff Boiling point difference > 70°C? is_liquid->boiling_point_diff Yes polarity_diff_liquid Significant difference in polarity? is_liquid->polarity_diff_liquid No solubility_diff->polarity_diff No recrystallization Recrystallization solubility_diff->recrystallization Yes column_chrom Column Chromatography polarity_diff->column_chrom Yes hplc Consider Preparative HPLC polarity_diff->hplc No distillation Simple or Fractional Distillation boiling_point_diff->distillation Yes boiling_point_diff->polarity_diff_liquid No polarity_diff_liquid->column_chrom Yes polarity_diff_liquid->hplc No TLC Workflow A Prepare & Spot TLC Plate (SM, Co, RM) B Develop Plate in Solvent Chamber A->B C Dry and Visualize (e.g., UV Light) B->C D Analyze Results: - SM consumed? - New product spot? C->D

Sources

column chromatography protocol for N-methylbenzohydrazide purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-methylbenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on column chromatography purification of this compound. Here, we move beyond simple step-by-step instructions to explain the underlying principles and offer robust troubleshooting solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: this compound is a polar molecule due to the presence of the hydrazide functional group. This polarity can lead to strong interactions with the stationary phase in normal-phase chromatography, potentially causing issues such as poor separation, tailing of peaks, and even irreversible adsorption to the column.[1] The key to successful purification is to carefully select and optimize the mobile phase to achieve the right balance of interactions for effective elution.

Q2: Which stationary phase is recommended for this compound purification?

A2: For normal-phase column chromatography, silica gel is the most common and effective stationary phase.[2] Its polar surface interacts with the polar functional groups of this compound and related impurities, allowing for separation based on differences in polarity. In cases where the compound shows instability on acidic silica, alternative stationary phases like neutral or basic alumina could be considered.[3]

Q3: How do I choose the right solvent system (mobile phase)?

A3: The choice of the mobile phase is critical for a successful separation. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or acetone.[4][5] The optimal ratio of these solvents should be determined by Thin Layer Chromatography (TLC) before performing the column chromatography.[6]

Q4: My this compound seems to be degrading on the silica gel column. What can I do?

A4: Degradation on silica gel is often due to the acidic nature of the silanol groups on the silica surface, which can hydrolyze sensitive functional groups.[3] To mitigate this, you can neutralize the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to your mobile phase.[3][7] It is also advisable to use high-quality silica gel and not to let the compound remain on the column for an extended period.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a 10% ethyl acetate in hexanes mixture, try increasing to 20%, 30%, and so on. A gradient elution from a less polar to a more polar solvent system can be very effective.[5]
Poor separation of this compound from impurities The mobile phase polarity is too high, causing all compounds to elute quickly. The chosen solvent system has poor selectivity for the compounds.If the Rf value on your TLC is very high (>0.7), decrease the polarity of your mobile phase.[6] Try a different solvent system. For instance, if hexanes/ethyl acetate is not working, consider dichloromethane/methanol.[4]
Streaking or "tailing" of the compound band on the column The compound is too polar for the chosen mobile phase. The compound is interacting too strongly with the silica gel. The column is overloaded with the sample.Increase the polarity of the mobile phase. Add a small amount of a more polar solvent like methanol to your eluent. Consider adding a basic modifier like triethylamine to the mobile phase to reduce strong acidic interactions.[7] Ensure you are not loading too much crude material onto the column.
The purified fractions are not pure The fractions were collected too broadly. The separation was incomplete.Collect smaller fractions and analyze each one by TLC before combining them. Re-purify the mixed fractions using a shallower solvent gradient.
The compound is insoluble in the initial mobile phase The starting mobile phase is too non-polar for your crude sample.Dissolve your crude sample in a minimum amount of a stronger, more polar solvent (like dichloromethane or acetone) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry-loaded" sample can be added to the top of the column.[8]

Detailed Protocol: Column Chromatography Purification of this compound

This protocol is a general guideline. The specific solvent system and gradient should be optimized based on preliminary TLC analysis of your crude product.

Preparation of the Column
  • Select a column: Choose a glass column of an appropriate size for the amount of crude material you need to purify.

  • Prepare the stationary phase: For every 1 gram of crude material, you will need approximately 50 grams of silica gel (230-400 mesh for flash chromatography).[9]

  • Packing the column (slurry method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of the silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to pack the silica gel evenly.

    • Add another thin layer of sand on top of the packed silica gel.[9]

    • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

Sample Loading
  • Wet Loading: Dissolve your crude this compound in the minimum amount of the initial mobile phase. Carefully add this solution to the top of the column.

  • Dry Loading (recommended for samples with poor solubility):

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.[8]

Elution and Fraction Collection
  • Carefully add your mobile phase to the top of the column.

  • Begin collecting fractions in test tubes.

  • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs. A typical gradient might be from 100% hexanes to a 50:50 mixture of hexanes and ethyl acetate.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

Analysis and Product Isolation
  • Spot every few fractions on a TLC plate to identify which ones contain your pure this compound.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain your purified this compound.

Recommended Starting Solvent System for TLC and Column
Solvent System Typical Ratio (v/v) Target Rf Value Notes
Hexanes:Ethyl Acetate9:1 to 1:1~0.3A good starting point for many hydrazides. Adjust the ratio to achieve the target Rf on TLC.[4][10]
Dichloromethane:Methanol99:1 to 9:1~0.3A more polar system suitable for highly polar compounds.[11]

The ideal Rf value for good separation on a column is typically between 0.2 and 0.4 on a TLC plate.[6]

Experimental Workflow Diagram

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare and Pack Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Wet or Dry Load) prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Workflow for this compound purification.

Logical Relationship Diagram

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation cause1 Incorrect Mobile Phase Polarity start->cause1 cause2 Compound Degradation start->cause2 cause3 Column Overload start->cause3 sol1 Adjust Solvent Ratio (TLC Guided) cause1->sol1 sol2 Add Triethylamine to Mobile Phase cause2->sol2 sol3 Reduce Sample Load cause3->sol3

Caption: Troubleshooting logic for poor separation.

References

  • Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine. Google Patents.
  • CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl). Google Patents.
  • Axelrod, A. J. (n.d.). ... yellow solution was allowed to warm to 23 o C and stirred for 12 hours... University of California, Santa Cruz.
  • Supporting Information. The Royal Society of Chemistry.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
  • CFBSA. The Royal Society of Chemistry.
  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
  • Hydrazine, methyl-, sulfate. Organic Syntheses Procedure.
  • Thin Layer Chromatography. Chemistry Online @ UTSC.
  • Thin Layer Chromatography (TLC).
  • Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m4,2C) Modified RNA. Current Protocols.
  • Calculating retention factors for TLC (video). Khan Academy.
  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry.
  • How can I find out the same Rf value compounds by TLC wise without using NMR?. ResearchGate.
  • Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. ResearchGate.
  • This compound - 1483-24-5, C8H10N2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • Silica gel column preparation and compound purification. YouTube.

Sources

Technical Support Center: Monitoring N-methylbenzohydrazide Reaction Progress with TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical framework for utilizing Thin Layer Chromatography (TLC) to monitor the synthesis of N-methylbenzohydrazide. The content moves beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only execute the protocol but also troubleshoot effectively when challenges arise.

Section 1: Foundational Principles & Initial Setup (Q&A)

This section addresses the fundamental questions researchers should consider before starting their analysis.

Q1: What is the core principle behind using TLC to monitor the this compound synthesis?

A: Thin Layer Chromatography separates compounds based on their differential affinity for a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[1][2][3][4] In the synthesis of this compound, commonly from an ester like methyl benzoate and methylhydrazine, the components have distinct polarities:

  • Starting Material (e.g., Methyl Benzoate): Relatively non-polar. It will travel the furthest up the TLC plate, resulting in the highest Retention Factor (Rf) value.

  • Reagent (e.g., Methylhydrazine): Extremely polar. It will adhere strongly to the silica gel and barely move from the baseline, resulting in a very low Rf value.

  • Product (this compound): Possesses intermediate polarity due to its hydrazide functional group. Its spot will appear between the starting material and the highly polar reagent.

By observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time, you can effectively monitor the reaction's progression towards completion.[5][6]

Q2: How do I select the appropriate stationary and mobile phases?

A:

  • Stationary Phase: For this application, the industry standard is a silica gel plate (SiO₂) impregnated with a fluorescent indicator (F₂₅₄).[7] Silica gel is polar and slightly acidic, which provides good separation for the compounds involved.[4]

  • Mobile Phase (Eluent): The key is to find a solvent system where the product, this compound, has an Rf value between 0.15 and 0.4.[3][8] This provides a clear separation from both the baseline and the solvent front. A binary mixture of a non-polar and a polar solvent is typically used.[7] Start with the systems in the table below and adjust the ratio to achieve the desired Rf value.

Solvent System (v/v)PolarityStarting Ratio SuggestionAdjustment Guidance
Hexanes / Ethyl AcetateLow to Medium1:1Increase Ethyl Acetate for higher Rf values (if spots are too low).[9]
Dichloromethane / MethanolMedium to High9:1Increase Methanol for higher Rf values. Use for very polar compounds.[10]
Toluene / Ethyl AcetateLow to Medium2:1A good alternative to hexanes; can sometimes improve spot shape.

To optimize: If your product spot is too close to the baseline (low Rf), your eluent is not polar enough; increase the proportion of the polar solvent.[9] If the spot is too close to the solvent front (high Rf), the eluent is too polar; decrease the polar solvent component.[9]

Section 2: Detailed Experimental Protocol

This protocol provides a self-validating workflow for monitoring your reaction. The inclusion of "starting material" and "co-spot" lanes is critical for unambiguous interpretation.[8][11]

Workflow for Reaction Monitoring via TLC

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) cut_plate 2. Prepare TLC Plate (Cut & Draw Baseline) prep_chamber->cut_plate prep_samples 3. Prepare Samples (Dilute SM & RXN Mixture) cut_plate->prep_samples spot_plate 4. Spot Plate (SM | Co-spot | RXN) prep_samples->spot_plate develop_plate 5. Develop Plate (Place in Chamber) spot_plate->develop_plate mark_front 6. Mark Solvent Front (Immediately after removal) develop_plate->mark_front dry_plate 7. Dry Plate mark_front->dry_plate visualize_uv 8. Visualize: UV Lamp (254 nm) (Circle spots with pencil) dry_plate->visualize_uv visualize_stain 9. Visualize: Chemical Stain (If necessary) visualize_uv->visualize_stain analyze 10. Analyze & Calculate Rf (Assess reaction progress) visualize_stain->analyze

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Step-by-Step Methodology
  • Prepare the Developing Chamber: Pour your chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, ensuring it is wetted by the solvent. Close the chamber and allow the atmosphere to saturate for 5-10 minutes. This ensures a uniform solvent front.[4][12]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the silica plate.[2][13] Do not use a pen, as the ink will run with the solvent.[14] Mark three tick marks on the baseline for your lanes.

  • Spot the Plate:

    • Lane 1 (SM): Using a capillary tube, spot a diluted solution of your starting material (e.g., methyl benzoate).

    • Lane 2 (Co-spot): Spot the starting material first. Then, using a new capillary, spot the reaction mixture directly on top of the starting material spot.[11] This lane is crucial for confirming spot identity if Rf values are very close.[15]

    • Lane 3 (RXN): Using a new capillary, spot a small aliquot of your reaction mixture.

    • Spotting Technique: Apply the sample in small increments, allowing the solvent to evaporate completely between applications to keep the spots small (1-2 mm diameter).[1][6]

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the solvent level.[1] Cover the chamber and allow the solvent to ascend the plate via capillary action.[4]

  • Complete the Run: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[13]

  • Visualize and Analyze:

    • UV Light: After the plate is dry, view it under a short-wave UV lamp (254 nm).[16] Both this compound and methyl benzoate should be UV-active due to their aromatic rings. Circle the visible spots with a pencil.

    • Staining (If Needed): If a spot is not visible under UV (e.g., methylhydrazine) or spots are faint, use a chemical stain. Potassium permanganate is an excellent choice as it reacts with the oxidizable hydrazide group.[17]

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf for each spot using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent)[1]

Section 3: Troubleshooting Guide (Q&A Format)

Problem: My spots are streaking or appearing as elongated smears.

  • Probable Cause 1: Sample Overloading. You have applied too much sample to the plate, saturating the stationary phase.[1][18]

    • Solution: Dilute your sample and re-spot, applying less material.[9]

  • Probable Cause 2: Compound is Highly Polar or Basic. Hydrazides are basic and can interact strongly with the acidic silica gel, causing tailing.[1][18]

    • Solution: Add a small amount (0.5-2%) of a basic modifier like triethylamine (Et₃N) or a few drops of ammonia to your eluent.[9][10] This neutralizes the acidic sites on the silica, leading to sharper spots.

  • Probable Cause 3: High-Boiling Point Reaction Solvent. Solvents like DMF or DMSO in your reaction aliquot can cause severe streaking.[15]

    • Solution: After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[15]

Troubleshooting Logic for Spot Streaking

Streaking_Troubleshooting start Streaking Observed q1 Is the sample very concentrated? start->q1 sol1 ACTION: Dilute sample and re-spot. q1->sol1 Yes q2 Is the compound basic (like a hydrazide)? q1->q2 No sol2 ACTION: Add 1% Triethylamine (Et3N) to the mobile phase. q2->sol2 Yes q3 Is the reaction solvent high-boiling (e.g., DMF)? q2->q3 No sol3 ACTION: Place spotted plate under high vacuum before developing. q3->sol3 Yes end If problem persists, consider decomposition on silica. q3->end No

Caption: Decision tree for diagnosing and solving TLC spot streaking.

Problem: All my spots are stuck at the baseline (Rf ≈ 0).

  • Probable Cause: Your mobile phase is not polar enough to move the compounds up the plate.[9]

    • Solution: Increase the polarity of your eluent. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 3:1 to 1:1).

Problem: All my spots ran to the top of the plate (Rf ≈ 1).

  • Probable Cause: Your mobile phase is too polar.[9]

    • Solution: Decrease the polarity of your eluent. For a hexanes/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 1:1 to 3:1).

Problem: I can't see one of my spots (e.g., the starting hydrazine).

  • Probable Cause: The compound is not UV-active, or it is too dilute.[9]

    • Solution 1: Use a chemical stain. A potassium permanganate (KMnO₄) dip is highly effective for visualizing hydrazides and other oxidizable compounds.[17][19] Iodine vapor is another good general option.[16]

    • Solution 2: Try to concentrate your spotting solution by applying it multiple times in the same location, ensuring it dries between applications.[9]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the best visualization stains for this compound and related compounds?

A: While UV light is the primary method, several stains are effective.

StainTarget Functional GroupsAppearanceType
UV Light (254 nm) Aromatic rings, conjugated systemsDark spots on a green fluorescent backgroundNon-destructive[16]
Potassium Permanganate Oxidizable groups (alkenes, alcohols, hydrazides)Yellow/brown spots on a purple backgroundDestructive[17][19]
Iodine Vapor General, good for unsaturated & aromatic compoundsBrown spots on a light brown backgroundSemi-destructive (fades)[16][20]
p-Anisaldehyde Nucleophilic groups (alcohols, phenols, some amines)Various colored spots on a light backgroundDestructive[19][21]

Q2: Why are my Rf values inconsistent between runs?

A: Rf values are sensitive to experimental conditions.[1][22] Inconsistency is often caused by:

  • Unsaturated Chamber: The solvent composition in the chamber atmosphere is not in equilibrium with the liquid phase, leading to uneven solvent migration. Always use a filter paper wick and allow time for saturation.[4]

  • Temperature Changes: Chromatography is temperature-dependent. Run your experiments at a consistent room temperature.

  • Changes in Solvent Composition: Even small changes in your eluent ratio can significantly alter Rf values. Prepare your mobile phase carefully and keep the chamber covered to prevent evaporation of the more volatile component.[7]

  • Different Plates: The activity of silica gel can vary slightly between batches or if plates have been exposed to air for long periods.

Q3: The starting material and product spots are very close together. How can I improve separation?

A: This is a common challenge requiring optimization of the mobile phase.

  • Try a Different Solvent System: If hexanes/ethyl acetate isn't working, switch to a system with different selectivity, such as dichloromethane/methanol or toluene/ethyl acetate.

  • Fine-Tune the Ratio: Make very small, incremental changes to your solvent ratio. Sometimes a shift from 2:1 to 2.2:1 can make a significant difference.

  • Consider a Different Stationary Phase: In rare, difficult cases, you might consider using alumina plates or reverse-phase (C18) plates, though this is usually not necessary for this type of reaction.[9]

References

  • Chemistry LibreTexts. (2022, August 23).
  • University of Rochester, Department of Chemistry.
  • Reddit. (2024, October 28). Why my TLC is dragging. r/OrganicChemistry. [Link]
  • Bitesize Bio. (2025, June 3).
  • LabXchange. (n.d.).
  • ChemicalDesk.Com. (2011, June 28).
  • ChemBAM. (n.d.). TLC troubleshooting. [Link]
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • MIT OpenCourseWare. (n.d.).
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
  • RockEDU Science Outreach. (n.d.). Thin Layer Chromatography (TLC)
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • RJPBCS. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). [Link]
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
  • Searle Separations Department. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
  • ResearchGate. (n.d.).
  • University of York, Chemistry Teaching Labs. (n.d.).
  • University of California, Los Angeles, Department of Chemistry. (n.d.). TLC Stains. [Link]
  • MDPI. (n.d.). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]
  • Organic Chemistry. (n.d.). TLC stains. [Link]
  • ResearchGate. (n.d.). TLC plate before hydrazine gas passing, and after excess hydrazine gas passing. [Link]
  • Journal of University of Anbar for Pure Science. (2024).
  • VanVeller Lab Resources, Department of Chemistry. (n.d.).
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). TLC Stains. [Link]
  • EPFL. (n.d.).
  • University of Colorado Boulder, Organic Chemistry. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2025). Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. [Link]
  • ResearchGate. (2018, June 12). What mobile phase should I use (TLC)
  • PubMed Central (PMC). (n.d.).
  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of N-methylbenzohydrazide and Benzohydrazide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of novel molecular entities, particularly in the realms of medicinal chemistry and materials science, hydrazides are indispensable building blocks. Their utility in forming stable hydrazone linkages and participating in various acylation reactions makes them a cornerstone of modern synthetic strategies.[1] Among the diverse array of available hydrazides, benzohydrazide serves as a foundational scaffold. A common modification to this structure is the introduction of a methyl group on the amide nitrogen, yielding N-methylbenzohydrazide. This seemingly subtle structural alteration can have profound implications for the compound's reactivity, influencing reaction kinetics, product yields, and even mechanistic pathways.

This guide provides an in-depth, objective comparison of the reactivity of this compound and its parent compound, benzohydrazide. We will delve into the electronic and steric factors that govern their differential reactivity, supported by mechanistic principles and extrapolated data from closely related systems. Detailed experimental protocols for key reactions are provided to illustrate these concepts in a practical laboratory setting.

At a Glance: Key Physicochemical and Reactivity Differences

The introduction of a methyl group onto the amide nitrogen of benzohydrazide induces significant changes in its electronic and steric profile. These alterations, in turn, influence its nucleophilicity and overall reactivity.

PropertyBenzohydrazideThis compoundRationale for Difference
Molecular Weight 136.15 g/mol 150.18 g/mol Addition of a methyl group (-CH3).
Structure C₆H₅CONHNH₂C₆H₅CON(CH₃)NH₂Methyl group on the amide nitrogen.
Nucleophilicity HigherLowerThe electron-donating methyl group slightly increases electron density on the amide nitrogen, but this is offset by significant steric hindrance and potential conformational changes that reduce the availability of the terminal nitrogen's lone pair.[2][3]
Reactivity in Acylation More reactiveLess reactiveThe primary amine of benzohydrazide is more accessible for nucleophilic attack on acylating agents. The N-methyl group in this compound sterically hinders the approach of electrophiles.[4][5]
Reactivity in Hydrazone Formation More reactiveLess reactiveThe formation of the hydrazone intermediate is sterically hindered by the N-methyl group. Acid catalysis is crucial for both, but the steric bulk of the N-methyl derivative can slow down the reaction rate.[6][7]

Mechanistic Insights: The "Why" Behind the Reactivity Differences

The divergent reactivity of benzohydrazide and this compound can be attributed to a combination of electronic and steric effects, as well as conformational changes induced by the N-methyl group.

Electronic Effects

The methyl group is weakly electron-donating through induction. This effect would be expected to slightly increase the electron density on the amide nitrogen in this compound. However, the overall nucleophilicity of the molecule is primarily determined by the terminal -NH₂ group, which is the primary site of reaction in many cases. The electronic influence of the distant methyl group on the terminal nitrogen is likely minimal.

Steric Hindrance

The most significant factor influencing the reactivity of this compound is steric hindrance. The methyl group, being bulkier than a hydrogen atom, physically obstructs the approach of electrophiles to the adjacent carbonyl group and the terminal amino group. This steric impediment is particularly pronounced in acylation reactions where the electrophile (e.g., an acyl chloride) is also sterically demanding.

Conformational Effects

Recent studies on N-acylhydrazones have shown that N-methylation can significantly alter the preferred dihedral angle of the molecule, leading to a disruption of the planarity of the hydrazide moiety.[2] This twisting can affect the conjugation between the lone pair of the terminal nitrogen, the carbonyl group, and the benzene ring. A less planar conformation may reduce the delocalization of the lone pair, potentially impacting its nucleophilicity.

The interplay of these factors is visually summarized in the following diagram:

Caption: Factors influencing the reactivity of benzohydrazide vs. This compound.

Experimental Protocols and Expected Outcomes

To provide a practical context for the discussed reactivity differences, we present detailed protocols for two common reactions: hydrazone formation and acylation.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of methyl benzoate with methylhydrazine.

Materials:

  • Methyl benzoate

  • Methylhydrazine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl benzoate (1 equivalent) in ethanol.

  • Add methylhydrazine (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Place the flask in an ice bath to precipitate the product.

  • Filter the solid product using a Büchner funnel, and wash with a small amount of cold ethanol.

  • Dry the resulting this compound in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.

G start Methyl Benzoate + Methylhydrazine reflux Reflux in Ethanol (6-8 hours) start->reflux cool Cool to Room Temp. reflux->cool precipitate Precipitate on Ice cool->precipitate filter Filter and Wash precipitate->filter dry Dry under Vacuum filter->dry product This compound dry->product

Sources

A Comparative Analysis of N-methylbenzohydrazide Derivatives' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents has led researchers to explore diverse chemical scaffolds, among which benzohydrazide derivatives have emerged as a particularly promising class.[1][2] Their synthetic accessibility and the wide spectrum of biological activities they exhibit make them a focal point in medicinal chemistry. This guide provides an in-depth comparative analysis of the biological activities of N-methylbenzohydrazide derivatives, offering experimental data, detailed protocols, and mechanistic insights to aid researchers and drug development professionals in this field. While specific data for this compound itself is limited in publicly available literature, this guide extrapolates from closely related analogues to provide a robust framework for future research.[3]

The Versatile Benzohydrazide Scaffold: A Foundation for Diverse Biological Activity

The benzohydrazide moiety serves as a critical pharmacophore, a structural feature recognized by biological targets to elicit a response.[3] The historical success of hydrazide-containing drugs, such as the antitubercular agent isoniazid, spurred extensive investigation into this class of compounds.[3] The core structure allows for facile chemical modifications, enabling the synthesis of large libraries of derivatives with fine-tuned pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

Synthesis of this compound Derivatives: A General Workflow

The synthesis of this compound derivatives typically follows a reliable two-step process. The initial step involves the formation of a substituted benzohydrazide from a corresponding methyl benzoate and hydrazine hydrate. Subsequently, the benzohydrazide is acylated to yield the final N',N-diacylhydrazine derivative.[3]

Experimental Protocol: General Synthesis of N'-Benzoyl-2-methylbenzohydrazide

This protocol, based on established methods for analogous compounds, outlines a representative synthesis.[3][4]

Part A: Synthesis of 2-methylbenzohydrazide

  • Reaction Setup: Dissolve methyl 2-methylbenzoate (1 equivalent) in ethanol in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux: Reflux the mixture for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[3]

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.

Part B: Synthesis of N'-Benzoyl-2-methylbenzohydrazide

  • Dissolution: Dissolve the 2-methylbenzohydrazide (1 equivalent) from Part A in a suitable solvent like dichloromethane or pyridine.

  • Acylation: Cool the solution in an ice bath and slowly add benzoyl chloride (1 equivalent) dropwise with continuous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction by TLC.[3]

  • Purification: Upon completion, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N'-Benzoyl-2-methylbenzohydrazide.[3]

G cluster_0 Step 1: Synthesis of 2-methylbenzohydrazide cluster_1 Step 2: Synthesis of N'-Benzoyl-2-methylbenzohydrazide a Methyl 2-methylbenzoate + Hydrazine Hydrate b Reflux in Ethanol a->b c Purification b->c d 2-methylbenzohydrazide + Benzoyl Chloride c->d Intermediate Product e Reaction in Dichloromethane/Pyridine d->e f Purification e->f g N'-Benzoyl-2-methylbenzohydrazide f->g Final Product

Caption: General workflow for the two-step synthesis of N'-Benzoyl-2-methylbenzohydrazide.[3]

Comparative Biological Activities of Benzohydrazide Derivatives

The true potential of this compound derivatives lies in their diverse biological activities. The following sections compare their performance in key therapeutic areas, supported by experimental data from related compounds.

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[2] Benzohydrazide derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[1] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[1]

Table 1: Comparative Antimicrobial Activity of Benzohydrazide Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coli120[1]
N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coli1000[1]
N'-benzylidene-2-hydroxybenzohydrazideEscherichia coli>1000[1]
N'-[4-(Dimethylamino)benzylidene]-2-hydroxy-3-methylbenzohydrazideBacillus subtilis-[5]
N'-(4-Nitrobenzylidene)-2-hydroxy-3-methylbenzohydrazideStaphylococcus aureus-[5]
Ciprofloxacin (Standard)Staphylococcus aureus0.25 - 0.6[1]
Ciprofloxacin (Standard)Escherichia coli0.013 - 0.016[1]
Erythromycin (Standard)Staphylococcus aureus0.25 - 2048[1]
Gentamicin (Standard)Escherichia coli0.25 - 1[1]

Note: Specific MIC values for the dimethylamino and nitrobenzylidene derivatives against the listed organisms were not provided in the source material, but their antimicrobial activity was studied.

Mechanism of Action: While the precise mechanisms for many benzohydrazide derivatives are still under investigation, some studies suggest they may inhibit essential microbial enzymes. For instance, certain hydrazones inhibit enoyl-acyl carrier protein reductase (InhA), crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis.[1][6]

G Compound Benzohydrazide Derivative Enzyme Essential Microbial Enzyme (e.g., InhA) Compound->Enzyme Inhibition Pathway Vital Metabolic Pathway (e.g., Mycolic Acid Synthesis) Enzyme->Pathway Catalyzes Growth Microbial Growth Inhibition Enzyme->Growth Essential for Pathway->Growth Leads to

Caption: Hypothetical enzyme inhibition mechanism for a benzohydrazide derivative.[1]

Anticancer Activity

Hydrazide-hydrazone derivatives have shown significant cytotoxic effects against various cancer cell lines.[2] Proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] The anticancer potential is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Anticancer Activity of Benzohydrazide Derivatives

CompoundCell LineIC50 (µM)Reference
Compound H20 (Benzohydrazide derivative with dihydropyrazole)A549 (Lung Carcinoma)0.46[7][8]
Compound H20 (Benzohydrazide derivative with dihydropyrazole)MCF-7 (Breast Cancer)0.29[7][8]
Compound H20 (Benzohydrazide derivative with dihydropyrazole)HeLa (Cervical Cancer)0.15[7][8]
Compound H20 (Benzohydrazide derivative with dihydropyrazole)HepG2 (Liver Cancer)0.21[7][8]
N'-[(Substituted Phenyl)Benzylidene]Benzohydrazide (Compound 2a)A-549 (Human Lung Cancer)-[9]

Note: While compound 2a showed the highest inhibitory effect in its study, a specific IC50 value was not provided.

Mechanism of Action: Some derivatives have been found to increase the activation of caspase-3, a key enzyme in the apoptotic cascade.[2] Others act as inhibitors of crucial signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors.[7]

G cluster_workflow Anticancer Activity Workflow (MTT Assay) seed Seed Cancer Cells in 96-well Plate treat Treat with this compound Derivative seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate for 4 hours (Formazan Formation) mtt->formazan solubilize Add Solubilizing Agent (e.g., DMSO) formazan->solubilize read Measure Absorbance solubilize->read result Determine Cytotoxicity read->result Calculate IC50

Caption: A typical workflow for evaluating in vitro anticancer activity using the MTT assay.[2]

Anti-inflammatory Activity

Certain benzohydrazide derivatives have also been investigated for their anti-inflammatory properties.[2] The mechanism often involves the modulation of inflammatory pathways, such as the nitric oxide (NO) signaling pathway and the production of pro-inflammatory cytokines.[10][11]

Table 3: Anti-inflammatory Activity of Hydrazide Derivatives

CompoundModelEffectReference
N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19)Carrageenan-induced peritonitis in miceReduced leukocyte migration by 52-59%[10][11]
Naphthyl-N-acylhydrazone derivatives (LASSBio-2039, 2040, 2041)Carrageenan-induced inflammation in vivoReduced leukocyte migration, nitric oxide, and interleukin-1β production[12]
4-Maleimidylphenyl-hydrazide derivativesGriess assay in RAW 264.7 cellsSignificant inhibition of nitric oxide production[13]

Mechanism of Action: The anti-inflammatory effects of some derivatives are linked to the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and the suppression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17.[10][11]

Future Directions

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on the definitive synthesis and characterization of a wider range of these derivatives and comprehensive screening for a broad spectrum of biological activities. Elucidating the precise mechanisms of action and structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates.

References

  • Validating the Antimicrobial Potential of n'-Benzoyl-2-methylbenzohydrazide: A Compar
  • Application Notes: In Vitro Biological Activity of N'-Benzoyl-2-methylbenzohydrazide - Benchchem.
  • N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential - Benchchem.
  • Application Notes and Protocols: Antimicrobial Studies of n'-Benzoyl-2-methylbenzohydrazide - Benchchem.
  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase - MDPI.
  • Synthesis, Crystal Structures and Antimicrobial Activities of N'-[4-(Dimethylamino)
  • Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides - PharmaInfo.
  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC - NIH.
  • Synthesis, Crystal Structures and Antimicrobial Activities of N '-[4-(Dimethylamino)
  • Synthesis, characterization and biological applications of substituted benzohydrazide deriv
  • Scheme 1. Synthesis of benzohydrazide derivatives (4a-e).
  • Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC - NIH.
  • Synthesis of N'-(2,3-dihydroxybenzylidene)
  • Synthesis and biological activities of substituted N'- benzoylhydrazone deriv
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • A Comparative In Vitro Analysis of N'-Benzoyl-2-methylbenzohydrazide and Its Fluorin
  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Deriv
  • Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)
  • Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)
  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - NIH.
  • Novel Regioisomeric Analogues of Naphthyl- N-Acylhydrazone Derivatives and Their Anti-Inflamm

Sources

The Architect's Guide to Agony: A Comparative Analysis of N-Methylbenzohydrazide Analogs as Ecdysone Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-methylbenzohydrazide scaffold is a foundational element in the design of diacylhydrazine (DAH) insecticides, a potent class of insect growth regulators. These synthetic molecules function as non-steroidal agonists of the ecdysone receptor (EcR), a critical nuclear receptor that governs molting and metamorphosis in insects. By binding to the EcR complex, these analogs prematurely initiate the molting cascade, leading to fatal developmental disruptions, particularly in lepidopteran larvae. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, synthesizing data from key studies to illuminate the chemical modifications that enhance insecticidal potency. We will dissect the molecule's core components, present quantitative comparisons of analog performance, and provide detailed, field-tested protocols for evaluating their biological activity.

The Molecular Target: Disrupting the Ecdysone Signaling Cascade

The efficacy of this compound analogs is rooted in their ability to hijack the insect's natural molting process. This process is orchestrated by the steroid hormone 20-hydroxyecdysone (20E), which binds to a heterodimer of two nuclear receptors: the ecdysone receptor (EcR) and the ultraspiracle protein (USP).[1][2] This ligand-receptor complex then binds to ecdysone response elements (EcREs) on DNA, triggering the transcription of genes responsible for shedding the old cuticle and developing a new one.

Diacylhydrazine compounds, including the this compound analogs, mimic the action of 20E, binding to the same ligand-binding pocket on the EcR protein.[1] This binding event is agonistic, meaning it activates the receptor and initiates the downstream genetic cascade. However, because these synthetic agonists are not easily metabolized by the insect, they cause a sustained, uncontrolled activation of the pathway. This leads to a premature and incomplete molt, where the larva is unable to properly shed its old exoskeleton, resulting in cessation of feeding, desiccation, and ultimately, death.[2]

Caption: Mechanism of action for this compound analogs.

Structure-Activity Relationship (SAR) Analysis: Deconstructing the Scaffold

The insecticidal potency of a diacylhydrazine is not monolithic; it is a synergistic outcome of the substituents on its three primary components: the N-benzoyl group (A-ring), the N'-benzoyl group (B-ring), and the hydrazine bridge.

  • A-Ring (N-benzoyl group): This portion of the molecule is critical for species specificity. Modifications here can tailor the compound to be effective against specific insect orders. For broad-spectrum lepidopteran activity, substitutions are often kept minimal.

  • B-Ring (N'-benzoyl group): The B-ring is crucial for high-affinity binding to the receptor. Bulky, lipophilic groups are generally favored. For instance, the 3,5-dimethyl substitution pattern is a common feature in highly active analogs, as it enhances the interaction with hydrophobic residues within the EcR ligand-binding pocket.[3]

  • Hydrazine Bridge: The central C(=O)N(R)N(H)C(=O) linker is the backbone of the molecule. The N-substituent, often a tert-butyl group, is considered essential. This bulky group helps to lock the molecule into the correct conformation for receptor binding. The N-methyl group of the core this compound structure contributes to this conformational rigidity.

Quantitative Comparison of Analog Performance

The most direct measure of a compound's effectiveness is its lethal concentration (LC50)—the concentration required to kill 50% of a test population. The following table consolidates LC50 data for several key diacylhydrazine analogs against lepidopteran pests, demonstrating the impact of specific structural modifications. Lower LC50 values indicate higher insecticidal activity.

Compound Name/StructureKey FeatureTarget PestLC50 Value (mg/L)Reference
TebufenozideCommercial Standard (3,5-dimethyl B-ring)Spodoptera littoralis65.7[4]
Chromafenozide5-methyl-6-chromane A-ringSpodoptera litura0.89[3]
Analog 10h (from Cui et al., 2017)4-fluorophenyl B-ringPlutella xylostella23.67[5][6]
Analog 10g (from Cui et al., 2017)Phenyl B-ringPlutella xylostella27.49[5][6]
Analog 10w (from Cui et al., 2017)4-(trifluoromethyl)phenyl B-ringPlutella xylostella28.90[5][6]
Analog b5 (from El-Sayed et al., 2022)Thiourea derivativeSpodoptera littoralis26.63[7][8]

Data is compiled from multiple sources and target species may vary. Direct comparison should be made with caution.

The data clearly illustrates that significant improvements in potency over the standard, Tebufenozide, have been achieved. The introduction of a chromane ring system (Chromafenozide) dramatically increases activity against Spodoptera litura.[3] Similarly, specific halogenated phenyl B-rings (Analogs 10h, 10g, 10w) show potent activity against the diamondback moth, Plutella xylostella.[5][6]

Experimental Validation: Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of SAR data, standardized, self-validating experimental protocols are essential. Below are detailed methodologies for the two primary assays used to characterize this compound analogs.

Protocol 1: Competitive Radioligand Binding Assay

This in vitro assay quantifies the ability of a test analog to bind to the ecdysone receptor by measuring its capacity to displace a known high-affinity radiolabeled ligand.

Objective: To determine the binding affinity (Ki or IC50) of an unlabeled test analog for the EcR/USP receptor complex.

Principle: A constant amount of receptor and a radiolabeled ligand (e.g., [³H]-Ponasterone A) are incubated with increasing concentrations of the unlabeled test analog. The more potent the analog, the lower the concentration needed to displace the radioligand from the receptor.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Co-express the ligand-binding domains of EcR and USP proteins in a suitable system (e.g., Sf9 insect cells or an in vitro transcription/translation system). This is a critical step, as the heterodimer is the biologically relevant target.[9]

    • Harvest the cells and prepare a crude protein extract or purified receptor complex. Quantify total protein concentration using a Bradford or BCA assay.

  • Binding Reaction Setup:

    • In a 96-well plate, prepare reaction tubes containing a binding buffer (e.g., Tris-HCl with protease inhibitors).

    • Add a constant, saturating concentration of the radiolabeled ligand (e.g., 10 nM [³H]-Ponasterone A) to all tubes.[10]

    • Add increasing concentrations of the unlabeled test analog (typically from 10⁻¹¹ M to 10⁻⁵ M). Include a "total binding" control (no analog) and a "non-specific binding" control (a high concentration of unlabeled ligand, e.g., 10 µM Tebufenozide).

    • Initiate the binding reaction by adding the receptor preparation to each tube.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly pass the reaction mixture through a glass fiber filter using a cell harvester. The filter traps the large receptor-ligand complex while allowing the small, unbound radioligand to pass through. This is the most common and efficient separation method.[9]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining free radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of the test analog. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of analog that inhibits 50% of specific radioligand binding).

Protocol 2: Larval Diet Incorporation Bioassay

This in vivo assay determines the lethal concentration (LC50) of a test analog by exposing insect larvae to treated artificial diet.

Objective: To determine the concentration of a test analog that causes 50% mortality in a target larval population.

Principle: Larvae are reared on an artificial diet that has been homogeneously mixed with a known concentration of the test compound. Mortality is assessed over a set period.

diet_bioassay_workflow cluster_prep Preparation cluster_treat Treatment cluster_expose Exposure cluster_assess Assessment A1 Prepare Stock Solution of Analog in Acetone/DMSO A2 Create Serial Dilutions (e.g., 6-7 concentrations) A1->A2 B1 Incorporate Analog Dilution into Aliquots of Diet A2->B1 A3 Prepare Liquid Artificial Insect Diet A3->B1 B2 Mix Thoroughly While Diet is Liquid B1->B2 B3 Dispense Treated Diet into Bioassay Wells/Trays B2->B3 B4 Allow Diet to Solidify B3->B4 C1 Place One Larva (e.g., 3rd instar) per Well B4->C1 C2 Seal Trays with Perforated Lid C1->C2 C3 Incubate under Controlled Conditions (Temp, Light) C2->C3 D1 Record Mortality Daily (e.g., for 72 hours) C3->D1 D2 Correct for Control Mortality (Abbott's Formula) D1->D2 D3 Perform Probit Analysis to Calculate LC50 D2->D3

Sources

A Comparative Guide to N-Alkyl Benzohydrazides: Unveiling the Impact of N-Methylation on Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzohydrazide scaffold is a cornerstone, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3] The strategic modification of this core structure is a key tactic in drug discovery, with N-alkylation emerging as a particularly potent method for fine-tuning pharmacological profiles. This guide provides an in-depth comparison of N-methylbenzohydrazide with other N-alkyl benzohydrazides, focusing on how the seemingly simple addition of a methyl group—versus a longer alkyl chain—can profoundly alter physicochemical properties and biological efficacy. We will delve into the structure-activity relationships (SAR), supported by experimental data from enzyme inhibition assays, and provide detailed, validated protocols for synthesis and evaluation.

The Benzohydrazide Scaffold: Physicochemical & Structural Implications of N-Alkylation

The fundamental benzohydrazide structure (C₆H₅CONHNH₂) offers a rich template for chemical modification.[4] Alkylation at the N' nitrogen atom introduces steric and electronic changes that ripple through the molecule, affecting its interaction with biological targets.

  • Lipophilicity and Solubility: Increasing the length of the N-alkyl chain generally increases lipophilicity (hydrophobicity). While this can enhance membrane permeability, it often leads to a decrease in aqueous solubility.[5] The N-methyl group strikes a balance, modestly increasing lipophilicity compared to the unsubstituted parent compound without drastically reducing water solubility, a critical factor for drug administration and distribution.

  • Conformational Dynamics: The amide bond in N-acylhydrazones, a related structure, can exist in different conformations. N-methylation has been shown to significantly alter the preferred dihedral angle of the O=C–N–X bond, inducing a shift from an antiperiplanar to a synperiplanar conformation.[6] This conformational rigidity can pre-organize the molecule for optimal binding to a target protein, potentially increasing potency. Longer alkyl chains can introduce more complex conformational possibilities and potential steric clashes.

  • Hydrogen Bonding: The N'-H group in an unsubstituted or N'-alkyl benzohydrazide can act as a hydrogen bond donor. N-alkylation preserves this capability, which is often crucial for anchoring the molecule within a protein's active site.

The choice of the N-alkyl substituent is therefore a critical decision in the design of benzohydrazide-based therapeutics, balancing improved membrane passage with solubility and specific target interactions.

Comparative Analysis: Cholinesterase Inhibition as a Case Study

To provide a quantitative comparison, we will examine the structure-activity relationship of a homologous series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission and targets for Alzheimer's disease therapy.[7]

Experimental Data: Enzyme Inhibition

A study involving a series of N-alkyl hydrazine-1-carboxamides provides clear, quantitative data on how alkyl chain length affects inhibitory potency against AChE and BuChE.[7]

CompoundAlkyl Chain (R)AChE IC₅₀ (µM)BuChE IC₅₀ (µM)
N-Methyl -CH₃54.45120.51
N-Ethyl -C₂H₅56.10104.28
N-Propyl -C₃H₇71.2298.15
N-Butyl -C₄H₉48.9685.33
N-Pentyl -C₅H₁₁39.8858.01
N-Hexyl -C₆H₁₃41.1563.47
N-Heptyl -C₇H₁₅57.0272.19
N-Nonyl -C₉H₁₉106.75277.48
N-Tridecyl -C₁₃H₂₇27.04115.42
N-Pentadecyl -C₁₅H₃₁27.04139.06
RivastigmineReference Drug56.1029.85

Data synthesized from a study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides.[7][8]

Structure-Activity Relationship (SAR) Insights

The data reveals a complex, non-linear relationship between alkyl chain length and enzyme inhibition:

  • Initial Alkylation (Methyl to Propyl): The N-methyl derivative shows moderate AChE inhibition (IC₅₀ = 54.45 µM), comparable to the reference drug rivastigmine.[7] As the chain extends to ethyl and propyl, the AChE inhibitory activity slightly decreases.

  • Mid-Length Chains (Butyl to Heptyl): A "sweet spot" for AChE inhibition appears with butyl and pentyl chains, showing improved potency. For BuChE inhibition, alkyl chain lengths from C5 to C7 were identified as optimal.[7] This suggests that the active site can accommodate these moderately sized alkyl groups, likely through favorable hydrophobic interactions.

  • Long Chains (Nonyl and above): A significant drop in activity is observed for the N-nonyl derivative against both enzymes. However, potency against AChE dramatically increases again with very long chains (tridecyl, pentadecyl), which were identified as the most potent and selective inhibitors of AChE in the series.[7] This bimodal trend suggests that very long chains may adopt a specific conformation that allows them to access a secondary hydrophobic pocket within the enzyme's active site gorge.

The N-methyl derivative serves as a crucial starting point. While not the most potent in this specific series, its activity is significant and provides a benchmark. The subsequent variations demonstrate that SAR in N-alkyl benzohydrazides is not a simple matter of increasing lipophilicity; rather, it is a nuanced interplay between chain length, conformational effects, and the specific topology of the target's binding site.

Experimental Protocols

To ensure scientific integrity, the protocols used to generate such comparative data must be robust and reproducible.

Protocol 1: General Synthesis of N'-Alkyl Benzohydrazides

This protocol describes a common method for synthesizing the N'-alkyl benzohydrazide backbone, which can then be further modified. The synthesis starts from a substituted benzoic acid ester.[2]

Step 1: Synthesis of Benzohydrazide

  • Reaction Setup: In a round-bottom flask, dissolve methyl benzoate (1.0 eq) in ethanol (5-10 mL per gram of ester).

  • Hydrazine Addition: Add hydrazine hydrate (1.2-1.5 eq) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate the precipitation of the benzohydrazide product.

  • Purification: Filter the resulting white solid, wash thoroughly with cold water or cold ethanol, and dry under a vacuum.

Step 2: N'-Alkylation

  • Reaction Setup: Suspend the synthesized benzohydrazide (1.0 eq) in a suitable solvent like acetone or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Alkylating Agent: Add the corresponding alkyl halide (e.g., methyl iodide for N-methylation) (1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature or gentle heat (40-50°C) for 12-24 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, filter off the base. Evaporate the solvent under reduced pressure.

  • Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by column chromatography or recrystallization.

Below is a diagram illustrating the general synthesis workflow.

Synthesis_Workflow cluster_step1 Step 1: Benzohydrazide Formation cluster_step2 Step 2: N'-Alkylation s1_start Methyl Benzoate + Hydrazine Hydrate s1_reflux Reflux in Ethanol s1_start->s1_reflux s1_product Benzohydrazide (Precipitate) s1_reflux->s1_product s2_start Benzohydrazide + Alkyl Halide + Base s1_product->s2_start Intermediate s2_reaction Stir at RT s2_start->s2_reaction s2_workup Work-up & Purification s2_reaction->s2_workup s2_product N'-Alkyl Benzohydrazide s2_workup->s2_product

Caption: General workflow for the two-step synthesis of N'-Alkyl Benzohydrazides.

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a standard for measuring AChE and BuChE activity.[7][9]

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in buffer).

    • Enzyme solution (AChE or BuChE, 0.25 U/mL in buffer).

    • Substrate solution (Acetylthiocholine iodide or Butyrylthiocholine iodide, 10 mM in buffer).

    • Test compound solutions (serial dilutions of N-alkyl benzohydrazides in a suitable solvent, e.g., DMSO).

  • Assay Procedure (96-well plate):

    • To each well, add 125 µL of phosphate buffer.

    • Add 25 µL of the test compound solution (or solvent for control).

    • Add 25 µL of the enzyme solution and incubate for 15 minutes at 37°C.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution.

  • Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of reaction is proportional to the rate of change in absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition) using non-linear regression analysis.

The logical flow for determining IC₅₀ values is visualized below.

IC50_Workflow A Prepare Serial Dilutions of N-Alkyl Benzohydrazides B Run Enzyme Assay (Ellman's Method) A->B C Measure Absorbance (Rate of Reaction) B->C D Calculate % Inhibition vs. Control C->D E Plot % Inhibition vs. log[Concentration] D->E F Determine IC50 Value (Non-linear Regression) E->F

Caption: Workflow for the determination of enzyme inhibition (IC50) values.

Conclusion and Future Perspectives

The comparison between this compound and its longer N-alkyl counterparts reveals the profound impact of the N-alkyl substituent on biological activity. While N-methylation provides a solid foundation of moderate activity, further extension of the alkyl chain can unlock significantly enhanced or altered pharmacological profiles, as evidenced by the complex SAR in cholinesterase inhibition.[7] This guide underscores a critical principle in drug design: small structural modifications can lead to large, sometimes non-intuitive, changes in function.

Future research should focus on exploring a wider range of N-alkyl groups, including branched and cyclic variants, to further probe the steric and electronic requirements of different biological targets. Combining experimental data with computational modeling, such as molecular docking, can provide deeper insights into the specific molecular interactions that drive the observed activities and guide the rational design of next-generation benzohydrazide therapeutics.[10]

References

  • Jha, A. K., Kumari, R., & Easwar, S. (2019). A Hydrazine Insertion Route to N′-Alkyl Benzohydrazides by an Unexpected Carbon–Carbon Bond Cleavage. Organic Letters, 21, 8149-8152. [Link]
  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)
  • Kumar, A., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules. [Link]
  • Manikandan, A., et al. (2019). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
  • Kratky, M., et al. (2020). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. Molecules. [Link]
  • Manikandan, A., et al. (2019).
  • Kratky, M., et al. (2020). The dependence of enzyme inhibition on alkyl chain length of N-substituted-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide scaffold 2.
  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]
  • Kratky, M., et al. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules. [Link]
  • Lee, K., et al. (2019). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. [Link]
  • ResearchGate. (2025). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. [Link]
  • Gomaa, M. A-M., & Hassan, D. K. (2019). Synthesis, characterization, and antimicrobial activity of some new N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides. Archiv der Pharmazie, 352(12), e1900209. [Link]
  • Aliyeva, A. R., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5171-5175. [Link]
  • da Silva, A. B., et al. (2023). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. [Link]
  • PubChem. Benzoylhydrazine. [Link]
  • C. G. van der Merwe, et al. (2001). Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. Journal of Pharmacy and Pharmacology. [Link]

Sources

A Comparative Guide to N-Acylhydrazone and N'-Acylhydrazide Motifs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of two closely related yet distinct chemical motifs: N-acylhydrazones (NAH) and N'-acylhydrazides. Both scaffolds are cornerstones in modern medicinal chemistry, recognized for their synthetic accessibility and broad pharmacological applications. This document will delve into their structural nuances, comparative physicochemical properties, synthetic strategies, and diverse biological activities, supported by experimental data and established protocols to empower researchers in making informed decisions during the drug design process.

Structural and Physicochemical Distinctions: A Tale of Two Isomers

At first glance, N-acylhydrazones and N'-acylhydrazides appear structurally similar, both containing a core hydrazide (-C(O)NHNH-) backbone. However, the key distinction lies in the placement of the carbonyl group relative to the imine or substituted nitrogen, a subtle difference that profoundly impacts their three-dimensional structure, electronic properties, and, consequently, their biological function.

The N-acylhydrazone motif features a -C(O)NHN=CR¹R² linkage, where the acyl group is attached to the nitrogen atom adjacent to the imine bond.[1] This arrangement leads to a planar, conjugated system that allows for the existence of geometric isomers (E/Z) around the C=N bond and conformational isomers (syn/anti) due to rotation around the N-N and N-C(O) bonds.[1][2] The E isomer is generally predominant due to greater stability.[1]

Conversely, the N'-acylhydrazide (often a result of further acylation or substitution on the terminal nitrogen of a hydrazide) maintains a -C(O)NHNH-C(O)R or -C(O)NHNHR structure. This guide will focus on the comparison with the N-acylhydrazone, where the key difference is the C=N double bond in the NAH versus the N-N single bond in the hydrazide. This structural difference significantly influences properties like hydrolytic stability.

Comparative Physicochemical Properties

The choice between these motifs can be critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The inherent stability of the linkage is a primary consideration.

PropertyN-Acylhydrazone (-C(O)NHN=C<)N'-Acylhydrazide (-C(O)NHNHR)Rationale & Significance
Hydrolytic Stability Moderately stable; susceptible to acid-catalyzed hydrolysis.[3]Generally more stable to hydrolysis.The imine bond in NAHs is the primary site of hydrolysis, reverting to the parent hydrazide and aldehyde/ketone. This can be exploited for prodrug design but may also lead to instability in acidic environments (e.g., the stomach).
Isomerism Exists as E/Z geometric isomers and syn/anti conformers.[1][4]Conformational isomers.The rigid geometry of the NAH can be crucial for specific receptor binding. However, the presence of multiple isomers can complicate characterization and may lead to different pharmacological profiles for each isomer.
Hydrogen Bonding Acts as both H-bond donor (N-H) and acceptor (C=O, N=C).[1]Acts as both H-bond donor (2x N-H) and acceptor (C=O).The additional N-H donor in the hydrazide can alter solubility and binding interactions compared to the NAH.
Lipophilicity (LogP) Generally higher due to the masking of a polar N-H group.Generally lower.This is highly dependent on the substituents (R groups), but the core NAH structure is typically less polar than the corresponding hydrazide.
Metal Chelation The O=C-N-N= moiety is an effective metal chelating pharmacophore.[5]Can also chelate metals, but the geometry differs.This property is particularly relevant for designing inhibitors of metalloenzymes.

Synthetic Strategies: Pathways to Bioactive Scaffolds

A major advantage of both motifs is their straightforward and efficient synthesis, which allows for the rapid generation of diverse chemical libraries for screening.

General Synthesis Workflow

The synthesis of N-acylhydrazones is typically a one-step condensation reaction, while N'-acylhydrazides can be formed through acylation or alkylation of a parent hydrazide.

G cluster_0 N-Acylhydrazone Synthesis cluster_1 N'-Acylhydrazide Synthesis A Hydrazide (R-CO-NHNH₂) C Condensation (Acid Catalyst, Reflux) A->C B Aldehyde or Ketone (R¹R²C=O) B->C D N-Acylhydrazone (R-CO-NHN=CR¹R²) C->D E Hydrazide (R-CO-NHNH₂) G Acylation / Alkylation (Base) E->G F Acyl Chloride or Alkyl Halide (R'-COCl or R'-X) F->G H N'-Acylhydrazide (R-CO-NHNH-COR' or R-CO-NHNH-R') G->H

Caption: General synthetic workflows for N-acylhydrazones and N'-acylhydrazides.

Detailed Experimental Protocol: Synthesis of a Representative N-Acylhydrazone

This protocol describes the synthesis of (E)-N'-(4-chlorobenzylidene)benzohydrazide, a representative N-acylhydrazone.

Materials:

  • Benzhydrazide (1.36 g, 10 mmol)

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • Ethanol (50 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: Dissolve benzhydrazide in 30 mL of ethanol in a 100 mL round-bottom flask. Stir until a clear solution is obtained. Gentle warming may be required.

  • Addition of Aldehyde: In a separate beaker, dissolve 4-chlorobenzaldehyde in 20 mL of ethanol. Add this solution dropwise to the stirring benzhydrazide solution at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic.[1]

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The product spot should appear, and the starting material spots should diminish.

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL) to remove any unreacted starting materials, and dry the solid in a vacuum oven. The product is typically obtained in high purity without the need for column chromatography.[6]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a singlet for the imine proton (-N=CH-) around 8.0-8.5 ppm and the amide proton (-NH-) around 11.5-12.0 ppm in the ¹H NMR spectrum is characteristic.[4][7]

Comparative Biological Activities: A Multifaceted Pharmacophore

Both N-acylhydrazones and N'-acylhydrazides are considered "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[6][8]

Therapeutic AreaN-Acylhydrazone DerivativesN'-Acylhydrazide DerivativesKey Insights
Anticancer Potent activity against various cell lines (e.g., breast, colon, leukemia).[1][9] Often act as inhibitors of topoisomerase or tubulin polymerization.[10]Also exhibit significant anticancer activity.[11] Some derivatives induce apoptosis and necrosis in cancer cells.The rigid, planar structure of NAHs is often well-suited for intercalation or binding within enzyme active sites. The choice of substituents is critical for activity.[11]
Antimicrobial Broad-spectrum activity against bacteria (Gram-positive and Gram-negative) and fungi.[1][7] The antitubercular drug isoniazid is a pro-drug that contains a hydrazide moiety.Isoniazid derivatives with modified N' positions show potent anti-mycobacterial activity, sometimes superior to the parent drug.[11]The lipophilicity conferred by the NAH structure can aid in penetrating microbial cell walls. For hydrazides, modifications can prevent metabolic inactivation.[11]
Anti-inflammatory Exhibit significant analgesic and anti-inflammatory effects.[9]Also reported to have anti-inflammatory properties.[11]The NAH moiety can mimic the bis-allylic system of polyunsaturated fatty acids, potentially interfering with inflammatory pathways.[12]
Antiviral Reported as inhibitors of viral enzymes, such as influenza virus endonuclease.[1][5]Hydrazide derivatives have also been explored as antiviral agents.[11]The metal-chelating ability of the NAH scaffold is a key mechanism for inhibiting viral metalloenzymes.[5]
Case Study: Anticancer Activity and Apoptosis Induction

Many N-acylhydrazone and N'-acylhydrazide derivatives have been evaluated for their ability to induce programmed cell death (apoptosis) in cancer cells. A common mechanism involves the intrinsic pathway, triggered by cellular stress.

G compound N-Acylhydrazone or N'-Acylhydrazide Derivative stress Cellular Stress (e.g., ROS production) compound->stress Induces bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation (Initiator Caspase) cyto_c->casp9 apaf1 Apaf-1 apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis pathway often targeted by bioactive hydrazone/hydrazide compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (both N-acylhydrazone and N'-acylhydrazide derivatives) in media. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old media with 100 µL of media containing the test compounds. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

The N-acylhydrazone and N'-acylhydrazide motifs represent two powerful and versatile tools in the arsenal of the medicinal chemist.

  • N-Acylhydrazones offer a semi-rigid, conjugated scaffold whose geometry can be finely tuned. Their moderate hydrolytic stability can be a feature for prodrug design, and their metal-chelating properties are advantageous for inhibiting metalloenzymes.

  • N'-Acylhydrazides , while less conformationally restricted, provide additional hydrogen bonding capabilities and generally greater stability, which may be preferable for compounds requiring a longer in vivo half-life.

The choice between these motifs is not a matter of inherent superiority but of strategic design. The decision should be guided by the specific biological target, the desired pharmacokinetic profile, and the intended mechanism of action. Future research will likely focus on creating hybrid molecules that combine these motifs with other pharmacophores and developing stimuli-responsive systems that leverage the unique chemical properties of the NAH linkage for targeted drug delivery.[13]

References

  • ResearchGate. (n.d.). Acylhydrazones and Their Biological Activity: A Review.
  • Iurciuc-Tincu, C.-E., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8923.
  • Silva, G. A., et al. (2023). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega.
  • OUCI. (n.d.). Acylhydrazones and Their Biological Activity: A Review.
  • ResearchGate. (n.d.). Acylhydrazone Derivatives: An Overview of Biological Activities.
  • ResearchGate. (n.d.). N-acyl hydrazone derivatives with biological applications.
  • Bîcu, E., et al. (2020). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Molecules, 25(21), 5038.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). A review exploring biological activities of hydrazones. Indian Journal of Pharmaceutical Sciences, 69(3), 301.
  • Grosu, I.-G., et al. (2023). Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. Pharmaceutics, 15(9), 2291.
  • Sugiura, M., & Kobayashi, S. (2005). N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds. Angewandte Chemie International Edition, 44(33), 5176-5186.
  • ResearchGate. (n.d.). Yields and physical properties of N-acylhydrazone derivatives 2a-c.
  • Husain, A., et al. (2017). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 22(8), 1344.
  • Bruno, A. M., et al. (2016). Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. Molecules, 21(11), 1572.
  • Liu, X.-F., et al. (2014). Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. Molecules, 19(9), 13516-13531.
  • ResearchGate. (n.d.). Comparison of N-acylhydrazone and N′-acylhydrazide structural motifs.
  • ResearchGate. (n.d.). General synthesis for N-acylhydrazones 1–27 and hydrazides 28 and 29 (A). Chemical structures of compounds 1–27 (B).
  • UTAR Institutional Repository. (n.d.). SYNTHESIS, CHARACTERIZATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONES.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

Sources

A Comparative Guide to the Insecticidal Activity of N-Methylbenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective insecticidal agents, the scientific community has shown considerable interest in the diacylhydrazine class of compounds. These molecules, acting as nonsteroidal ecdysone agonists, offer a targeted approach to pest management with favorable toxicological profiles. While much of the commercial success has centered on N-tert-butyl analogs like tebufenozide, this guide provides a detailed comparative analysis of the insecticidal activity of N-methylbenzohydrazide analogs. We will delve into their mechanism of action, structure-activity relationships, and the experimental data supporting their potential as next-generation insecticides, offering a valuable resource for researchers, scientists, and drug development professionals in the agrochemical industry.

The Ecdysone Receptor: A Prime Target for Insect Control

This compound analogs, like other diacylhydrazines, exert their insecticidal effects by mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone (20E).[1] They bind to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1] This binding event triggers a cascade of gene expression that prematurely initiates the molting process.[2] However, unlike the natural hormone which is metabolized, these synthetic agonists bind persistently to the receptor, leading to an incomplete and ultimately lethal molt, particularly in larval stages of lepidopteran species.[2][3]

The specificity of these compounds for insect EcRs over vertebrate steroid receptors is a key factor in their low mammalian toxicity, making them environmentally attractive pest control agents.[4]

Ecdysone_Receptor_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Epidermal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E 20-Hydroxyecdysone (Natural Hormone) EcR_USP_inactive EcR/USP Heterodimer (Inactive) 20E->EcR_USP_inactive Binds to N_methyl This compound Analog (Agonist) N_methyl->EcR_USP_inactive Mimics 20E & Binds to EcR_USP_active Activated EcR/USP Complex EcR_USP_inactive->EcR_USP_active Activation EcRE Ecdysone Response Element (DNA) EcR_USP_active->EcRE Binds to Gene_Expression Gene Expression EcRE->Gene_Expression Initiates Transcription Lethal_Molt Premature & Incomplete Molt (Lethal) Gene_Expression->Lethal_Molt Leads to

Caption: Ecdysone Receptor Signaling Pathway.

Comparative Insecticidal Activity: A Look at the Data

While extensive quantitative data for a broad range of this compound analogs is not as readily available as for their N-tert-butyl counterparts, existing studies and structure-activity relationship (SAR) analyses provide valuable insights into their potential. The insecticidal activity is typically evaluated through bioassays that determine the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of the test insect population.

The N-tert-butyl group has been a cornerstone in the design of many commercial diacylhydrazine insecticides due to its significant contribution to binding affinity with the ecdysone receptor. However, modifications to this N-alkyl substituent are a key area of research to fine-tune activity and spectrum.

Table 1: Comparative Insecticidal Activity of Diacylhydrazine Analogs against Spodoptera litura

Compound IDStructure/SubstituentsLC50 (mg/L)Reference
1 N′-tert-butyl-N′-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide0.89[5]
2 Tebufenozide37.77 (for P. xylostella)[3]
3 N'-(4-fluorobenzoyl)-N-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-oyl)hydrazide (10h)23.67 (for P. xylostella)[3]
4 N'-(4-fluorobenzoyl)-N-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-oyl)hydrazide (10g)27.49 (for P. xylostella)[3]

Note: The data presented is primarily for N-tert-butyl analogs and other diacylhydrazine derivatives, as specific LC50 values for a wide range of this compound analogs are limited in publicly available literature. This highlights a critical area for future research.

Structure-Activity Relationship (SAR) Insights

The insecticidal potency of benzohydrazide analogs is intricately linked to their molecular structure. Key SAR findings include:

  • A-Ring and B-Ring Substitutions: Substitutions on the two benzoyl moieties (A-ring and B-ring) significantly influence insect species specificity.[6] For instance, 3,5-dimethyl substitution on one of the benzoyl rings is often associated with high insecticidal activity.[6]

  • The N-Alkyl Group: The nature of the N-substituent on the hydrazine linker is crucial. While the bulky N-tert-butyl group is common in highly active compounds, research into smaller alkyl groups like methyl is ongoing. Studies on N- and C-methylation of N-acylhydrazones have shown that methylation can significantly alter the conformational preferences and electronic properties of the molecule, which can, in turn, impact its biological activity. The introduction of a methyl group on the benzoheterocycle moiety has been shown to strongly increase insecticidal activity in some analogs.[5]

  • Heterocyclic Modifications: The incorporation of various heterocyclic rings into the benzohydrazide scaffold has yielded compounds with potent insecticidal activity.[3][5][7]

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols for the synthesis and bioevaluation of this compound analogs are essential.

Synthesis of N-Methyl-N'-benzoylbenzohydrazide (A Representative Protocol)

This two-step protocol outlines a general method for the synthesis of N-methyl-N'-benzoylbenzohydrazide analogs.

Step 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl benzoate (1 equivalent) in a suitable solvent such as ethanol.

  • Hydrazinolysis: Add methylhydrazine (1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of N-Methyl-N'-benzoylbenzohydrazide

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane or pyridine in a flask.

  • Acylation: Cool the solution in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with constant stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final N-methyl-N'-benzoylbenzohydrazide analog.

  • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow Start Methyl Benzoate + Methylhydrazine Step1 Step 1: Hydrazinolysis (Reflux in Ethanol) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Step 2: Acylation (Benzoyl Chloride) Intermediate->Step2 Purification Purification (Recrystallization/ Chromatography) Step2->Purification Final_Product N-Methyl-N'-benzoyl- benzohydrazide Purification->Final_Product Characterization Structural Characterization (NMR, MS, IR) Final_Product->Characterization

Sources

A Comparative Analysis of the Antimicrobial Potential of N-methylbenzohydrazide Derivatives Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical entities with potent antimicrobial properties. Among the promising candidates, benzohydrazide derivatives have emerged as a significant class of compounds, demonstrating a broad spectrum of biological activities, including notable antibacterial and antifungal effects.[1] This guide provides a detailed comparative analysis of the antimicrobial potential of benzohydrazide derivatives, with a specific focus on N-methylbenzohydrazide, against established standard antibiotics. Due to the limited publicly available data specifically for this compound, this guide will leverage data from structurally similar benzohydrazide analogs to provide a robust comparative framework for researchers, scientists, and drug development professionals.[1][2]

The Scientific Rationale for Comparison

The investigation into this compound and its analogs is predicated on the well-documented antimicrobial prowess of the hydrazide scaffold.[3][4][5] The core chemical structure of these compounds provides a versatile backbone for synthetic modifications, allowing for the fine-tuning of their biological activity.[4] Comparing these novel compounds against standard antibiotics is a critical step in the drug discovery pipeline. It allows for the contextualization of their efficacy, helps to identify their potential spectrum of activity, and provides a benchmark for further development. Standard antibiotics with well-understood mechanisms of action and established clinical efficacy, such as Ciprofloxacin, Erythromycin, and Gentamicin, serve as ideal comparators.[1]

Experimental Methodologies for Antimicrobial Susceptibility Testing

To objectively assess the antimicrobial activity of a novel compound like this compound, standardized and reproducible experimental protocols are paramount. The following methodologies are fundamental in the field of antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is a cornerstone quantitative measure in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a standardized incubation period.[6][7] The broth microdilution method is a widely accepted technique for determining MIC values.[6][7][8]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of the Test Compound: A stock solution of this compound (or its analog) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), that does not interfere with microbial growth at the concentrations used.[1][4]

  • Serial Dilutions: In a 96-well microtiter plate, two-fold serial dilutions of the compound are prepared in a liquid growth medium, typically Mueller-Hinton Broth (MHB) for bacteria.[4][7]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[4][9]

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate. The plate is then incubated at 37°C for 18-24 hours.[1][6][8]

  • Interpretation of Results: Following incubation, the wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound in a well that remains clear, indicating the absence of visible growth.[1][6][7]

Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion susceptibility test is a qualitative method used to determine the sensitivity or resistance of bacteria to various antimicrobial compounds.[10][11] It is a valuable and widely used technique for preliminary screening of antimicrobial activity.[11][12]

Protocol for Kirby-Bauer Disk Diffusion Assay:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared as described for the MIC assay.

  • Plate Inoculation: A sterile swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacteria.[9][11]

  • Disk Application: Filter paper disks impregnated with a known concentration of the test compound (this compound) and standard antibiotics are placed on the agar surface.[10][11]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[11]

  • Interpretation of Results: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters and compared to standardized charts to determine the degree of susceptibility.[9][11][12]

Comparative Antimicrobial Activity: A Data-Driven Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several benzohydrazide derivatives against common bacterial strains, in comparison to standard antibiotics. This data, sourced from existing literature, provides a valuable, albeit indirect, assessment of the potential efficacy of this compound.

CompoundTest OrganismMIC (µg/mL)Reference
Benzohydrazide Derivatives
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coli120[1]
N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coli1000[1]
N'-benzylidene-2-hydroxybenzohydrazideEscherichia coli>1000[1]
Standard Antibiotics
CiprofloxacinStaphylococcus aureus0.25 - 0.6[1]
Escherichia coli0.013 - 0.016[1]
ErythromycinStaphylococcus aureus0.25 - 2048[1]
Escherichia coli20[1]
GentamicinStaphylococcus aureus0.12 - 1[1]
Escherichia coli0.25 - 1[1]

Data Interpretation: The presented data indicates that the antimicrobial activity of benzohydrazide derivatives can be significantly influenced by their specific chemical structure. While some derivatives show moderate activity, they do not currently match the potency of standard antibiotics like Ciprofloxacin against the tested strains. Further structural modifications to the this compound scaffold will be crucial to enhance its antimicrobial efficacy.

Visualizing the Experimental Workflow

To ensure clarity and reproducibility in research, a well-defined experimental workflow is essential. The following diagram, generated using Graphviz, illustrates the logical progression of a comparative antimicrobial activity study.

Antimicrobial_Activity_Workflow cluster_prep Preparation Phase cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Interpretation Compound_Prep Prepare this compound and Standard Antibiotic Solutions MIC_Assay Perform Broth Microdilution MIC Assay Compound_Prep->MIC_Assay Disk_Diffusion Perform Kirby-Bauer Disk Diffusion Assay Compound_Prep->Disk_Diffusion Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion Media_Prep Prepare Culture Media (MHB and MHA) Media_Prep->MIC_Assay Media_Prep->Disk_Diffusion Incubation Incubate Plates (18-24 hours at 37°C) MIC_Assay->Incubation Disk_Diffusion->Incubation Read_Results Measure MIC Values and Zones of Inhibition Incubation->Read_Results Compare_Data Compare Activity of this compound to Standard Antibiotics Read_Results->Compare_Data

Caption: Workflow for the comparative evaluation of antimicrobial activity.

Unraveling the Mechanism of Action

While the precise mechanism of action for many benzohydrazide derivatives is still an active area of research, several studies suggest that their antimicrobial effects may stem from the inhibition of essential microbial enzymes.[1] For instance, some hydrazone derivatives, which share a structural similarity with benzohydrazides, have been shown to inhibit enzymes like enoyl-acyl carrier protein reductase (InhA), which is vital for the biosynthesis of mycolic acid in Mycobacterium tuberculosis.[1] This inhibitory action disrupts the integrity of the bacterial cell wall, leading to cell death. Further investigation is required to elucidate the specific molecular targets of this compound and its analogs.

The following diagram illustrates a hypothetical mechanism of action involving enzyme inhibition.

Mechanism_of_Action cluster_pathway Hypothetical Inhibitory Pathway Compound This compound Derivative Enzyme Essential Microbial Enzyme (e.g., InhA) Compound->Enzyme Binds and Inhibits Product Essential Cellular Product (e.g., Mycolic Acid) Enzyme->Product Catalyzes production of Inhibition Inhibition Substrate Enzyme Substrate Substrate->Enzyme Binds to Disruption Disruption of Cellular Process Inhibition->Disruption Leads to Cell_Death Bacterial Cell Death Disruption->Cell_Death Results in

Caption: Hypothetical enzyme inhibition mechanism for a benzohydrazide derivative.

Conclusion and Future Directions

The exploration of this compound and its analogs represents a promising avenue in the search for new antimicrobial agents. While the currently available data on related compounds suggest a moderate level of activity compared to established antibiotics, the versatility of the benzohydrazide scaffold offers significant opportunities for optimization through medicinal chemistry approaches. Future research should focus on synthesizing and screening a library of this compound derivatives to identify compounds with enhanced potency and a broader spectrum of activity. Elucidating the precise mechanism of action will be crucial for rational drug design and for overcoming potential resistance mechanisms. The systematic application of the standardized methodologies outlined in this guide will be instrumental in advancing our understanding of this intriguing class of compounds and their potential to address the global challenge of antimicrobial resistance.

References

  • Benchchem.
  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Wikipedia. Disk diffusion test.
  • Journal of Chemical and Pharmaceutical Research.
  • Microbe Investigations.
  • CymitQuimica. This compound.
  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing.
  • Benchchem. Application Notes and Protocols: Antimicrobial Studies of n'-Benzoyl-2-methylbenzohydrazide.
  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Benchchem. Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
  • MDPI. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • Benchchem. In Vitro Biological Activity of N'-Benzoyl-2-methylbenzohydrazide.
  • Hygeia Journal for Drugs and Medicines.

Sources

A Comparative Docking Analysis of Benzohydrazide Derivatives as Potential EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of anticancer drug discovery, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2] The aberrant signaling of this receptor tyrosine kinase is a hallmark of various malignancies, including non-small cell lung cancer and breast cancer.[1] Consequently, the quest for novel, potent, and selective EGFR inhibitors is a continuous endeavor in medicinal chemistry. Among the myriad of scaffolds explored, benzohydrazide derivatives have emerged as a promising class of compounds, demonstrating significant anticancer potential.[1][3]

This guide provides a comprehensive comparative docking analysis of representative benzohydrazide derivatives against the EGFR kinase domain, benchmarked against the established EGFR inhibitor, Gefitinib. We will delve into the causality behind the experimental choices in a typical molecular docking workflow, present a detailed, self-validating protocol, and summarize key binding interactions and energies in a structured format. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel anticancer agents.

The Rationale for Targeting EGFR with Benzohydrazide Scaffolds

The EGFR kinase domain possesses a well-defined ATP-binding pocket, which has been the primary target for the development of small molecule inhibitors.[1] First-generation inhibitors, such as Gefitinib, are ATP-competitive and have shown considerable clinical success. The benzohydrazide moiety, with its unique structural and electronic properties, serves as a versatile scaffold for designing molecules that can effectively interact with the key amino acid residues within this pocket. The hydrogen bond donor and acceptor capabilities of the hydrazide linkage, coupled with the ability to introduce diverse substituents on the aromatic rings, allow for the fine-tuning of binding affinity and selectivity.[3]

Comparative Docking Performance

To objectively assess the potential of benzohydrazide derivatives as EGFR inhibitors, a comparative molecular docking study is essential. Here, we present a summary of docking scores and key interactions of representative benzohydrazide derivatives from published studies, compared with the reference inhibitor Gefitinib. The docking scores, typically represented as binding energy (in kcal/mol), indicate the predicted affinity of the ligand for the protein's active site, with lower (more negative) values suggesting a more favorable interaction.

CompoundPDB ID of EGFR TargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Gefitinib (Reference) 1M17-9.0 to -10.0Met769, Lys721, Thr830[Synthesis, In Vitro Anticancer Activity and In Silico Study of some Benzylidene Hydrazide Derivatives]
Benzylidene Hydrazide Derivative (3d)1M17-9.44Met769, Thr830[Synthesis, In Vitro Anticancer Activity and In Silico Study of some Benzylidene Hydrazide Derivatives]
p-hydroxybenzohydrazide Derivative (VII)1M17-9.12Met769, Gln767[Docking study of p-hydroxybenzohydrazide derivatives as tyrosine kinase inhibitors and anticancer agents]
Quinazolinone Hydrazide Derivative (9c)1M17Not explicitly statedVal702, Lys721, Met769, Asp831[Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors]
Benzohydrazide-dihydropyrazole (H20)Not specified-8.7 (Binding Energy)Gln767[Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles]
Purine-Hydrazone Derivative (19a)Not specified-11.0Lys745, Cys797, Leu718[Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors]

Note: The docking scores can vary based on the specific software, force field, and docking parameters used in the study.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a detailed and self-validating workflow for performing a comparative molecular docking study of benzohydrazide derivatives against the EGFR kinase domain.

Preparation of the Receptor
  • Step 1.1: Retrieval of the Protein Structure. Download the 3D crystal structure of the human EGFR kinase domain in complex with an inhibitor (e.g., Erlotinib or Gefitinib) from the Protein Data Bank (PDB). A commonly used PDB ID is 1M17 .[2]

  • Step 1.2: Protein Preparation. Using molecular modeling software such as AutoDock Tools, Schrödinger Maestro, or Discovery Studio, prepare the protein by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., Kollman charges).

    • Repairing any missing atoms or residues.

Ligand Preparation
  • Step 2.1: 2D Structure Sketching. Draw the 2D structures of the N-methylbenzohydrazide derivatives and the reference compound (Gefitinib) using a chemical drawing tool like ChemDraw.

  • Step 2.2: 3D Conversion and Energy Minimization. Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

Molecular Docking
  • Step 3.1: Grid Box Generation. Define a grid box that encompasses the ATP-binding site of the EGFR kinase domain. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely. The center of the grid is typically set to the coordinates of the co-crystallized ligand.

  • Step 3.2: Docking Simulation. Perform the docking simulation using software like AutoDock Vina, Glide, or GOLD. The software will explore various conformations and orientations of the ligand within the active site and calculate the binding energy for each pose.

Analysis of Results
  • Step 4.1: Binding Affinity Evaluation. Analyze the docking results to identify the pose with the lowest binding energy for each ligand. This value represents the predicted binding affinity.

  • Step 4.2: Interaction Analysis. Visualize the docked poses of the ligands within the EGFR active site using software like PyMOL or Discovery Studio. Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the protein.

Visualizing the Workflow and Interactions

To better illustrate the process, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and a hypothetical binding mode of a benzohydrazide derivative within the EGFR active site.

docking_workflow cluster_prep Preparation Phase cluster_ligand Ligand Setup cluster_docking Docking Simulation cluster_analysis Results Analysis PDB 1. Retrieve EGFR Structure (PDB) PrepProt 2. Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt Grid 5. Define Grid Box around Active Site PrepProt->Grid Sketch 3. Sketch 2D Ligand Structures EnergyMin 4. 3D Conversion & Energy Minimization Sketch->EnergyMin EnergyMin->Grid Dock 6. Run Docking Simulation Grid->Dock Analyze 7. Analyze Binding Affinity (Docking Score) Dock->Analyze Visualize 8. Visualize & Analyze Interactions Analyze->Visualize

Caption: A generalized workflow for comparative molecular docking studies.

binding_interaction cluster_protein EGFR Active Site Met769 Met769 Lys721 Lys721 Thr830 Thr830 Gln767 Gln767 Ligand Benzohydrazide Derivative Ligand->Met769 H-Bond Ligand->Lys721 Hydrophobic Ligand->Gln767 H-Bond

Caption: Hypothetical binding interactions of a benzohydrazide derivative.

Conclusion and Future Directions

This guide provides a framework for conducting and interpreting comparative docking studies of this compound derivatives against the EGFR kinase domain. The presented data, compiled from various studies, suggests that the benzohydrazide scaffold holds significant promise for the development of novel EGFR inhibitors, with some derivatives exhibiting predicted binding affinities comparable or even superior to established drugs like Gefitinib.

It is crucial to emphasize that in silico docking studies are predictive and serve as a valuable tool for lead identification and optimization. The findings from these computational analyses must be validated through in vitro and in vivo experimental assays, including enzyme inhibition assays and cytotoxicity studies against cancer cell lines. Future research should focus on synthesizing novel this compound derivatives with optimized pharmacokinetic and pharmacodynamic properties, guided by the insights gained from detailed structure-activity relationship (SAR) and computational studies.

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. [Link]
  • Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors. Chemistry & Biodiversity. [Link]
  • Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. Research in Pharmaceutical Sciences. [Link]
  • Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Pharmaceuticals. [Link]
  • Synthesis, In Vitro Anticancer Activity and In Silico Study of some Benzylidene Hydrazide Derivatives. Indonesian Journal of Chemistry. [Link]
  • Docking study of p-hydroxybenzohydrazide derivatives as tyrosine kinase inhibitors and anticancer agents. SciSpace. [Link]

Sources

A Comparative Guide to Assessing the Selectivity of N-Methylbenzohydrazide for Insect Ecdysone Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ecdysone Receptor as a Premier Insecticide Target

The insect ecdysone receptor (EcR) is a ligand-activated transcription factor that plays a pivotal role in regulating key developmental processes, including molting and metamorphosis.[1][2] Pulses of the steroid hormone 20-hydroxyecdysone (20E) activate the receptor, which forms a functional heterodimer with the Ultraspiracle protein (USP), an ortholog of the vertebrate retinoid X receptor (RXR).[1][3] This EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs), initiating a cascade of gene expression that orchestrates developmental transitions.[3][4]

The absence of a homologous receptor in vertebrates makes the EcR an attractive and highly specific target for the development of safer, more selective insecticides.[5][6] Non-steroidal ecdysone agonists, particularly those from the diacylhydrazine (DAH) class, have been successfully commercialized for this purpose.[5][7][8] These compounds, such as tebufenozide and methoxyfenozide, mimic the action of 20E, causing premature and lethal molting in susceptible insects.[9]

This guide focuses on N-methylbenzohydrazide, a foundational structure within the broader class of benzohydrazide-based agonists. We will provide a comprehensive framework for assessing its selectivity for ecdysone receptors from different insect orders, comparing its activity to established alternatives and detailing the critical experimental methodologies required for a robust evaluation.

The Canonical Ecdysone Signaling Pathway

Understanding the mechanism of EcR activation is fundamental to designing and interpreting selectivity assays. The binding of an agonist, whether the natural 20E or a synthetic mimic, induces a conformational change in the EcR/USP heterodimer, leading to the recruitment of coactivators and the initiation of target gene transcription.[10][11] The selectivity of a compound like this compound is determined by its differential ability to bind to and activate EcR complexes from various insect species.[9][12]

Ecdysone_Signaling_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Agonist Ecdysone Agonist (e.g., 20E, this compound) ActiveComplex Active Receptor Complex Agonist->ActiveComplex enters nucleus & activates EcR EcR Heterodimer EcR/USP Heterodimer EcR->Heterodimer forms USP USP USP->Heterodimer forms Heterodimer->ActiveComplex binds EcRE Ecdysone Response Element (EcRE) on Target Gene ActiveComplex->EcRE binds to Transcription Gene Transcription EcRE->Transcription initiates Response Biological Response (Premature Molting) Transcription->Response leads to

Caption: Canonical Ecdysone Signaling Pathway.

Core Methodologies for Assessing Receptor Selectivity

Evaluating the selectivity of this compound requires a two-pronged approach: quantifying its binding affinity to the receptor and measuring its ability to functionally activate the receptor. The two primary in vitro methods for this are competitive binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the EcR/USP complex by quantifying its ability to displace a high-affinity radiolabeled ligand.[13] It is the gold standard for determining binding constants (Ki or Kd).

Causality Behind Experimental Choices:

  • Receptor Source: Receptors are typically sourced from different insect orders (e.g., Lepidoptera: Spodoptera frugiperda (Sf9 cells), Diptera: Drosophila melanogaster (S2 cells)) to directly compare binding.[2][14] Expressing recombinant EcR and USP proteins ensures a clean, quantifiable system.[15]

  • Radioligand: [3H]-Ponasterone A (PonA) is often used instead of [3H]-20E. PonA is a phytoecdysteroid with a significantly higher binding affinity for most insect EcRs, which provides a more robust and sensitive assay window.[13][15][16]

  • Separation Method: A filter binding assay is common for separating the receptor-bound radioligand from the free radioligand due to its efficiency and suitability for high-throughput screening.[13]

Binding_Assay_Workflow cluster_control Control (Max Signal) cluster_test Test Condition Receptor_C EcR/USP Receptor Incubate_C Incubate Receptor_C->Incubate_C RadioLigand_C [3H]-PonA (Radioligand) RadioLigand_C->Incubate_C Signal_C High Radioactivity (Signal) Incubate_C->Signal_C Receptor_T EcR/USP Receptor Incubate_T Incubate Receptor_T->Incubate_T RadioLigand_T [3H]-PonA RadioLigand_T->Incubate_T Competitor This compound (Unlabeled Competitor) Competitor->Incubate_T Signal_T Low Radioactivity (Signal) Incubate_T->Signal_T

Caption: Workflow of a Competitive Radioligand Binding Assay.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Co-express the cDNAs for the desired insect EcR and USP in an appropriate system (e.g., in vitro transcription/translation or Sf9 insect cells). Prepare a crude protein extract or purified receptor complex.[13]

  • Reaction Setup: In a multi-well plate, combine the receptor preparation with a constant, low concentration of radiolabeled ligand (e.g., 1-5 nM [3H]-PonA).

  • Competition: Add increasing concentrations of the unlabeled competitor (this compound) to the wells.

    • Self-Validation: Include control wells: (a) "Total Binding" (no competitor) and (b) "Non-specific Binding" (no competitor, but with a saturating concentration of unlabeled PonA or 20E to outcompete all specific binding).

  • Incubation: Allow the reaction to reach equilibrium by incubating for a defined period (e.g., 2-4 hours) at a stable temperature (e.g., 4°C or 25°C).[13]

  • Separation: Rapidly pass the reaction mixture through a glass fiber filter using a cell harvester. The receptor-ligand complex will be trapped on the filter, while the free ligand passes through.

  • Quantification: Wash the filters to remove any remaining unbound ligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to activate the EcR/USP heterodimer and induce gene transcription.[4][10] It provides a biologically relevant measure of a compound's agonistic potency (EC50).

Causality Behind Experimental Choices:

  • Host Cells: Mammalian cells (e.g., HEK293T) or yeast cells are often used as hosts.[10][17][18] These systems are advantageous because they lack endogenous ecdysone receptors, preventing interference and providing a clean background for measuring the activity of the exogenously introduced insect receptors.[17][18]

  • Reporter Construct: A plasmid containing multiple copies of an EcRE upstream of a minimal promoter and a reporter gene (e.g., luciferase or β-galactosidase) is co-transfected into the host cells.[2][4] Luciferase is highly sensitive, offering a wide dynamic range for detection.

  • Coactivator: Co-transfection with a steroid receptor coactivator, such as Taiman, can significantly enhance the sensitivity of the assay, better mimicking the in vivo cellular environment.[10][17]

Reporter_Assay_Workflow Plasmid_EcR EcR Expression Plasmid Transfection Co-transfection Plasmid_EcR->Transfection Plasmid_USP USP Expression Plasmid Plasmid_USP->Transfection Plasmid_Reporter Reporter Plasmid (EcRE-Luciferase) Plasmid_Reporter->Transfection HostCell Host Cell (e.g., HEK293T) TestCmpd Add Test Compound (this compound) HostCell->TestCmpd Transfection->HostCell Incubation Incubate TestCmpd->Incubation Lysis Cell Lysis & Add Substrate Incubation->Lysis Measurement Measure Luminescence Lysis->Measurement

Caption: Workflow of a Cell-Based Reporter Gene Assay.

Step-by-Step Protocol: Luciferase Reporter Gene Assay

  • Cell Culture: Culture host cells (e.g., HEK293T) in an appropriate medium in a multi-well plate (e.g., 96-well) to achieve ~70-80% confluency.

  • Transfection: Prepare a transfection mixture containing expression plasmids for the insect EcR and USP, the EcRE-luciferase reporter plasmid, and a transfection reagent. Add the mixture to the cells and incubate for 24 hours.

  • Compound Treatment: Remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound or other test compounds.

    • Self-Validation: Include a positive control (e.g., 20E or Ponasterone A) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for another 24-48 hours to allow for receptor activation and luciferase expression.

  • Lysis and Measurement: Wash the cells with phosphate-buffered saline (PBS). Add a lysis buffer to permeabilize the cells and release the luciferase enzyme. Add the luciferase substrate and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence data (e.g., relative to the positive control). Plot the normalized response against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Comparative Performance Data

The selectivity of a benzohydrazide agonist is highly dependent on the insect order. Diacylhydrazines like tebufenozide are potent agonists for lepidopteran EcRs but are significantly less active on receptors from Diptera or Coleoptera.[5][8][14] This selectivity is attributed to differences in the ligand-binding pocket of the EcR protein across different insect orders.[14] While specific data for this compound is limited in publicly available literature, its performance can be benchmarked against well-characterized analogs.

CompoundInsect OrderCell Line / Receptor SourceAssay TypePotency (EC50)Reference(s)
20-Hydroxyecdysone DipteraDrosophila melanogaster (S2)Activation~12.6 µM[2][16]
LepidopteraSpodoptera frugiperda (Sf9)Activation~61.7 µM[2][16]
Ponasterone A DipteraDrosophila melanogaster (S2)Activation~2.7 µM[2][16]
LepidopteraSpodoptera frugiperda (Sf9)Activation~5.4 µM[2][16]
Tebufenozide DipteraDrosophila melanogaster (S2)Activation~400 µM[2][16]
LepidopteraSpodoptera frugiperda (Sf9)Activation~7.9 µM[2][16]
Methoxyfenozide LepidopteraChoristoneura fumiferanaBinding (Ki)0.4 nM[7]
DipteraAedes aegyptiBinding (Ki)180 nM[7]
Halofenozide ColeopteraLeptinotarsa decemlineataBinding (Ki)67 nM[7]
LepidopteraChoristoneura fumiferanaBinding (Ki)>10,000 nM[7]

Note: EC50 values are converted from Log(X) values reported in the source literature for easier comparison. Lower values indicate higher potency.

This data clearly illustrates the principle of selectivity. Tebufenozide is almost 100 times more potent in activating the lepidopteran receptor system compared to the dipteran one.[2] Similarly, the binding affinity of methoxyfenozide is over 400-fold greater for the lepidopteran EcR than the dipteran EcR. Conversely, halofenozide shows preferential activity towards coleopteran species.[5][7] It is expected that this compound would exhibit a similar, though likely less potent, lepidopteran-selective profile due to its shared chemical scaffold.

Conclusion and Future Directions

Assessing the selectivity of this compound for insect ecdysone receptors is a critical step in evaluating its potential as a targeted pest control agent. A combination of competitive radioligand binding assays and cell-based reporter gene assays provides a robust and comprehensive dataset, quantifying both binding affinity and functional activation. By comparing its activity across EcRs from different insect orders (Lepidoptera, Diptera, Coleoptera) and benchmarking against compounds like 20E and tebufenozide, researchers can build a detailed selectivity profile. This profile is essential not only for predicting efficacy against target pests but also for ensuring safety towards non-target and beneficial insects, a cornerstone of modern integrated pest management (IPM) programs.[19]

References

  • New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects. (2017). FEBS Open Bio. [Link]
  • A new luciferase reporter assay for ecdysone agonists using HEK293T cells. (2022). Bioscience, Biotechnology, and Biochemistry. [Link]
  • Ecdysone receptor. Wikipedia. [Link]
  • New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects. (2017). PubMed. [Link]
  • Reporter gene assays for screening and identification of novel molting hormone. (n.d.).
  • Schematic overview of classical signaling pathways of Ecdysone receptor. (n.d.).
  • Non-steroidal ecdysone agonists: new tools for IPM and insect resistance management. (1999). Pest Management Science. [Link]
  • Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development. (2020). Environmental Health Perspectives. [Link]
  • Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research. (2011). Annual Review of Entomology. [Link]
  • Nonsteroidal ecdysone agonists. (2005). Vitamins and Hormones. [Link]
  • A luciferase reporter assay for ecdysone agonists using HEK293T cells. (2022). PubMed. [Link]
  • The Ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs. (2011). Development. [Link]
  • Ligand binding by recombinant domains from insect ecdysone receptors. (2007). Insect Biochemistry and Molecular Biology. [Link]
  • Compared activity of agonist molecules towards ecdysone receptor in insect cell-based screening system. (2019). Arquivos do Instituto Biológico. [Link]
  • Nonsteroidal Ecdysone Agonists. (2005).
  • Comparison of the activity of non-steroidal ecdysone agonists between dipteran and lepidopteran insects, using cell-based EcR reporter assays. (2010). Pest Management Science. [Link]
  • From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study. (2020). International Journal of Molecular Sciences. [Link]
  • ecdysone agonists: new insecticides. (2000).
  • In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella. (2023). International Journal of Molecular Sciences. [Link]
  • Compared activity of agonist molecules towards ecdysone receptor in insect cell-based screening system. (2019). SciELO. [Link]
  • What is the best method for assessing Insecticide resistance of aphid and its parasitoid?. (2018).
  • Compared activity of agonist molecules towards ecdysone receptor in insect cell-based screening system. (2019). R Discovery. [Link]
  • Monitoring. Insecticide Resistance Action Committee. [Link]
  • Pesticides in IPM: Selectivity, Side-effects, Application and Resistance Problems. (2007).
  • Selectivity of Insecticides and Miticides. UC IPM. [Link]
  • Ecdysteroid ligand-receptor selectivity--exploring trends to design orthogonal gene switches. (2009). Chemistry & Biology. [Link]
  • Techniques to detect insecticide resistance mechanisms (Field and laboratory manual). (1998).
  • In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella. (2023). MDPI. [Link]
  • Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP. (2007). Structure. [Link]
  • Common phytochemicals are ecdysteroid agonists and antagonists: a possible evolutionary link between vertebrate and invertebrate steroid hormones. (2001). European Journal of Biochemistry. [Link]
  • ecdysone agonists: new insecticides. (2000). Neliti. [Link]
  • Comparison of the activity of non-steroidal ecdysone agonists between dipteran and lepidopteran insects, using cell-based EcR reporter assays. (2010). Lirias | KU Leuven. [Link]
  • Binding mode of ecdysone agonists to the receptor: comparative modeling and docking studies. (2003). Journal of Molecular Graphics and Modelling. [Link]
  • Side-effects of pesticides on non-target insects in agriculture: a mini-review. (2022).
  • Meta-Analysis of Herbicide Non-Target Effects on Pest N
  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

Sources

The Art of Rational Drug Design: A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzohydrazide scaffold stands out as a versatile pharmacophore, underpinning a wide array of therapeutic agents with activities spanning antimicrobial, anticancer, and insecticidal domains. The journey from a lead compound to a clinical candidate is, however, fraught with challenges, demanding a rational and efficient approach to optimize potency and minimize off-target effects. This is where the power of Quantitative Structure-Activity Relationship (QSAR) modeling comes to the fore. By deciphering the intricate mathematical relationships between the physicochemical properties of molecules and their biological activities, QSAR provides a predictive framework to guide the synthesis of more effective and safer drugs.

This guide offers an in-depth comparison of various QSAR studies on benzohydrazide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies, key findings, and predictive power of this computational approach. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The QSAR Paradigm: From Molecular Structure to Biological Activity

At its core, QSAR operates on the principle that the biological activity of a compound is a function of its molecular structure.[1] By quantifying structural features through molecular descriptors, we can build mathematical models to predict the activity of novel compounds. A typical QSAR workflow is an iterative process that involves several key stages, from data curation to model validation.[2][3][4]

graph QSAR_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Data Set Curation\n(Benzohydrazide analogues\nwith known biological activity)"]; B [label="Molecular Descriptor Calculation\n(Topological, Electronic, Steric, etc.)"]; C [label="Data Splitting\n(Training and Test Sets)"]; D [label="Model Development\n(e.g., MLR, PLS, k-NN)"]; E [label="Model Validation\n(Internal and External)"]; F [label="Prediction of New Compounds"]; G [label="Synthesis and Biological Testing"]; H [label="Refinement of QSAR Model"];

A -> B; B -> C; C -> D; D -> E; E -> F [label="Predictive Model"]; F -> G; G -> A [label="New Data"]; G -> H; H -> D; }

Caption: A general workflow for building a predictive QSAR model.

Comparative Analysis of Benzohydrazide QSAR Models

The versatility of the benzohydrazide scaffold is reflected in the diverse range of QSAR studies dedicated to elucidating its structure-activity relationships across different therapeutic areas. Below, we compare key findings from representative studies on antimicrobial and anticancer benzohydrazides.

Antimicrobial Benzohydrazides: Targeting Bacterial and Fungal Pathogens

Benzohydrazide derivatives have shown significant promise as antimicrobial agents. QSAR studies in this area have been instrumental in identifying the key structural features that govern their potency.

Study Focus Biological Activity QSAR Model Key Statistical Parameters Influential Descriptors Reference
p-Hydroxybenzohydrazide DerivativesAntibacterial (Gram-positive & Gram-negative)3D-QSAR (Principal Component Regression)r² = 0.85, q² = 0.75, pred_r² = 0.65Steric and electrostatic fields[5]
3/4-Bromo BenzohydrazidesAntibacterial & Antifungal2D-QSARNot explicitly stated, but model was predictiveTotal Energy (Te), Valence zero order molecular connectivity index (⁰χv), Wiener index (W)[6]

Key Insights from Antimicrobial QSAR Studies:

  • 3D-QSAR for Enhanced Specificity: The use of 3D-QSAR models, such as in the study of p-hydroxybenzohydrazide derivatives, allows for a more nuanced understanding of the spatial arrangement of substituents.[5] The identification of favorable and unfavorable steric and electrostatic regions provides direct guidance for designing more potent analogues.

  • Topological and Electronic Descriptors in 2D-QSAR: 2D-QSAR studies on bromo-benzohydrazides highlight the importance of topological indices like the Wiener index and molecular connectivity indices, which encode information about the size, shape, and branching of the molecule.[6] Electronic parameters like total energy are also crucial, suggesting that the overall electronic distribution within the molecule plays a significant role in its interaction with the biological target.

Anticancer Benzohydrazides: A Battle Against Proliferation

The anticancer potential of benzohydrazides has been another fertile ground for QSAR investigations. These studies aim to optimize compounds for enhanced cytotoxicity against various cancer cell lines.

Study Focus Biological Activity QSAR Model Key Statistical Parameters Influential Descriptors Reference
Benzylidene Hydrazine BenzamidesAnticancer (Human Lung Cancer Cell Line A459)2D-QSAR (Multiple Linear Regression)r² = 0.849, q² = 0.61Log S (Aqueous Solubility), Rerank Score, Molar Refractivity (MR)[7][8]
Benzoylhydrazone DerivativesAnticancer2D-QSARNot explicitly stated, but a significant correlation was foundAM1_Dipole and other 2D descriptors[9]

Key Insights from Anticancer QSAR Studies:

  • The Role of Physicochemical Properties: The QSAR study on benzylidene hydrazine benzamides against a lung cancer cell line underscores the importance of fundamental physicochemical properties.[7][8] The inclusion of Log S (solubility) and Molar Refractivity (related to volume and polarizability) in the final model suggests that both the ability of the compound to reach its target and its interaction with the target are critical for activity.

  • Dipole Moment as a Key Descriptor: The study on benzoylhydrazone derivatives identified the dipole moment (AM1_Dipole) as an important descriptor.[9] This indicates that the overall polarity and charge distribution of the molecule are significant determinants of its anticancer activity, likely influencing its binding affinity to the target protein.

Experimental Protocols: Bridging the Gap Between In Silico and In Vitro

The validity of any QSAR model is ultimately dependent on the quality of the experimental data used to build it. Here, we provide detailed, step-by-step methodologies for the synthesis of a representative benzohydrazide derivative and for its subsequent biological evaluation.

Synthesis of N'-Benzylidene-4-tert-butylbenzohydrazide

This protocol outlines a common three-step synthesis for N'-benzylidene-4-tert-butylbenzohydrazide derivatives, which are often investigated for their biological activities.[10]

graph Synthesis_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

A [label="Step 1: Esterification\n4-(t-Bu)benzoic acid -> Methyl 4-tert-butylbenzoate"]; B [label="Step 2: Hydrazinolysis\nMethyl 4-tert-butylbenzoate -> 4-tert-butylbenzohydrazide"]; C [label="Step 3: Condensation\n4-tert-butylbenzohydrazide + Aromatic aldehyde -> N'-Benzylidene-4-tert-butylbenzohydrazide"];

A -> B [label="Methanol, H₂SO₄, Reflux"]; B -> C [label="Hydrazine hydrate, Methanol, Reflux"]; C -> D [label="Acetic acid, Methanol, Reflux", style=invis]; D [label="Final Product", shape=ellipse, fillcolor="#34A853"]; C -> D; }

Caption: Synthetic pathway for N'-benzylidene-4-tert-butylbenzohydrazide derivatives.

Step-by-Step Protocol:

  • Esterification:

    • To a solution of 4-(tert-butyl)benzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 2 hours.

    • After cooling, remove the solvent under reduced pressure and purify the resulting methyl 4-tert-butylbenzoate.[10]

  • Hydrazinolysis:

    • Dissolve the methyl 4-tert-butylbenzoate in methanol and add hydrazine hydrate.

    • Reflux the mixture for 3-4 hours.

    • Upon cooling, the 4-tert-butylbenzohydrazide will precipitate. Filter and wash the solid to obtain the pure hydrazide.[10]

  • Condensation:

    • Dissolve the 4-tert-butylbenzohydrazide and a substituted aromatic aldehyde in methanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours.

    • The N'-benzylidene-4-tert-butylbenzohydrazide product will precipitate upon cooling. Filter, wash, and recrystallize to obtain the final pure compound.[10]

Biological Evaluation: Assessing Antimicrobial and Anticancer Activity

Antimicrobial Activity: Broth Tube Dilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth tube dilution method is a standard technique for its determination.[11][12][13][14][15]

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test benzohydrazide derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a series of sterile test tubes.[11]

  • Inoculation: Inoculate each tube with a standardized suspension of the target microorganism (e.g., bacteria or fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][13]

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[16][17][18][19]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with various concentrations of the benzohydrazide derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[19]

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion: The Future of Benzohydrazide Drug Discovery

QSAR modeling has proven to be an indispensable tool in the rational design and optimization of benzohydrazide derivatives as potential therapeutic agents. By providing a quantitative framework to understand structure-activity relationships, QSAR accelerates the drug discovery process, reduces the need for extensive and costly synthesis and testing, and ultimately guides researchers toward more potent and selective drug candidates. The comparative analysis presented in this guide highlights the diverse applications of QSAR in the study of benzohydrazides and underscores the importance of integrating computational and experimental approaches. As our understanding of molecular descriptors and statistical modeling techniques continues to evolve, the predictive power of QSAR will undoubtedly play an even more significant role in shaping the future of medicine.

References

  • BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
  • BenchChem. (n.d.). N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential. BenchChem.
  • Neovarsity. (2024, August 13).
  • Tandon, H., Chakraborty, T., & Suhag, V. (2019). A New Model of Atomic Nucleophilicity Index and Its Application in the Field of QSAR.
  • University of Maryland. (n.d.). BSCI 424 Broth Tube Dilution MIC.
  • Weizmann Institute of Science. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
  • Wikipedia. (n.d.).
  • Wessal, O., et al. (2017). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 7(5), 277-284.
  • Roche. (n.d.).
  • Slideshare. (n.d.). Basics of QSAR Modeling.
  • ResearchGate. (n.d.). General workflow for building a QSAR model.
  • Abcam. (n.d.). MTT assay protocol.
  • BenchChem. (n.d.). N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential.
  • ResearchGate. (n.d.). A workflow diagram showing the QSAR modeling steps.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • ATCC. (n.d.).
  • PubMed. (n.d.). 3D-QSAR in drug design--a review.
  • MDPI. (n.d.). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase.
  • PMC. (n.d.).
  • IJCRT. (n.d.). Design And Computational Evaluation Of Anti- Diabetic Potential Of Substituted Benzohydrazides.
  • Universitas Airlangga. (n.d.). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459.
  • Der Pharma Chemica. (n.d.).
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • ResearchGate. (n.d.). Synthesis and antimicrobial activities of some (E)-N -1-(substituted benzylidene)benzohydrazides.
  • Neovarsity. (2024, November 6).
  • Semantic Scholar. (2017, January 25). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity.
  • International Journal of Advances in Pharmacy and Biotechnology. (2020, November 26). A Review on QSAR Studies.
  • PMC. (2022, July 15).
  • NIH. (n.d.).
  • Universitas Airlangga. (n.d.). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459.
  • ResearchGate. (n.d.). Values of selected descriptors used in the QSAR studies.
  • ResearchGate. (n.d.). Synthesis, anticancer, molecular docking and QSAR studies of benzoylhydrazone.
  • MDPI. (n.d.). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide.
  • Physical Chemistry Research. (2023, November 15).
  • Arabian Journal of Chemistry. (n.d.).
  • MDPI. (n.d.). Three-Dimensional QSAR Analysis and Design of New 1,2,4-Oxadiazole Antibacterials.
  • PubMed. (2007, December 27). Application of 3D-QSAR for identification of descriptors defining bioactivity of antimicrobial peptides.
  • MDPI. (n.d.). Pharmacophore and Molecular Docking Guided 3D-QSAR Study of Bacterial Enoyl-ACP Reductase (FabI) Inhibitors.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-methylbenzohydrazide. As laboratory professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of a chemical, from acquisition to disposal. This document is designed to provide you with the essential safety and logistical information needed to manage this compound waste, ensuring the protection of personnel and the environment while maintaining regulatory compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory safety.

Hazard Identification and Safety Profile

Understanding the inherent risks of a compound is the cornerstone of safe handling and disposal. This compound and its structural analogs are classified as irritants. The primary hazards, as identified in Safety Data Sheets (SDS), necessitate specific handling precautions to prevent accidental exposure.

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as dust.[2]

In the event of combustion, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be formed.[1][3] It is also incompatible with strong oxidizing agents, and contact should be avoided.[1][3]

Property Value Source
Chemical Name This compoundN/A
Appearance White to pale yellow solid (crystal/powder)[1][3]
CAS Number 613-93-4[3]
Molecular Formula C₈H₁₀N₂O[1]
Melting Point 75 - 80 °C (167 - 176 °F)[3]
Hazard Statements H315, H319, H335[1][2]
Incompatibilities Strong oxidizing agents[1][3]

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The selection of appropriate PPE is directly dictated by the hazard profile of this compound.

Task Required PPE Rationale
Handling Solid Compound Safety goggles, nitrile gloves, lab coat.Prevents eye contact and skin irritation.
Preparing Solutions Chemical safety goggles, nitrile gloves, lab coat.Protects against splashes and direct contact.
Packaging Waste Chemical safety goggles, nitrile gloves, lab coat.Ensures protection during final handling and sealing of waste containers.

Always wash hands thoroughly after handling the chemical, even when gloves are worn.[1][2] Contaminated clothing should be removed and washed before reuse.[1][4]

Waste Characterization and Segregation: A Critical Step

Under the Resource Conservation and Recovery Act (RCRA), all chemical waste must be evaluated to determine if it is hazardous.[5][6] It is university and industry best practice to manage all chemical wastes as hazardous unless they are explicitly determined to be non-hazardous.[5] Therefore, this compound and materials contaminated with it must be treated as hazardous waste.

The Cardinal Rule: Do Not Mix Incompatible Wastes. Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or fires.[7] this compound waste must be segregated from incompatible materials, particularly strong oxidizing agents .[1][3]

Segregation Guidelines:

  • Solids: Collect solid this compound waste (e.g., unused reagent, contaminated weigh paper) in a dedicated container.

  • Liquids: Collect liquid waste containing this compound (e.g., reaction mother liquor, rinsates) in a separate, compatible liquid waste container.

  • Contaminated Labware: Collect grossly contaminated items like gloves and wipes separately.[8] The first rinse of any container that held this compound must be collected as hazardous waste.[9]

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is accumulated, stored, and disposed of in compliance with federal and local regulations.

Step 1: Select a Proper Waste Container

  • Choose a container made of a material compatible with this compound (e.g., high-density polyethylene (HDPE) for liquids, wide-mouth glass or plastic jars for solids).

  • The container must have a secure, screw-on, leak-proof cap.[7][8] It must be kept closed at all times except when adding waste.[7][9]

  • Ensure the container is in good condition, with no cracks or residue on the outside.

Step 2: Label the Waste Container Immediately

  • The moment the first drop of waste enters the container, it must be labeled.

  • Use a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[10]

  • The label must include the words "Hazardous Waste" and list all chemical constituents by their full names (no abbreviations) and their approximate percentages.[9][11]

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • The SAA is a designated area for storing hazardous waste at or near the point of generation and under the control of laboratory personnel.[7][10]

  • Store the waste container in a designated SAA, such as a laboratory fume hood or a labeled cabinet.

  • Ensure the SAA is clearly marked with hazardous waste signage.[12]

  • Liquid waste containers must be placed in secondary containment (e.g., a plastic tub) to contain potential spills.[9][12]

Step 4: Arrange for Waste Disposal

  • Do not dispose of this compound down the drain or in the regular trash.[7][9]

  • Once the waste container is full (do not exceed 90% capacity) or you are finished generating this waste stream, schedule a pickup with your institution's EHS or a licensed hazardous waste vendor.[12]

  • Observe all federal, state, and local regulations when disposing of the substance.[1] In some cases, the preferred disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[1] This, however, must be performed by a licensed disposal facility.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Decision Workflow start Waste Generated select_container Select Compatible, Leak-Proof Container start->select_container label_container Affix 'Hazardous Waste' Label & List All Contents select_container->label_container add_waste Add Waste to Container in SAA label_container->add_waste close_container Securely Close Container After Each Addition add_waste->close_container store_in_saa Store in Secondary Containment within SAA close_container->store_in_saa check_full Is Container Full (90% Capacity)? check_full->add_waste No request_pickup Schedule Pickup with EHS/Licensed Vendor check_full->request_pickup Yes end Waste Removed for Proper Disposal request_pickup->end store_in_saa->check_full

Caption: Decision workflow for compliant disposal of this compound waste.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Managing Hazardous Chemical Waste in the Lab.
  • Laboratory Waste Management: The New Regulations.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
  • Hydrazine (HSG 56, 1991). Inchem.org. [Link]
  • SAFETY DATA SHEET N-Methylbenzylamine Hydrochloride. Chem Service. [Link]
  • Safety and Handling of Hydrazine.
  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA). [Link]
  • The NIH Drain Discharge Guide. National Institutes of Health (NIH). [Link]
  • Procedures for Disposal of Hazardous Waste.
  • HYDRAZINE.
  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
  • Table of Incompatible Chemicals. University of Maryland. [Link]
  • Chemical Incompatibility Tables. University of California, Santa Cruz. [Link]
  • N'-tert-butyl-3-methoxy-2-methylbenzohydrazide. PubChem. [Link]
  • Hydrazide MSDS/SDS. Histry Chem. [Link]
  • HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure.
  • TABLE OF INCOMPATIBLE CHEMICALS.
  • Incompatible substances: chemicals which must not be stored together. WorkSafe New Zealand. [Link]

Sources

Navigating the Safe Handling of N-methylbenzohydrazide: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. N-methylbenzohydrazide, a versatile benzohydrazide derivative, is a valuable building block in the synthesis of a variety of heterocyclic compounds with potential pharmacological applications. However, its structural similarity to other hydrazides necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), as well as operational and disposal plans.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a solid, typically a powder, that presents a primary risk of exposure through inhalation of dust particles and direct contact with the skin and eyes. Safety Data Sheets (SDS) for analogous compounds indicate that it can cause skin and serious eye irritation.[1][2] The causality behind these irritant effects lies in the reactive nature of the hydrazide functional group, which can interact with biological macromolecules. Therefore, a proactive safety strategy is not merely about reacting to a spill, but about preventing exposure from the outset.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. It is not a one-size-fits-all approach; the choice of equipment is dictated by a thorough risk assessment of the specific procedures being undertaken.

Eye and Face Protection: The First Line of Defense

Given that this compound is a powder, the risk of airborne particles necessitates robust eye protection.

  • Safety Glasses with Side Shields: For low-energy tasks involving small quantities, safety glasses with side shields conforming to ANSI Z87.1 or EN166 standards are the minimum requirement. The side shields are crucial to protect against particles that may enter from the periphery.

  • Chemical Splash Goggles: When there is a higher risk of dust generation, such as during weighing or transfer of larger quantities, chemical splash goggles are essential. These provide a complete seal around the eyes, offering superior protection against airborne particulates.

  • Face Shield: In conjunction with chemical splash goggles, a face shield should be worn during procedures with a significant risk of splashing or dust generation. This provides an additional layer of protection for the entire face.

Hand Protection: A Matter of Chemical Compatibility

The adage "wear gloves" is insufficient. The critical factor is the selection of a glove material that offers adequate resistance to the specific chemical being handled. For this compound, an aromatic hydrazide, the choice of glove material is crucial.

Glove MaterialSuitability for Aromatic HydrazidesRationale
Nitrile Good for Splash Protection Nitrile gloves offer good resistance to a range of chemicals and are a common choice in laboratory settings.[3][4] However, their resistance to aromatic compounds can be limited with prolonged contact.[5][6] They are suitable for tasks with a low likelihood of direct, prolonged contact.
Butyl Rubber Excellent for Extended Use/Spills Butyl rubber gloves provide superior resistance to a wide variety of chemicals, including many organic solvents and corrosive materials.[7][8] Their high impermeability makes them an excellent choice for handling hydrazides, especially during procedures with a higher risk of exposure or when cleaning up spills.
Latex Not Recommended Latex gloves offer poor protection against many organic chemicals and can also cause allergic reactions in some individuals.

Field-Proven Insight: For routine handling of small quantities of this compound where the risk of a significant spill is low, double-gloving with nitrile gloves is a common and effective practice. This provides a good balance of dexterity and protection. In the event of a splash, the outer glove can be removed and replaced without compromising the inner layer of protection. For tasks involving larger quantities or for spill cleanup, the superior chemical resistance of butyl rubber gloves is the authoritative choice.[7][8]

Body Protection: Shielding Against Contamination

A standard cotton lab coat is often insufficient when working with hazardous powders.

  • Laboratory Coat: A flame-resistant lab coat made of a tightly woven material should be worn at all times in the laboratory. It should be fully buttoned with the sleeves rolled down.

  • Chemical-Resistant Apron or Gown: For procedures with a higher risk of spills or significant dust generation, a chemical-resistant apron or gown worn over the lab coat is recommended.

Respiratory Protection: Mitigating Inhalation Risks

As a powder, this compound can become airborne, posing an inhalation hazard.

  • Work in a Ventilated Area: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Respiratory Protection: If a fume hood is not available or if there is a risk of significant dust generation even within a hood, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.[9] For situations with a higher potential for exposure, a respirator with a higher protection factor may be required, based on a formal risk assessment.

Operational Plan: Step-by-Step Guidance for Safe Handling

The following workflow provides a procedural guide for the safe handling of this compound in a laboratory setting.

Experimental Workflow: Weighing and Transfer of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE: - Safety goggles (or face shield) - Nitrile or butyl rubber gloves - Lab coat prep_workspace Prepare workspace in a fume hood: - Decontaminate the work surface - Place an absorbent, disposable bench liner prep_ppe->prep_workspace prep_equipment Gather all necessary equipment: - Spatula, weigh boat, container with this compound, receiving flask, and solvent prep_workspace->prep_equipment weigh Carefully weigh the desired amount of this compound onto a weigh boat. Minimize dust generation. prep_equipment->weigh transfer Slowly transfer the powder from the weigh boat to the receiving flask. weigh->transfer rinse Rinse the weigh boat with a small amount of the reaction solvent to ensure complete transfer. transfer->rinse decontaminate Decontaminate the spatula and any other reusable equipment with an appropriate solvent. rinse->decontaminate dispose_waste Dispose of the weigh boat and bench liner as solid chemical waste. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order: - Gloves (outer, if double-gloved) - Goggles/face shield - Lab coat - Inner gloves dispose_waste->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe weighing and transfer of this compound powder.

Disposal Plan: A Self-Validating System for Waste Management

The proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. Hydrazine and its derivatives are classified as hazardous waste.[1]

Disposal Decision Tree

start Waste Generated waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste: - Contaminated weigh boats - Gloves, bench liners - Unused this compound waste_type->solid_waste Solid liquid_waste Liquid Waste: - Reaction mixtures - Solvent rinses waste_type->liquid_waste Liquid solid_disposal Place in a designated, labeled solid hazardous waste container. solid_waste->solid_disposal liquid_treatment_q Can the waste be neutralized in the lab? liquid_waste->liquid_treatment_q disposal_pickup Arrange for pickup by the institution's environmental health and safety department. solid_disposal->disposal_pickup neutralize Neutralize with an oxidizing agent (e.g., dilute sodium hypochlorite solution) in a fume hood with appropriate PPE. liquid_treatment_q->neutralize Yes collect_liquid Collect in a designated, labeled liquid hazardous waste container. liquid_treatment_q->collect_liquid No neutralize->collect_liquid collect_liquid->disposal_pickup

Caption: A decision tree for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol for Liquid Waste Neutralization

For small quantities of liquid waste containing this compound, in-lab neutralization can be a viable option, provided it is permitted by your institution's policies.

  • Consult Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal procedures.

  • Work in a Fume Hood: All neutralization procedures must be performed in a certified chemical fume hood.

  • Wear Appropriate PPE: This includes chemical splash goggles, a face shield, and butyl rubber gloves.

  • Dilute the Waste: If concentrated, dilute the hydrazide-containing waste with water.

  • Slowly Add Oxidizing Agent: While stirring, slowly add a dilute solution of sodium hypochlorite (household bleach) or calcium hypochlorite.[1][10] The reaction can be exothermic, so slow addition is crucial.

  • Test for Completeness: After the addition is complete and the reaction has subsided, test the solution for the presence of residual hydrazide using an appropriate method (e.g., colorimetric test strips, if available).

  • Neutralize pH: If necessary, adjust the pH of the solution to between 6 and 8.

  • Dispose of Neutralized Solution: The neutralized solution may be suitable for drain disposal, but only if permitted by local regulations and institutional policies. Otherwise, it should be collected as hazardous waste.

Trustworthiness: This disposal protocol is a self-validating system because it includes a verification step (testing for residual hydrazide) to ensure the complete destruction of the hazardous compound before final disposal.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Spill Cleanup:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This includes respiratory protection, chemical splash goggles, a face shield, and butyl rubber gloves.

  • Contain the Spill: For a solid spill, carefully cover it with an absorbent material to prevent dust from becoming airborne.

  • Clean the Spill: For small spills, gently sweep the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material to soak up the liquid and then place it in the hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.[14] All cleaning materials should be disposed of as hazardous waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring the protection of themselves and their colleagues while advancing their scientific endeavors.

References

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Glove Compatibility Chart. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance.
  • Sciencemadness.org. (2025, January 18). Safety precautions for hydrazine hydrate.
  • Environmental Health and Safety, University of California, Riverside. (n.d.). OSHA Glove Selection Chart.
  • U.S. Environmental Protection Agency. (n.d.). Hydrazine.
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. NIOSH.
  • National Center for Biotechnology Information. (n.d.). N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide. National Institutes of Health.
  • The Glove Guru. (2025, June 22). Butyl Gloves.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central.
  • SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • ChemSynthesis. (2025, May 20). This compound.
  • U.S. Environmental Protection Agency. (2014, December 16). Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0.
  • University of Illinois Chicago. (n.d.). Before, During and After a Hazmat Release. Office of Preparedness and Response.
  • University of Florida. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
  • University of California, San Diego. (n.d.). Biosafety: Decontamination Methods for Laboratory Use. Blink.
  • University of California, Berkeley. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP).
  • ChemSynthesis. (2025, May 20). 4-chloro-N'-methylbenzohydrazide.
  • University of Kentucky. (n.d.). Disinfection & Decontamination. Research Safety.
  • National Center for Biotechnology Information. (1985, May). Laboratory decontamination and destruction of carcinogens in laboratory wastes–some hydrazines. PubMed Central.
  • Career Henan Chemical Co. (n.d.). N-Methylbenzamide.
  • eSafety. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance.
  • Pharmacy Freak. (2026, January 7). BCSCP Sterile Compounding (Pharmacists): Understanding USP 800 and Hazardous Drug Handling for the BPS Exam.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Hydrazine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.